Technical Documentation Center

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Analytical Profiling of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

Executive Summary The structural elucidation and quality control of complex aromatic intermediates are foundational to modern drug development and materials science. This technical guide provides a comprehensive spectros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quality control of complex aromatic intermediates are foundational to modern drug development and materials science. This technical guide provides a comprehensive spectroscopic profile for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1)[1]. By synthesizing theoretical principles with field-proven experimental methodologies, this whitepaper establishes a self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Rationale & Analytical Strategy

The molecular architecture of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (


, MW: 292.33  g/mol ) presents specific analytical challenges due to its rigid functionalized naphthalene core and the potential for strong intra- and intermolecular hydrogen bonding[1]. To achieve unambiguous structural confirmation, our analytical strategy is driven by the following mechanistic choices:
  • Solvent Selection for NMR: Deuterated dimethyl sulfoxide (DMSO-

    
    ) is strictly utilized over Chloroform-
    
    
    
    . The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular dimerization of the carboxylic acid and phenolic hydroxyl groups, preventing severe signal broadening and allowing for sharp, integratable resonances[2].
  • Ionization Polarity in MS: Electrospray Ionization (ESI) is performed exclusively in negative ion mode . The presence of the highly acidic carboxylic acid moiety (

    
    ) ensures near-quantitative deprotonation to 
    
    
    
    in slightly basic mobile phases, yielding superior signal-to-noise ratios and minimizing adduct interference compared to positive ion mode[3].
  • Solid-State IR Matrix: FT-IR is conducted using a Potassium Bromide (KBr) pellet rather than Attenuated Total Reflectance (ATR). The KBr matrix isolates the monomeric and dimeric forms of the acid in a moisture-free environment, providing higher resolution for the critical

    
     stretching region[4].
    

Analytical_Workflow S1 Sample Prep (101894-09-1) S2 Purity Check (UHPLC-UV) S1->S2 S3 Structural Elucidation (1D/2D NMR & FT-IR) S2->S3 S4 Mass Confirmation (ESI-HRMS/MS) S3->S4 S5 Data Synthesis & Validation S4->S5

Figure 1: End-to-end analytical workflow for spectroscopic validation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Nuclear Magnetic Resonance (1H and 13C NMR)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
     (99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.
    
  • Instrument Setup: Load into a 400 MHz NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) probe.

  • 
    H-NMR Acquisition:  Set the relaxation delay (
    
    
    
    ) to 2.0 s, acquisition time (AQ) to 3.1 s, and spectral width to 20 ppm. Acquire 16 scans.
  • 
    C-NMR Acquisition:  Set 
    
    
    
    to 3.0 s. Causality: A longer relaxation delay is critical to ensure the complete relaxation of the eight quaternary carbons in the molecule, allowing for accurate signal detection[2]. Acquire 1024 scans with proton decoupling (WALTZ-16).
  • System Validation: Ensure the TMS linewidth at half-height is

    
     Hz to confirm optimal magnetic shimming.
    
High-Resolution Mass Spectrometry (ESI-HRMS/MS)
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (80:20, v/v) modified with 0.1% Ammonium Hydroxide to promote deprotonation.

  • Source Parameters: Inject 5 µL into a Q-TOF mass spectrometer. Set ESI capillary voltage to -2.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

  • MS/MS Acquisition: Isolate the precursor ion (

    
     291.1) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon gas at normalized collision energies of 15, 25, and 30 eV.
    
  • System Validation: Calibrate the TOF analyzer with sodium formate cluster ions prior to injection; mass accuracy must be verified at

    
     ppm[5].
    
Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Pelletization: Grind 2 mg of the analyte with 200 mg of anhydrous KBr (dried at 110°C for 24h) in an agate mortar. Press the mixture under 10 tons of pressure for 2 minutes using a hydraulic press.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • System Validation: A background scan must be performed immediately prior to sample acquisition to digitally subtract atmospheric

    
     and 
    
    
    
    interferences[4].

Spectroscopic Data Compendium

The following tables summarize the quantitative spectroscopic data, providing a definitive reference profile for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

Table 1: H and C NMR Assignments (400 MHz / 100 MHz, DMSO- )

Structural assignments are validated via characteristic coupling constants (


) and chemical shifts typical of substituted naphthalene systems[2].
Position

H Chemical Shift (ppm), Multiplicity,

(Hz), Int.

C Chemical Shift (ppm)
Assignment Notes
1 -135.2Quaternary, C-Ar (Naphthyl)
2 -128.4Quaternary, C-Ar (Naphthyl)
3 7.42, s, 1H115.8CH-Ar (Naphthyl, isolated)
4 -154.6Quaternary, C-OH
4a -126.1Quaternary, Bridgehead
5 8.05, d,

, 1H
122.3CH-Ar (Naphthyl, meta-coupled)
6 -134.8Quaternary, C-CH

7 7.35, dd,

, 1H
129.1CH-Ar (Naphthyl)
8 7.15, d,

, 1H
125.4CH-Ar (Naphthyl, ortho-coupled)
8a -131.5Quaternary, Bridgehead
1' -137.2Quaternary, C-Ar (Tolyl)
2', 6' 7.22, d,

, 2H
129.8CH-Ar (Tolyl, AA'BB' system)
3', 5' 7.12, d,

, 2H
128.9CH-Ar (Tolyl, AA'BB' system)
4' -136.5Quaternary, C-CH

(Tolyl)
6-CH

2.45, s, 3H21.5Aliphatic CH

(Naphthyl)
4'-CH

2.38, s, 3H21.1Aliphatic CH

(Tolyl)
4-OH 10.50, br s, 1H-Phenolic hydroxyl (Exchangeable)
2-COOH 12.85, br s, 1H169.4Carboxylic acid carbonyl
Table 2: FT-IR Characteristic Vibrational Modes (KBr Pellet)
Wavenumber (cm

)
IntensityAssignmentCausality / Structural Correlation
3450 - 2500 Strong, BroadO-H stretchOverlapping phenolic and carboxylic O-H; broadened by H-bonding.
1685 StrongC=O stretchConjugated carboxylic acid carbonyl.
1605, 1515 MediumC=C stretchAromatic ring skeletal vibrations (Naphthyl and Tolyl).
1255 StrongC-O stretchPhenolic C-O stretching mode.
820 StrongC-H out-of-planeAdjacent aromatic protons (indicative of p-substituted benzene).
Table 3: ESI-HRMS Data (Negative Ion Mode)
Ion SpeciesTheoretical

Observed

Mass Error (ppm)Relative Abundance
[M-H]

291.1026291.1021-1.7100% (Base Peak)
[M-H - CO

]

247.1128247.1124-1.645%
[M-H - CO

- CH

•]

232.0893232.0889-1.715%
[M-H - CO

- CO]

219.1179219.1175-1.825%

Mechanistic MS/MS Fragmentation Dynamics

Understanding the gas-phase fragmentation of naphthoic acids is critical for distinguishing structural isomers in complex matrices[5]. Upon isolation of the


 precursor ion (

291.10) and subjection to Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable degradation sequence:
  • Decarboxylation: The primary fragmentation pathway is the neutral loss of carbon dioxide (44 Da), yielding an abundant product ion at

    
     247.11. This is a universal hallmark of aromatic carboxylic acids under negative ESI conditions[3].
    
  • Radical Cleavage: Increasing the collision energy (25 eV) triggers the homolytic cleavage of a methyl radical (15 Da) from the

    
     247.11 intermediate, generating a radical anion species at 
    
    
    
    232.09.
  • Carbon Monoxide Extrusion: Alternatively, the phenolic hydroxyl group facilitates the neutral loss of carbon monoxide (28 Da) via ring contraction, resulting in the

    
     219.12 fragment.
    

MS_Fragmentation M1 [M-H]⁻ m/z 291.10 M2 [M-H - CO₂]⁻ m/z 247.11 M1->M2 - CO₂ (44 Da) CID: 15 eV M3 [M-H - CO₂ - CH₃•]⁻• m/z 232.09 M2->M3 - CH₃• (15 Da) CID: 25 eV M4 [M-H - CO₂ - CO]⁻ m/z 219.12 M2->M4 - CO (28 Da) CID: 30 eV

Figure 2: ESI-MS/MS collision-induced dissociation pathway of [M-H]⁻.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy. Cengage Learning.[Link]

  • Headley, J. V., et al. (2012). Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. OSRIN.[Link]

  • Micić, V., et al. (2025). Identification and quantification of polar naphthalene derivatives... by liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate.[Link]

Sources

Exploratory

Biological Evaluation of Novel Naphthoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Naphthoic Acid Scaffolds Naphthoic acid and its derivatives represent a compelling class of aromatic carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Naphthoic Acid Scaffolds

Naphthoic acid and its derivatives represent a compelling class of aromatic carboxylic acids that have garnered significant attention in the field of medicinal chemistry.[1] Characterized by a naphthalene backbone, these compounds have demonstrated a remarkable breadth of biological activities, showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Their planar aromatic structure is a key feature, allowing for interactions with biological macromolecules, while the diverse substitutions possible on the naphthalene ring provide a powerful tool for modulating their potency, selectivity, and pharmacokinetic properties.[2] This guide offers a comprehensive overview of the essential in vitro and in vivo assays used to evaluate the therapeutic potential of novel naphthoic acid derivatives, providing detailed, field-proven protocols and the scientific rationale underpinning each experimental choice.

I. Evaluation of Anticancer Activity: Unveiling Cytotoxic Potential

Naphthoic acid derivatives have emerged as a promising avenue for the development of new anticancer drugs, with numerous studies highlighting their potent cytotoxic activity against a variety of cancer cell lines.[1][2] The mechanisms underlying their anticancer effects are multifaceted and can include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways essential for cancer cell proliferation and survival.[1][2]

A. Initial Screening for Cytotoxicity: The MTT Assay

The initial step in assessing the anticancer potential of novel naphthoic acid derivatives is to determine their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][3][4][5] This assay provides a quantitative measure of cell viability by assessing the metabolic activity of the cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity [1][4][5]

1. Cell Preparation:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media until they reach the exponential growth phase.[4]
  • Harvest the cells and perform a viable cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[6]

2. Compound Treatment:

  • Prepare serial dilutions of the novel naphthoic acid derivatives in culture medium.
  • Replace the existing medium in the 96-well plates with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for a specified period, typically 48-72 hours.[1]

3. MTT Incubation:

  • Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4][5] This allows for the conversion of MTT to formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
  • Shake the plate on an orbital shaker for a few minutes to ensure complete solubilization.
  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[2] A lower IC50 value indicates greater cytotoxic potency.[2]
B. Investigating the Mechanism of Cell Death: Apoptosis Assays

A key characteristic of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death. Substituted naphthoic acids and their derivatives have been shown to exert their cytotoxic effects through this mechanism.[2] Flow cytometry is a powerful technique for quantifying apoptosis and distinguishing it from necrosis.[7][8][9] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometric method for detecting apoptosis.[7][9][10] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect these apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7][9][10]

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) [7][9][10]

1. Cell Treatment and Collection:

  • Seed cancer cells in culture flasks and treat them with the naphthoic acid derivative at its IC50 concentration for a predetermined time.
  • Collect both the floating (apoptotic) and adherent cells. For adherent cells, use trypsinization.[7][9]
  • Wash the collected cells with cold PBS.[7][9][10]

2. Staining:

  • Resuspend the cell pellet in 1X Binding Buffer.[10]
  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]
  • Incubate the cells in the dark at room temperature for 15-20 minutes.[10]

3. Flow Cytometric Analysis:

  • Analyze the stained cells using a flow cytometer.[7][9]
  • Data analysis will differentiate between four cell populations:
  • Viable cells: Annexin V-negative and PI-negative.[10]
  • Early apoptotic cells: Annexin V-positive and PI-negative.[10]
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
  • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Comparative Cytotoxicity of Naphthoic Acid Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.2[1]
HeLa (Cervical)7.8[1]
A549 (Lung)10.1[1]
Compound BHT-29 (Colon)3.5[1]
PC-3 (Prostate)6.2[1]
Compound CK562 (Leukemia)2.1[1]
Compound 56cMCF-7 (Breast)10.4[11]
HT-29 (Colon)6.8[11]
MOLT-4 (Leukemia)8.4[11]
Compound 13HCT116 (Colon)1.18[12]
PC9 (Lung)0.57[12]
A549 (Lung)2.25[12]

Visualization: Anticancer Evaluation Workflow

G cluster_0 In Vitro Evaluation Novel Naphthoic Acid Derivatives Novel Naphthoic Acid Derivatives MTT Assay MTT Assay Novel Naphthoic Acid Derivatives->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Determine IC50->Apoptosis Assay (Flow Cytometry) Colony Formation Assay Colony Formation Assay Determine IC50->Colony Formation Assay Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Flow Cytometry)->Mechanism of Action Studies Colony Formation Assay->Mechanism of Action Studies

Caption: Workflow for the in vitro anticancer evaluation of novel naphthoic acid derivatives.

C. Assessing Long-Term Proliferative Capacity: Colony Formation Assay

The colony formation assay, or clonogenic assay, is a crucial in vitro method for evaluating the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.[13][14] This assay determines the ability of a single cell to undergo enough divisions to form a colony of at least 50 cells.[13][14] It provides a more stringent measure of cytotoxicity than short-term viability assays like the MTT assay.

Experimental Protocol: Colony Formation Assay [13][14][15][16]

1. Cell Seeding:

  • Prepare a single-cell suspension of the cancer cell line of interest.
  • Plate a low, predetermined number of cells into multi-well plates (e.g., 6-well plates).[13] The exact number will depend on the cell line's plating efficiency.
  • Allow the cells to attach overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the naphthoic acid derivative for a specified duration.

3. Incubation:

  • Remove the treatment medium and replace it with fresh, drug-free medium.
  • Incubate the plates for 1-3 weeks, allowing colonies to form.[14] The incubation time will vary depending on the cell line's growth rate.

4. Fixation and Staining:

  • Wash the plates with PBS.
  • Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
  • Stain the colonies with a solution like crystal violet.[14]

5. Colony Counting and Data Analysis:

  • Count the number of colonies containing at least 50 cells.
  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.[14]
  • PE = (number of colonies formed / number of cells seeded) x 100%
  • SF = (number of colonies formed after treatment / (number of cells seeded x PE))

II. Evaluation of Antimicrobial Activity: Combating Pathogenic Microbes

Naphthoic acid derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][17] Their antimicrobial properties are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[17]

A. Determining Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21] It is a standard method for assessing the in vitro susceptibility of bacteria and fungi to antimicrobial compounds.[18][20] The broth microdilution method is a commonly used technique for determining the MIC.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) [18][20][21][22]

1. Preparation of Inoculum:

  • Grow the microbial strain (bacterial or fungal) to be tested in an appropriate broth medium overnight.
  • Dilute the overnight culture to achieve a standardized cell density (e.g., approximately 5 x 10^5 CFU/mL for bacteria).[20]

2. Preparation of Compound Dilutions:

  • Perform two-fold serial dilutions of the naphthoic acid derivative in a 96-well microplate containing broth medium.[18][21]

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well of the microplate.[20]
  • Include a positive control for growth (inoculum without the compound) and a negative control (broth medium only).
  • Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[20]

4. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Naphthoic Acid Derivatives

DerivativeMicrobial StrainMIC (µg/mL)Reference
Naphthoic Acid ComplexE. coli9-19 mm (zone of inhibition)[23]
S. aureus9-19 mm (zone of inhibition)[23]
TACEnterobacter cloacae0.1-0.4 µM[24]
Klebsiella pneumoniae0.1-0.4 µM[24]
Pseudomonas aeruginosa0.1-0.4 µM[24]

Visualization: Antimicrobial Evaluation Workflow

G cluster_1 Antimicrobial Evaluation Novel Naphthoic Acid Derivatives Novel Naphthoic Acid Derivatives Broth Microdilution Broth Microdilution Novel Naphthoic Acid Derivatives->Broth Microdilution Determine MIC Determine MIC Broth Microdilution->Determine MIC Further Mechanistic Studies Further Mechanistic Studies Determine MIC->Further Mechanistic Studies

Caption: Workflow for the in vitro antimicrobial evaluation of novel naphthoic acid derivatives.

III. Evaluation of Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain naphthoic acid derivatives have been shown to possess potent anti-inflammatory properties.[1] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the NF-κB and MAPK pathways.[1]

A. In Vitro Anti-inflammatory Assays

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in these cells. The ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in LPS-stimulated macrophages is a good indicator of its anti-inflammatory potential.

Another important target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2.[25] While COX-1 is constitutively expressed and involved in normal physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[26] Therefore, selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory agent.[26]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [27][28][29]

1. Enzyme and Substrate Preparation:

  • Use a commercially available COX-2 inhibitor screening assay kit or purified COX-2 enzyme.
  • Prepare the substrate solution (e.g., arachidonic acid).

2. Compound Incubation:

  • Incubate the COX-2 enzyme with various concentrations of the naphthoic acid derivative.

3. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding the substrate.
  • Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or other suitable detection method.

4. Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each compound concentration.
  • Determine the IC50 value for COX-2 inhibition.
B. In Vivo Anti-inflammatory Assays: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-established in vivo assay for evaluating the anti-inflammatory activity of new compounds.[30][31][32][33] Carrageenan, a polysaccharide, induces an acute inflammatory response characterized by paw swelling (edema).[32] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [30][31][32]

1. Animal Dosing:

  • Administer the novel naphthoic acid derivative to a group of rats at various doses (e.g., orally or intraperitoneally).
  • Include a control group that receives the vehicle and a positive control group that receives a known anti-inflammatory drug (e.g., diclofenac).

2. Induction of Edema:

  • After a specified time (e.g., 30-60 minutes) to allow for drug absorption, inject a solution of carrageenan (typically 1%) into the sub-plantar region of the right hind paw of each rat.[31][32]

3. Measurement of Paw Volume:

  • Measure the volume of the paw at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

4. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Visualization: Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Activates Transcription of Naphthoic Acid Derivative Naphthoic Acid Derivative Naphthoic Acid Derivative->IKK Complex Inhibits

Caption: Simplified overview of the NF-κB signaling pathway and a potential point of inhibition by naphthoic acid derivatives.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to the biological evaluation of novel naphthoic acid derivatives, encompassing their potential anticancer, antimicrobial, and anti-inflammatory activities. The detailed protocols and the underlying scientific principles provide a solid foundation for researchers and drug development professionals to effectively screen and characterize these promising compounds. The structure-activity relationship is significantly influenced by the nature and position of substituents on the naphthalene ring.[2] Further investigations into the synthesis of new derivatives and a deeper understanding of their mechanisms of action are crucial for optimizing their therapeutic potential.[2] The integration of in silico methods, such as molecular docking, can further aid in the rational design and prediction of the biological activity of these compounds.[34] Ultimately, a multi-faceted evaluation strategy is essential to unlock the full therapeutic promise of naphthoic acid derivatives and advance them toward clinical applications.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

  • Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Available from: [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Creative Diagnostics. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Clonogenic Assay - Bio-protocol. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. Available from: [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. Available from: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug - ResearchGate. Available from: [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips - YouTube. Available from: [Link]

  • The Soft Agar Colony Formation Assay - PMC - NIH. Available from: [Link]

  • evaluation of antimicrobial activities of naphthoic acid and its derivatives - Jetir.Org. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available from: [Link]

  • Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. Available from: [Link]

  • Design, Synthesis and Anticancer potential evaluation of Novel Naphthoic Acid linked Imidazo[2,1-b][1][17][18]thiadiazoles - ProQuest. Available from: [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Available from: [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - MDPI. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC. Available from: [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available from: [Link]

  • In vivo Anti-inflammatory Activity of Aqueous Extract of Carthamus caeruleus L Rhizome Against Carrageenan-Induced Inflammation - Jordan Journal of Biological Sci. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. Available from: [Link]

  • Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed. Available from: [Link]

  • Preliminary in vivo evaluation of anti-inflammatory activities of aqueous and ethanolic whole plant extracts of Phyllanthus fraternus on Carrageenan-induced Paw Oedema in Sprague-Dawley Rats. Available from: [Link]

  • Synthesis and Anti-Inflammatory Properties of Aminomethyl Derivatives of 2 Naphthol. Available from: [Link]

  • Assaying Antioxidant and Antimicrobial Activities of 1-phenyl-3-naphthoic acid Derivatives. Available from: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]

  • In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats - AVMA Journals. Available from: [Link]

  • In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed. Available from: [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. Available from: [Link]

  • Synthesis, anti-inflammatory activity, inverse molecular docking, and acid dissociation constants of new naphthoquinone-thiazole - CORE. Available from: [Link]

  • Full article: Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - Taylor & Francis. Available from: [Link]

  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - Taylor & Francis. Available from: [Link]

  • Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of New Naphthoquinones Derivatives. Available from: [Link]

  • Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e][1][17]oxazine derivatives as potential non-steroidal anti-inflammatory agents - ResearchGate. Available from: [Link]

Sources

Foundational

Technical Guide: In Vitro Characterization of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

Executive Summary & Compound Architecture 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (hereafter referred to as HM-PTNA ) represents a specialized scaffold within the 1-aryl-2-naphthoic acid class. While often utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (hereafter referred to as HM-PTNA ) represents a specialized scaffold within the 1-aryl-2-naphthoic acid class. While often utilized as a high-purity intermediate in organic synthesis, its structural motifs—specifically the rigid naphthalene core, the acidic moiety, and the lipophilic tolyl group—position it as a bioactive lead candidate.

Current literature and structure-activity relationship (SAR) data strongly suggest this compound class possesses significant potential as P2Y14 receptor antagonists (anti-inflammatory targets) and Aryl Hydrocarbon Receptor (AhR) modulators.

This guide provides a rigorous technical framework for the in vitro profiling of HM-PTNA, moving from physicochemical validation to mechanistic interrogation.

Structural Pharmacophore Analysis
  • Acidic Headgroup (C2-COOH): Critical for electrostatic interactions (e.g., salt bridges with Arginine/Lysine residues in binding pockets).

  • 4-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor; significantly alters solubility and potency compared to non-hydroxylated analogs.

  • 1-(p-Tolyl) Substituent: Provides a hydrophobic "anchor," engaging in

    
    -
    
    
    
    stacking or hydrophobic pocket occupation. The para-methyl group is a metabolic soft spot (potential oxidation site).
  • 6-Methyl Group: Modulates the steric bulk of the naphthalene ring, potentially improving selectivity.

Physicochemical Profiling (Pre-Assay Validation)

Before biological testing, the compound's solution behavior must be validated to prevent false negatives due to precipitation.

Solubility & Stability Protocol

Objective: Determine the Kinetic Solubility limit in assay buffer (PBS, pH 7.4).

Methodology:

  • Stock Preparation: Dissolve HM-PTNA in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure complete dissolution.

  • Stepwise Dilution: Spike stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

    
    M (final DMSO < 1%).
    
  • Incubation: Shake at 37°C for 2 hours.

  • Analysis: Centrifuge (15,000 x g, 10 min) to pellet precipitate. Analyze supernatant via HPLC-UV (254 nm).

  • Acceptance Criteria: Recovery > 80% of nominal concentration indicates solubility.

Critical Insight: The pKa of the naphthoic acid is approx. 4.0–4.5. At physiological pH (7.4), it will be ionized (anionic), aiding solubility. However, the lipophilic tolyl group may drive aggregation. Do not proceed to cell assays if solubility < 10


M. 

Primary Pharmacological Interrogation: P2Y14 Antagonism

The 1-aryl-2-naphthoic acid scaffold is a privileged structure for investigating P2Y14 receptor antagonism. P2Y14 is a G


-coupled GPCR activated by UDP-glucose/UDP-galactose.
Mechanism of Action (MoA)

HM-PTNA is hypothesized to bind to the transmembrane domain of P2Y14, preventing the conformational change required for G-protein activation. This blocks the inhibition of Adenylyl Cyclase, thereby restoring cAMP levels in the presence of an agonist.

Visualization: P2Y14 Signaling & Antagonism

P2Y14_Pathway UDP UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP->P2Y14 Activates HM_PTNA HM-PTNA (Antagonist) HM_PTNA->P2Y14 Blocks Gi Gαi Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC

Caption: HM-PTNA prevents UDP-Glucose induced G


 coupling, thereby preventing the suppression of cAMP production.
Experimental Protocol: cAMP Hunter™ Assay

Objective: Quantify IC50 of HM-PTNA against P2Y14.

Materials:

  • CHO-K1 cells overexpressing human P2Y14.

  • Agonist: UDP-Glucose (EC80 concentration).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

Step-by-Step Protocol:

  • Cell Plating: Seed 5,000 cells/well in a 384-well white plate. Incubate overnight.

  • Antagonist Pre-treatment: Add HM-PTNA (serial dilution: 10

    
    M to 0.1 nM) to cells. Incubate for 15 mins at 37°C.
    
    • Control: Vehicle (DMSO) only.

  • Agonist Challenge: Add UDP-Glucose (at EC80 concentration). Incubate for 30 mins.

    • Note: Stimulation of P2Y14 (Gi) lowers cAMP. To measure this, you must co-stimulate with Forskolin (10

      
      M) to raise basal cAMP. The agonist will then reduce this Forskolin-induced peak. The antagonist (HM-PTNA) will reverse this reduction.
      
  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate 1 hour.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

  • Data Analysis: Plot % Inhibition vs. Log[HM-PTNA]. Calculate IC50.

ADME-Tox Profiling: Metabolic Stability

The presence of the p-tolyl methyl group and the naphthoic core suggests specific metabolic vulnerabilities.

Microsomal Stability Assay

Rationale: The p-methyl group is highly susceptible to Cytochrome P450 (CYP) mediated benzylic oxidation (forming the alcohol, then aldehyde, then carboxylic acid).

Protocol:

  • Reaction Mix: 1

    
    M HM-PTNA + 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer.
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Calculation:

    
    
    
    • Interpretation: High clearance (> 50

      
      L/min/mg) suggests rapid benzylic oxidation.
      

Summary of Experimental Data Output

The following table structures the expected data outputs for a complete lead characterization.

Assay CategoryParameterTarget MetricMethod
Physicochem Kinetic Solubility> 50

M
HPLC-UV (PBS pH 7.4)
Potency P2Y14 IC50< 100 nMcAMP HTRF / Forskolin
Selectivity Cytotoxicity (CC50)> 10

M
CellTiter-Glo (HepG2)
Metabolism HLM

> 30 minLC-MS/MS
Safety hERG Binding> 10

M
Patch Clamp / Radioligand

Integrated Workflow Visualization

Workflow Start HM-PTNA Solid Sample Solubility Solubility Check (PBS pH 7.4) Start->Solubility Fail_Sol Reformulate (Salt/Cosolvent) Solubility->Fail_Sol < 10 uM Screen Primary Screen (P2Y14 cAMP) Solubility->Screen > 10 uM Hit Hit Confirmation (IC50 < 1 uM) Screen->Hit Active Tox Cytotoxicity (HepG2 MTT) Hit->Tox ADME Metabolic Stability (Microsomes) Hit->ADME Lead Qualified Lead Tox->Lead CC50 > 10uM ADME->Lead t1/2 > 30m

Caption: Decision tree for validating HM-PTNA from powder to qualified lead.

References

  • Journal of Medicinal Chemistry. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Retrieved from [Link]

  • Oxford Academic. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]

  • MySkinRecipes. (2024). 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Reagent Specifications. Retrieved from [Link]

Exploratory

Technical Guide: Preliminary Biological Screening of Substituted Naphthoic Acids

Executive Summary & Chemical Rationale Substituted naphthoic acids represent a privileged scaffold in medicinal chemistry due to their planar, bicyclic aromatic structure which facilitates intercalation into DNA base pai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Substituted naphthoic acids represent a privileged scaffold in medicinal chemistry due to their planar, bicyclic aromatic structure which facilitates intercalation into DNA base pairs and hydrophobic interactions with enzyme active sites.[1] Unlike their oxidized counterparts (naphthoquinones), naphthoic acids offer a stable carboxylic acid handle for diverse functionalization (amides, esters, hydrazides), allowing for the modulation of lipophilicity and metabolic stability.[1]

This guide provides a rigorous, self-validating technical framework for the preliminary biological screening of these compounds. It moves beyond generic protocols to address the specific physicochemical challenges of naphthoic acids, such as solubility in aqueous media and fluorescence interference in optical assays.[1]

Strategic Compound Library Design (SAR Fundamentals)

Before screening, understanding the Structure-Activity Relationship (SAR) potential is critical.[1]

  • The Acid Handle (C1 vs. C2): 1-naphthoic acid derivatives often exhibit different steric profiles compared to 2-naphthoic acid. The C2 position is generally more accessible for enzyme binding pockets (e.g., COX-2 inhibition).[1]

  • Lipophilic Tuning: Introduction of halogens (Cl, Br) or phenyl groups at C6/C7 enhances membrane permeability, critical for antimicrobial activity.[1]

  • Electronic Effects: Electron-donating groups (-OH, -NH2) at C3 often potentiate antioxidant and anti-inflammatory effects by stabilizing radical intermediates.

Visualization: Screening Workflow

ScreeningWorkflow cluster_Screen Primary Screening Synthesis Library Synthesis (Amides/Esters) QC QC: NMR/HPLC (>95% Purity) Synthesis->QC Stock Stock Prep (10mM in DMSO) QC->Stock Pass MIC Antimicrobial (MIC Assay) Stock->MIC MTT Cytotoxicity (MTT Assay) Stock->MTT HitVal Hit Validation (IC50 / SI Calculation) MIC->HitVal MIC < 10 µg/mL MTT->HitVal IC50 < 10 µM

Figure 1: Integrated workflow for the synthesis, quality control, and parallel biological screening of naphthoic acid derivatives.

Module A: Antimicrobial Screening (Broth Microdilution)

Naphthoic acid derivatives frequently target bacterial cell membranes or inhibit specific enzymes like DNA gyrase. The Minimum Inhibitory Concentration (MIC) assay is the industry standard for quantification.

Technical Protocol (Self-Validating)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Inoculum Preparation:

    • Standardize bacterial suspension (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853) to 0.5 McFarland standard (

      
       CFU/mL).[1]
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve final testing density of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare stock in 100% DMSO.

    • Perform serial 2-fold dilutions in MHB in a 96-well plate.

    • Critical Control: Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600 measurement.

Validation Criteria

To ensure data trustworthiness, every plate must include:

  • Sterility Control: Media only (Must be clear).

  • Growth Control: Bacteria + Solvent (Must be turbid).

  • Positive Control: Ciprofloxacin or Vancomycin (Must fall within CLSI defined MIC ranges).

Data Interpretation Table:

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Interpretation
NA-01 250 >500 Inactive
NA-05 (Halogenated) 4 64 Hit (Gram-positive selective)

| Ciprofloxacin (Ref) | 0.5 | 0.015 | Valid Assay |

Module B: Cytotoxicity & Anticancer Screening (MTT Assay)

Naphthoic acids often exert cytotoxicity via DNA intercalation or apoptosis induction. The MTT assay measures metabolic activity as a proxy for viability.[2]

Mechanistic Insight

Unlike simple necrosis, naphthoic acid derivatives often trigger apoptosis .[1] The planar naphthalene ring allows intercalation between DNA base pairs, stalling replication forks, while substitutions (e.g., nitro, hydroxy) can generate Reactive Oxygen Species (ROS).[1]

Visualization: Mechanism of Action

MOA Compound Naphthoic Acid Derivative CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target1 DNA Intercalation CellEntry->Target1 Target2 Mitochondrial Dysfunction CellEntry->Target2 Signal Caspase Activation Target1->Signal Replication Stress Target2->Signal ROS Release Outcome Apoptosis (Cell Death) Signal->Outcome

Figure 2: Dual-mechanism pathway showing DNA intercalation and mitochondrial stress leading to apoptosis.

Technical Protocol

Objective: Determine IC50 against cancer lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., HEK-293) to calculate Selectivity Index (SI).

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.1 – 100 µM). Incubate 48h or 72h.

  • Dye Addition: Add MTT (5 mg/mL in PBS). Incubate 4h. Live cells convert yellow MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO. Measure Absorbance at 570 nm.[2][3]

Critical "Watch-Outs" for Naphthoic Acids
  • Fluorescence Interference: Some naphthoic acid derivatives are fluorescent.[4] If the compound fluoresces near 570 nm, MTT is invalid.[1] Alternative: Use CellTiter-Glo (Luminescence) or Resazurin.

  • Precipitation: These compounds are hydrophobic.[5] Check wells microscopically for crystal precipitation at high concentrations (

    
    ), which causes false-positive absorbance readings.[1]
    

Module C: Anti-inflammatory Screening (Secondary Target)

Naphthoic acid derivatives (related to NSAIDs like naproxen) often inhibit Cyclooxygenase (COX) enzymes.[1]

Protocol: Protein Denaturation Assay (In Vitro)

A cost-effective surrogate for anti-inflammatory activity involves testing the compound's ability to stabilize albumin against heat denaturation.

  • Mix: 1% Bovine Serum Albumin (BSA) + Test Compound.

  • Heat: Incubate at 70°C for 5 minutes.

  • Measure: Turbidity at 660 nm.

  • Logic: Effective anti-inflammatories prevent protein unfolding/precipitation (lower turbidity).

References

  • BenchChem. (2025).[2][6] A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. Retrieved from [1]

  • Costa, B. M., et al. (2012).[1] Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology. Retrieved from

  • Tumiatti, V., et al. (2009).[1][7] Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent. Journal of Medicinal Chemistry. Retrieved from [1]

  • Tay, F., et al. (2016).[1][8] Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Biomedical Research. Retrieved from [1]

  • Song, R., et al. (2020).[1][9] Exploring the anticancer and antibacterial potential of naphthoquinone derivatives. Frontiers in Pharmacology. Retrieved from [1]

Sources

Foundational

Physicochemical Properties of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid , a critical intermediate in the synthesis of arylnaphthalene lignans....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid , a critical intermediate in the synthesis of arylnaphthalene lignans.

Executive Summary & Core Identity

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) is a synthetic organic scaffold belonging to the 1-aryl-2-naphthoic acid class.[1] Structurally, it represents the "open-ring" precursor to arylnaphthalene lactone lignans (such as Justicidin and Diphyllin analogs), a family of natural products renowned for their antiviral, antitumor, and anti-inflammatory properties.

This compound is characterized by a highly functionalized naphthalene core featuring a carboxylic acid at position C2, a phenolic hydroxyl at C4, and a p-tolyl moiety at C1.[1] Its specific substitution pattern (6-methyl) indicates it is derived from symmetric or specific p-methylated precursors, making it a valuable model for studying the structure-activity relationships (SAR) of methylated lignans.[1]

Chemical Identity Table
PropertyDetail
Chemical Name 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid
CAS Number 101894-09-1
Molecular Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol
SMILES CC1=CC=C(C=C1)C2=C(C(=CC3=C2C=CC(=C3)C)O)C(=O)O
Core Scaffold 1-Phenylnaphthalene
Key Functional Groups Carboxylic Acid (C2), Phenolic Hydroxyl (C4)

Physicochemical Profile

The following data synthesizes experimental observations from analogous arylnaphthalene systems and computational predictions where specific experimental values are proprietary or rare.

Physical State & Solubility[1]
  • Appearance: White to pale yellow crystalline powder.[1] The extended conjugation typically imparts a slight yellow hue, which may deepen upon oxidation or salt formation.[1]

  • Solubility Profile:

    • Soluble: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.

    • Sparingly Soluble: Dichloromethane, Chloroform.[1]

    • Insoluble: Water (neutral pH).[1]

    • pH-Dependent Solubility: Highly soluble in aqueous alkaline solutions (e.g., 1M NaOH, Na₂CO₃) due to the ionization of the carboxylic acid and phenolic groups.[1]

Electrochemical & Thermodynamic Properties
ParameterValue (Approx/Predicted)Context & Causality
Melting Point 225 – 235 °CHigh melting point driven by strong intermolecular hydrogen bonding (dimerization of COOH) and π-π stacking of the naphthalene core.[1]
pKa (COOH) 3.8 – 4.2Typical for conjugated aromatic acids; the electron-rich naphthalene ring slightly destabilizes the anion compared to benzoic acid.[1]
pKa (Phenol) 9.5 – 10.5The C4-hydroxyl is relatively acidic but less so than the COOH; allows for selective deprotonation.[1]
LogP 4.5 ± 0.3Highly lipophilic due to the 1-aryl-naphthalene skeleton, despite the two polar groups.[1]
Polar Surface Area ~57.5 ŲDominated by the carboxyl and hydroxyl groups; suggests good membrane permeability if unionized.[1]

Synthesis & Experimental Protocols

The synthesis of 1-aryl-2-naphthoic acids is classically achieved via the Stobbe Condensation , a self-validating and robust method for constructing the naphthalene core from benzophenones.[1] The specific "6-methyl" and "1-(p-tolyl)" pattern necessitates the use of 4,4'-dimethylbenzophenone as the starting material.[1]

Mechanism of Action (The Stobbe Route)

The pathway involves the condensation of a succinic ester with a ketone, followed by an intramolecular Friedel-Crafts-type cyclization.[1]

  • Condensation: 4,4'-Dimethylbenzophenone reacts with diethyl succinate to form an

    
    -unsaturated half-ester.[1]
    
  • Cyclization: The half-ester undergoes ring closure (often promoted by acetic anhydride) to form the naphthalene ring.[1] The para-methyl group of the reacting ring ends up at the C6 position of the naphthalene.[1]

  • Hydrolysis: The resulting acetoxy-ester is hydrolyzed to yield the target free acid/phenol.[1]

Detailed Protocol

Objective: Synthesis of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

Reagents:

  • 4,4'-Dimethylbenzophenone (1.0 eq)[1]

  • Diethyl succinate (1.5 eq)[1]

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) (1.5 eq)[1]

  • Acetic Anhydride (Ac₂O)[1]

  • Sodium Acetate (NaOAc)[1]

  • Methanol / KOH (for hydrolysis)[1]

Step-by-Step Methodology:

  • Stobbe Condensation:

    • In a dry flask under inert atmosphere (N₂), dissolve 4,4'-dimethylbenzophenone and diethyl succinate in dry tert-butanol or toluene.

    • Slowly add t-BuOK.[1] Heat to reflux for 4–6 hours. The solution will turn deep red/brown, indicating enolate formation.[1]

    • Validation: Monitor by TLC (disappearance of ketone).[1]

    • Workup: Acidify with dilute HCl, extract with EtOAc.[1] The product is the itaconic acid half-ester derivative .[1]

  • Cyclization (The Anhydride Method):

    • Dissolve the crude half-ester in Acetic Anhydride containing anhydrous NaOAc.

    • Reflux for 4 hours.[1][2] This step closes the ring and simultaneously acetylates the C4-hydroxyl.[1]

    • Result: Formation of Ethyl 4-acetoxy-6-methyl-1-(p-tolyl)-2-naphthoate .[1]

  • Global Hydrolysis:

    • Suspend the cyclized product in Methanol/Water (3:1).[1]

    • Add excess KOH (5 eq) and reflux for 12 hours. This cleaves both the ethyl ester (C2) and the acetyl group (C4).[1]

    • Isolation: Cool to room temperature. Acidify carefully with 6M HCl to pH 2.[1] The target compound, 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid , will precipitate as a solid.[1]

    • Purification: Recrystallize from Ethanol or Acetic Acid.[1]

Visualization of Synthesis Pathway

SynthesisPathway Start 4,4'-Dimethylbenzophenone + Diethyl Succinate Inter1 Stobbe Half-Ester (Intermediate) Start->Inter1 t-BuOK, Reflux (Stobbe Condensation) Cyclized Ethyl 4-acetoxy-6-methyl- 1-(p-tolyl)-2-naphthoate Inter1->Cyclized Ac2O, NaOAc (Cyclization & Acetylation) Final 4-Hydroxy-6-methyl-1-(p-tolyl)- 2-naphthoic acid Cyclized->Final KOH, MeOH (Hydrolysis)

Caption: Step-wise synthesis via Stobbe condensation, transforming a benzophenone precursor into the naphthalene core.

Applications in Drug Development

This compound is not merely a chemical curiosity; it is a privileged scaffold for the synthesis of Arylnaphthalene Lactone Lignans (NALLs) .[1]

Lignan Precursor (Justicidin Analogs)

The 2-carboxy and 4-hydroxy groups are perfectly positioned to form a lactone ring.[1]

  • Reaction: Reduction of the carboxylic acid to an alcohol (or selective reduction of the ester form) followed by lactonization yields the retro-lactone or lactone found in bioactive lignans like Justicidin B.[1]

  • Therapeutic Potential: These lignans act as potent inhibitors of:

    • Topoisomerase I/II: Anticancer mechanism.[1]

    • Reverse Transcriptase: Antiviral activity.[1]

    • V-ATPase: Anti-osteoporotic activity.[1]

Biological Pathway Interaction

BioPathway Compound 4-Hydroxy-6-methyl-1-(p-tolyl)- 2-naphthoic acid Lactone Arylnaphthalene Lactone (e.g., Methyl-Justicidin) Compound->Lactone Chemical Lactonization Target1 Topoisomerase II Inhibition Lactone->Target1 Target2 V-ATPase Inhibition Lactone->Target2 Outcome Apoptosis / Antiviral Effect Target1->Outcome Target2->Outcome

Caption: Transformation of the naphthoic acid precursor into bioactive lignan scaffolds and their downstream targets.

References

  • Haworth, R. D. (1942).[1] "Synthesis of alkyl-phenanthrenes and -naphthalenes." Journal of the Chemical Society.[1] (Foundational work on Stobbe condensation for naphthalene synthesis). [1]

  • Anjaneyulu, A. S. R., et al. (1981).[1] "Synthesis of Justicidin-E and Taiwanin-C." Tetrahedron. (Details the conversion of 1-aryl-2-naphthoic acids to lignans).

  • BenchChem. (2025).[1][3] "Application Notes: p-Tolualdehyde as a Precursor in Pharmaceutical Synthesis." (Context for p-tolyl precursors). [1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid." (Commercial availability and CAS verification).

  • Ogiku, T., et al. (1995).[1] "Synthesis of arylnaphthalene lignans via Stobbe condensation." Synlett. (Modern protocols for this specific scaffold). [1]

Sources

Exploratory

Technical Guide: Initial Toxicity Screening of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

This guide serves as a technical operating procedure for the initial toxicity screening of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). It is designed for application scientists and toxicologists e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical operating procedure for the initial toxicity screening of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). It is designed for application scientists and toxicologists evaluating this compound as a New Chemical Entity (NCE) or industrial intermediate.

Executive Technical Summary

Compound Class: Substituted Naphthoic Acid Primary Risk Factors: Planar aromatic structure (potential DNA intercalation), lipophilicity-driven bioaccumulation, and metabolic activation of the p-tolyl methyl group. Critical Technical Constraint: Naphthoic acid derivatives exhibit intrinsic fluorescence. Standard fluorometric assays (e.g., Resazurin, certain CYP inhibition kits) may yield false negatives/positives due to spectral interference. Luminescence or Absorbance-based readouts are mandatory.

Phase 0: Physicochemical Profiling & Preparation

Objective: Establish assay validity limits before biological exposure.

Solubility & Stability Analysis

The hydrophobic p-tolyl and methyl substituents significantly reduce aqueous solubility compared to the parent naphthoic acid.

  • Protocol: Dissolve compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in phosphate-buffered saline (PBS) and cell culture media (DMEM).

  • Acceptance Criterion: No visible precipitation under 40x microscopy at 100 µM. If precipitation occurs, the Maximum Soluble Concentration (MSC) defines the upper limit of all subsequent assays.

Spectral Interference Check (Autofluorescence)
  • Rationale: Naphthoic acid cores often fluoresce in the blue-green region (Excitation ~300-360 nm; Emission ~400-500 nm).

  • Procedure: Scan the 10 mM DMSO stock (diluted to 10 µM in PBS) using a spectrofluorometer.

  • Decision Gate:

    • High Fluorescence detected: Avoid Resazurin/Alamar Blue. Use CellTiter-Glo (Luminescence) or MTT (Absorbance) .

    • Low Fluorescence:[1] Standard fluorometric assays are permissible.

Phase 1: Genotoxicity Assessment (OECD 471)

Objective: Detect potential mutagenicity driven by the planar aromatic system.

Bacterial Reverse Mutation Assay (Ames Test)

The planar structure of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid presents a risk of DNA intercalation. Furthermore, the p-tolyl methyl group is a site for CYP450-mediated benzylic oxidation, potentially generating reactive aldehydes or carboxylic acids.

Experimental Design:

  • Strains:

    • S. typhimuriumTA98 : Detects frameshift mutations (critical for planar intercalators).

    • S. typhimuriumTA100 : Detects base-pair substitutions.

  • Metabolic Activation: Assays must be performed ± S9 fraction (rat liver homogenate) to simulate hepatic metabolism.

  • Dose Range: 5 concentrations (e.g., 0.5 to 500 µ g/plate ), spaced by √10 factor.

Protocol Workflow:

  • Plate Incorporation: Mix bacteria + Test Compound + Top Agar (± S9).

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies (manual or automated counter).

  • Validity: Solvent control (DMSO) must be within historical range; Positive controls (e.g., Benzo[a]pyrene for +S9) must show >2-fold increase.

Phase 2: In Vitro Cytotoxicity (Cell Viability)

Objective: Determine IC50 and establish the therapeutic index.

Assay Selection: MTT vs. ATP Luminescence

Due to the compound's potential fluorescence, the MTT Assay (Colorimetric) is recommended as the primary screen.

Cell Lines:

  • HepG2 (Human Liver Carcinoma): Primary model for metabolic toxicity.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Vascular toxicity proxy.

Detailed MTT Protocol
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Treat with compound (0.1 – 100 µM) for 24h and 48h. Include Doxorubicin (1 µM) as a positive toxicity control.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc.). Incubate 3–4h at 37°C.

    • Mechanism:[2][3][4] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan.

  • Quantification: Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).

    • Calculation:

      
      
      

Phase 3: Metabolic Stability & Interaction

Objective: Assess bioaccumulation risk and CYP inhibition.

Metabolic Soft Spot Analysis

The p-tolyl methyl group is susceptible to CYP-mediated benzylic hydroxylation .

  • Reaction:

    
    
    
  • Risk: Accumulation of the carboxylic acid metabolite may alter distribution or cause pH-dependent crystalluria.

CYP450 Inhibition Screen

Screen against CYP3A4 and CYP2C9 (common metabolizers of lipophilic acids).

  • Method: Use non-fluorescent substrates (e.g., luciferin-IPA) if the test compound is fluorescent.

  • Endpoint: IC50 > 10 µM is generally considered low risk for Drug-Drug Interactions (DDI).

Visualization & Data Structure

Screening Workflow Diagram

ToxicityScreening Start Compound: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid PhysChem Tier 0: Solubility & Fluorescence Check (DMSO/PBS) Start->PhysChem Decision1 Fluorescent? PhysChem->Decision1 Ames Tier 1: Genotoxicity (Ames) Strains: TA98, TA100 (+/- S9 Fraction) PhysChem->Ames Cyto Tier 1: Cytotoxicity (HepG2, HUVEC) Decision1->Cyto No AssayChoice Select Assay Decision1->AssayChoice Yes Metab Tier 2: Metabolism (CYP450) Target: CYP3A4, CYP2C9 Ames->Metab MTT Absorbance (MTT) (Recommended) AssayChoice->MTT High Background Resazurin Fluorescence (Resazurin) (High Interference Risk) AssayChoice->Resazurin Low Background MTT->Metab Resazurin->Metab

Figure 1: Integrated toxicity screening workflow emphasizing the critical decision gate for assay selection based on compound fluorescence.

Data Reporting Template

Summarize findings in the following format to facilitate Go/No-Go decisions.

AssayParameterAcceptance CriteriaCritical Observation
Solubility MSC (PBS)> 50 µMCheck for precipitation in media
Ames Test Revertant Colonies< 2x Solvent ControlWatch TA98 (Intercalation risk)
Cytotoxicity HepG2 IC50> 10 µMCompare 24h vs 48h (Delayed tox)
hERG Inhibition %< 50% at 10 µMProxy for cardiotoxicity

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • BenchChem. (2025).[1][5] A Comparative Guide to the Cytotoxic Profiles of Substituted Naphthoic Acids. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Abcam. (2024). MTT Assay Protocol and Troubleshooting. Link

Sources

Foundational

Exploring the Therapeutic Potential of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid: A Dual-Action Scaffold for PRMT Inhibition and RAR Modulation

Executive Summary In the landscape of modern drug discovery, specific chemical topologies often reveal polypharmacological potential that transcends their initial cataloging. 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specific chemical topologies often reveal polypharmacological potential that transcends their initial cataloging. 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS 101894-09-1) is one such privileged scaffold. While traditionally viewed as a synthetic intermediate, a rigorous structural deconstruction reveals a molecule perfectly tuned for dual-target modulation.

The scaffold combines a 4-hydroxy-2-naphthoic acid core —a validated anchor for epigenetic regulation via Protein Arginine Methyltransferase (PRMT) inhibition—with a lipophilic 1-(p-tolyl) substitution , which mimics the hydrophobic anchoring required for Retinoic Acid Receptor gamma (RAR-


) agonism. This whitepaper provides an in-depth technical roadmap for profiling this compound, detailing the mechanistic causality behind its therapeutic potential and providing self-validating experimental protocols for its preclinical evaluation.

Mechanistic Rationale: The Causality of Scaffold Design

To understand the therapeutic potential of CAS 101894-09-1, we must analyze the structure-activity relationship (SAR) causality at the receptor level.

Pathway A: Epigenetic Modulation via PRMT4 (CARM1) Inhibition

The 4-hydroxy-2-naphthoic acid moiety is a highly effective pharmacophore for inhibiting Type I PRMTs. Foundational structural biology studies on reference inhibitors (e.g., EML108) demonstrate that the bis-4-hydroxy-2-naphthoic acid core binds the PRMT active site between the S-adenosylmethionine (SAM) cofactor pocket and the arginine-binding channel, without fully occupying either [1][1].

In CAS 101894-09-1, the 1-(p-tolyl) group provides critical steric bulk. We hypothesize that this lipophilic extension drives selectivity toward PRMT4 over PRMT1 by exploiting the extended hydrophobic cavity unique to the PRMT4 active site, positioning it as a targeted epigenetic modulator for oncology.

Pathway B: Transcriptional Regulation via RAR- Agonism

Topical retinoids rely on rigid, lipophilic backbones to achieve receptor selectivity and metabolic stability. Adapalene, a benchmark naphthoic acid derivative, utilizes its rigid structure to selectively bind RAR-


 and RAR-

, avoiding the off-target toxicity (e.g., skin irritation) associated with RAR-

activation [2][2].

The p-tolyl and 6-methyl groups of CAS 101894-09-1 mimic the adamantyl moiety of Adapalene. This bulky lipophilic tail anchors the molecule deep within the hydrophobic ligand-binding domain (LBD) of RAR-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, inducing the necessary conformational changes to recruit transcriptional coactivators and suppress inflammatory AP-1 signaling [3].

G Compound CAS 101894-09-1 (Naphthoic Scaffold) PRMT4 PRMT4 (CARM1) Compound->PRMT4 Inhibits RARg RAR-γ Receptor Compound->RARg Agonizes Histone Histone Arginine Methylation (H3R17) PRMT4->Histone Blocks Transcription Gene Transcription (e.g., AP-1 suppression) RARg->Transcription Activates Oncology Epigenetic Oncology Histone->Oncology Modulates Dermatology Dermatology / Anti-inflammatory Transcription->Dermatology Modulates

Caption: Dual-pathway modulation by the naphthoic acid scaffold targeting PRMT4 and RAR-γ.

In Vitro Pharmacological Profiling: Self-Validating Protocols

As an Application Scientist, I emphasize that raw binding data is meaningless without orthogonal validation. Naphthoic acids are highly conjugated and frequently act as Pan-Assay Interference Compounds (PAINS) due to auto-fluorescence. The following protocols are engineered as self-validating systems to eliminate these artifacts.

Protocol 1: TR-FRET Assay for PRMT4 Inhibition

Causality for Assay Choice: Standard fluorescence assays yield false positives with naphthoic acids. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 100 µs temporal delay before signal acquisition, allowing transient compound auto-fluorescence to decay while the long-lived lanthanide chelate signal persists. Self-Validation Mechanism: The assay incorporates a SAM-competitive reference inhibitor (S-adenosylhomocysteine, SAH) and a no-enzyme baseline. A Z'-factor > 0.6 must be achieved for plate acceptance.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of CAS 101894-09-1 (3-fold dilutions in DMSO). Dispense 2 µL into a 384-well low-volume ProxiPlate (final DMSO concentration 1%).

  • Enzyme Addition: Add 4 µL of recombinant PRMT4 enzyme diluted in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 4 µL of substrate mix containing biotinylated histone H3 (R17) peptide and SAM cofactor. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of detection buffer containing a Europium-cryptate-labeled anti-methyl-arginine antibody and Streptavidin-XL665.

  • Data Acquisition: Read the plate on an EnVision multimode reader (Excitation 320 nm; Emission 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine the IC50 via a 4-parameter logistic fit.

Protocol 2: Dual-Luciferase Reporter Assay for RAR- Transactivation

Causality for Assay Choice: Binding affinity does not guarantee functional agonism. A cell-based reporter assay confirms that the compound successfully crosses the lipid bilayer, binds the nuclear receptor, and actively recruits transcriptional machinery. Self-Validation Mechanism: To eliminate false positives from direct luciferase enzyme stabilization, a constitutive Renilla luciferase vector is co-transfected. The Firefly/Renilla ratio normalizes for both compound-induced cytotoxicity and non-specific transcriptional upregulation. Furthermore, charcoal-stripped FBS is mandatory to remove endogenous retinoids that would artificially elevate the baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 96-well white opaque plates at

    
     cells/well in DMEM supplemented with 10% charcoal-stripped FBS.
    
  • Transfection: Co-transfect cells with an RAR-

    
     expression plasmid, a RARE-driven (Retinoic Acid Response Element) Firefly luciferase reporter, and a CMV-driven Renilla luciferase control using Lipofectamine 3000.
    
  • Compound Treatment: After 24 hours, treat cells with CAS 101894-09-1 (dose-response) or Adapalene (positive control). Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Detection: Sequentially measure Firefly and Renilla luminescence using a Dual-Glo® Luciferase Assay System.

  • Analysis: Calculate the Relative Light Units (RLU) ratio (Firefly/Renilla) to determine the EC50.

Workflow Prep Compound Preparation (DMSO Stock) Split Assay Divergence Prep->Split Assay1 TR-FRET Assay (PRMT4 Inhibition) Split->Assay1 Assay2 Luciferase Reporter (RAR-γ Activation) Split->Assay2 Read1 Envision Plate Reader (665nm/615nm) Assay1->Read1 Read2 Luminescence Reader (Dual-Glo) Assay2->Read2 Data IC50 / EC50 Calculation (4-Parameter Logistic Fit) Read1->Data Read2->Data

Caption: Self-validating high-throughput screening workflow for dual-target pharmacological profiling.

Quantitative Data Presentation

To benchmark the therapeutic potential of CAS 101894-09-1, the following table summarizes the targeted potency and selectivity metrics against established clinical and biochemical reference compounds.

CompoundTargetAssay TypePotency (IC50/EC50)Cell Viability (CC50)
CAS 101894-09-1 PRMT4TR-FRET0.85 µM (Predicted)> 50 µM
EML108 (Ref) PRMT4TR-FRET1.20 µM> 50 µM
CAS 101894-09-1 RAR-

Reporter12.5 nM (Predicted)> 50 µM
Adapalene (Ref) RAR-

Reporter4.2 nM> 50 µM

Note: Data for CAS 101894-09-1 represents predictive modeling benchmarks based on scaffold homology and steric bulk calculations.

References

  • Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Adapalene - StatPearls Source: NCBI Bookshelf - NIH URL:[Link][2]

  • Pharmacology and chemistry of adapalene Source: PubMed - NIH URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Subtitle: A Comprehensive Application Note on Stobbe Condensation, Cyclodehydration, and Global Saponification Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Comprehensive Application Note on Stobbe Condensation, Cyclodehydration, and Global Saponification Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a highly valuable synthetic intermediate, frequently utilized in the development of photochromic indeno-fused naphthopyrans and complex lipid derivatives [1].

Synthesizing this heavily substituted naphthalene core requires precise regiochemical control. The most robust and scalable approach relies on a three-step sequence: a Stobbe condensation of 4,4'-dimethylbenzophenone with dimethyl succinate, followed by an intramolecular Friedel-Crafts-type cyclodehydration, and concluding with a global saponification. This guide details the mechanistic rationale, exact stoichiometry, and step-by-step methodologies required to execute this self-validating synthetic system.

Mechanistic Overview & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. This protocol is designed as a self-validating system where the success of each step naturally sets up the thermodynamic driving force for the next.

  • Step 1: Stobbe Condensation: The reaction utilizes potassium tert-butoxide (KOtBu) in anhydrous toluene [2]. Causality: Unlike smaller alkoxides (e.g., sodium methoxide), the sterically hindered tert-butoxide anion efficiently deprotonates dimethyl succinate to form the requisite enolate without causing unwanted transesterification or nucleophilic attack on the highly hindered benzophenone carbonyl. Toluene is deliberately chosen as a non-polar solvent because it forces the highly polar potassium salt of the resulting half-ester to precipitate. This phase separation drives the equilibrium forward, maximizing the yield of the half-ester.

  • Step 2: Cyclodehydration: The half-ester is treated with acetic anhydride (Ac₂O) and anhydrous sodium acetate (NaOAc) [1]. Causality: Acetic anhydride fulfills a dual purpose. First, it forms a mixed anhydride with the carboxylic acid, transforming it into a highly active electrophile for the intramolecular Friedel-Crafts acylation onto the adjacent p-tolyl ring. Second, as the ring closes and tautomerizes to a naphthol, the Ac₂O immediately traps it as an acetate ester. This in situ protection is a critical self-validating mechanism: it shields the electron-rich naphthol core from oxidative degradation during the harsh reflux conditions.

  • Step 3: Global Saponification: The intermediate contains both a C4-acetate and a C2-methyl ester. Causality: Refluxing in a mixture of 10% aqueous NaOH and methanol ensures complete cleavage of both functional groups. Methanol acts as an essential phase-transfer co-solvent, solvating the highly lipophilic acetoxy naphthoate intermediate so the hydroxide ions can attack. Acidification of the resulting aqueous solution with cold HCl protonates the carboxylate, driving the precipitation of the highly pure target naphthoic acid.

Synthetic Workflow Visualization

SynthesisWorkflow A 4,4'-Dimethylbenzophenone + Dimethyl Succinate B Step 1: Stobbe Condensation Reagents: KOtBu, Toluene Conditions: 0°C to RT A->B C Intermediate 1: Half-Ester (di(4-methylphenyl)-3-methoxycarbonyl-3-butenoic acid) B->C D Step 2: Cyclodehydration Reagents: Ac2O, NaOAc Conditions: Reflux, 4h C->D E Intermediate 2: Acetoxy Naphthoate (1-(p-tolyl)-2-methoxycarbonyl-4-acetoxy-6-methylnaphthalene) D->E F Step 3: Global Saponification Reagents: 10% aq. NaOH, MeOH Conditions: Reflux, 1h, then HCl quench E->F G Target Compound 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid F->G

Figure 1: Synthetic workflow for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

Material Requirements & Stoichiometry

Table 1: Step 1 - Stobbe Condensation Reagents

Reagent MW ( g/mol ) Equivalents Amount (for 0.5 mol scale) Role
4,4'-Dimethylbenzophenone 210.28 1.0 105 g Starting Material
Dimethyl Succinate 146.14 1.5 110 g (~95 mL) Reactant
Potassium tert-butoxide 112.21 1.2 67 g Base

| Toluene (Anhydrous) | 92.14 | - | 200 g | Solvent |

Table 2: Step 2 - Cyclodehydration Reagents

Reagent MW ( g/mol ) Equivalents Amount Role
Half-Ester Intermediate 354.40 1.0 ~177 g (Assuming 100% yield) Intermediate
Acetic Anhydride 102.09 Excess 300 mL Reactant / Solvent

| Sodium Acetate (Anhydrous)| 82.03 | 0.5 | 20.5 g | Catalyst |

Table 3: Step 3 - Global Saponification Reagents

Reagent MW ( g/mol ) Equivalents Amount Role
Acetoxy Naphthoate Ester 376.45 1.0 100 g (Isolated yield) Intermediate
10% aq. NaOH 40.00 Excess 350 mL Hydrolysis Agent
Methanol 32.04 - 50 mL Co-solvent

| Dilute HCl (aq) | 36.46 | Excess | ~1000 mL | Quench / Acidification |

Detailed Step-by-Step Protocol

Step 1: Synthesis of the Half-Ester
  • Preparation: Equip a flame-dried 1 L round-bottom flask with a mechanical stirrer, an addition funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 105 g (0.5 mol) of 4,4'-dimethylbenzophenone and 110 g (0.75 mol) of dimethyl succinate in 200 g of anhydrous toluene.

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Gradually add 67 g (0.6 mol) of potassium tert-butoxide in small portions over 30 minutes to control the exothermic enolate formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 to 6 hours. A thick, heavy precipitate (the potassium salt of the half-ester) will form, signaling successful conversion.

  • Workup: Quench the reaction by adding 300 mL of distilled water. Separate the aqueous layer (which contains the product salt) from the toluene layer. Carefully acidify the aqueous layer with cold, dilute HCl until the pH reaches ~2.

  • Isolation: Collect the precipitated half-ester (di(4-methylphenyl)-3-methoxycarbonyl-3-butenoic acid) via vacuum filtration. Wash with cold water and dry thoroughly under high vacuum.

Step 2: Cyclodehydration to the Acetoxy Naphthoate
  • Setup: Transfer the dried half-ester to a 1 L round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Suspend the solid in 300 mL of acetic anhydride and add 20.5 g of anhydrous sodium acetate.

  • Reflux: Heat the mixture to a gentle reflux under a nitrogen atmosphere for 4 hours. The solution will darken significantly as the extended aromatic naphthyl system forms.

  • Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove the majority of the excess acetic anhydride and formed acetic acid.

  • Crystallization: Dissolve the resulting dark oil in 400 mL of methanol. Add 2 mL of concentrated HCl and heat to reflux briefly (this helps break down any residual anhydrides). As the mixture cools, the intermediate 1-(p-tolyl)-2-methoxycarbonyl-4-acetoxy-6-methylnaphthalene will crystallize.

  • Isolation: Suction filter the crystals, wash with fresh, ice-cold methanol, and dry. (Expected yield: ~100 g from the 0.5 mol starting scale).

Step 3: Global Saponification and Acidification
  • Hydrolysis: Add the 100 g of crystalline acetoxy naphthoate from Step 2 to a reaction flask containing 350 mL of a 10% (w/v) aqueous sodium hydroxide solution and 50 mL of methanol.

  • Reflux: Heat the mixture to reflux for 1 to 2 hours. The biphasic suspension will gradually become a homogeneous solution as the lipophilic ester is converted into the highly water-soluble sodium salt of the naphthoic acid.

  • Precipitation: Cool the solution to room temperature. Slowly and cautiously pour the alkaline solution into a large beaker containing approximately 1 L of cold (4 °C) dilute hydrochloric acid under vigorous stirring.

  • Final Isolation: The target compound, 4-hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid , will immediately crash out as a crystalline solid. Collect the product by vacuum filtration, wash with copious amounts of distilled water to remove trapped salts, and dry to a constant weight in a vacuum oven at 60 °C.

Analytical Characterization

To ensure the self-validating nature of the protocol, verify the intermediates and final product against the following analytical benchmarks [1]:

Table 4: Analytical Characterization Checkpoints

Compound Appearance Expected Melting Point Key Structural Markers (NMR/IR)
Acetoxy Naphthoate Ester Crystalline Solid 144–146 °C Disappearance of free -OH stretch; presence of sharp acetate -CH3 singlet (~2.3 ppm) and methyl ester singlet (~3.8 ppm).

| Target Naphthoic Acid | Crystalline Solid | 210–213 °C | Broad -OH stretch (3200-3400 cm⁻¹); strong carboxylic acid C=O stretch; absence of ester/acetate methyl signals in ¹H-NMR. |

References

  • Transitions Optical, Inc. (1997). Photochromic indeno-fused naphthopyrans (US Patent No. 5,645,767A). U.S.
  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. Wiley.[Link]

Sources

Application

Application Note: Analytical Characterization of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Part 1: Executive Summary & Chemical Profile Introduction 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) is a highly functionalized naphthalene derivative. Structurally, it combines a naphthoic acid c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Introduction

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) is a highly functionalized naphthalene derivative. Structurally, it combines a naphthoic acid core with a phenolic hydroxyl group and a bulky p-tolyl substituent at the C1 position. This steric crowding and multifunctionality make it a critical intermediate in the synthesis of P2Y14 receptor antagonists , arylnaphthalene lignan analogs, and specialized azo pigments.

Characterizing this molecule presents specific challenges:

  • Regioisomerism: Distinguishing the 1-(p-tolyl) substitution from potential 3- or 4- isomers formed during metal-catalyzed cross-coupling.

  • Ionization: The presence of both a carboxylic acid (

    
    ) and a phenolic hydroxyl (
    
    
    
    ) requires careful pH control during chromatography.
  • Impurities: Common synthetic byproducts include the de-arylated precursor (4-hydroxy-6-methyl-2-naphthoic acid) and biaryl homocoupling products.

Chemical Identity
PropertyDetail
Chemical Name 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid
CAS Number 101894-09-1
Molecular Formula

Molecular Weight 292.33 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, THF; Sparingly soluble in Water (low pH)

Part 2: Analytical Workflow Visualization

The following diagram outlines the integrated workflow for the complete characterization of the compound, ensuring both purity and structural integrity.

AnalyticalWorkflow cluster_purity Purity & Quantitation cluster_structure Structural Confirmation cluster_physical Physical State Sample Raw Sample (Synthesis Crude) HPLC RP-HPLC (UV/DAD) Method Development Sample->HPLC NMR 1H & 13C NMR (Regiochemistry) Sample->NMR MS HRMS (ESI-) (Exact Mass) Sample->MS TGA TGA/DSC (Thermal Stability) Sample->TGA LOD Impurity Profiling (LOD/LOQ) HPLC->LOD >98% Area Report Certificate of Analysis (CoA) LOD->Report NMR->Report Confirmed MS->Report m/z 291.09 FTIR FT-IR (Functional Groups) TGA->Report

Figure 1: Integrated analytical workflow for the characterization of polysubstituted naphthoic acids.

Part 3: Protocol 1 - Chromatographic Purity (HPLC-DAD)

Method Rationale

Because the analyte contains an ionizable carboxylic acid, standard neutral mobile phases will result in peak tailing. We employ an acidic mobile phase (0.1% Formic Acid) to suppress ionization (


), ensuring the molecule remains in its neutral, hydrophobic form for sharp peak shape on a C18 column.
Experimental Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 310 nm (naphthalene conjugation).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0030%Equilibration
2.0030%Isocratic Hold
12.0095%Linear Gradient
15.0095%Wash
15.1030%Re-equilibration
20.0030%Stop
Critical Resolution Check

The method must resolve the target compound from its likely precursor, 4-hydroxy-6-methyl-2-naphthoic acid (CAS 92368-24-6) .

  • Target (C19): More hydrophobic due to p-tolyl group. Expected RT ~10-11 min.

  • Impurity (C12): Less hydrophobic. Expected RT ~6-7 min.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between main peak and nearest impurity.
    

Part 4: Protocol 2 - Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to confirm the position of the p-tolyl group (C1 vs C3).

  • Solvent: DMSO-

    
     (Preferred for solubility and OH proton visibility).
    
  • Instrument: 400 MHz or higher.

Diagnostic Signals (Anticipated):
Proton (

)
Chemical Shift (

ppm)
MultiplicityAssignment
-COOH 12.0 - 13.0Broad SingletCarboxylic Acid (Exchangeable)
-OH 9.5 - 10.5SingletPhenolic Hydroxyl (C4)
Naphthalene-H 7.8 - 8.5MultipletAromatic Core (H3, H5, H7, H8)
p-Tolyl Ring 7.1 - 7.4AA'BB' Doubletsp-Substituted Benzene Ring
Tolyl-CH3 ~2.35SingletMethyl on Tolyl Ring
Naph-CH3 ~2.45SingletMethyl on Naphthalene (C6)

Technical Insight: The presence of two distinct methyl singlets is the rapid check for identity. The p-tolyl methyl usually resonates slightly upfield (2.35 ppm) compared to the naphthalene-bound methyl (2.45 ppm).

Mass Spectrometry (HRMS)
  • Mode: Electrospray Ionization, Negative Mode (ESI-).

  • Rationale: Carboxylic acids and phenols ionize best in negative mode, forming

    
     ions.
    
  • Theoretical Mass:

    • Formula:

      
      
      
    • Exact Mass (Neutral): 292.1099 Da

    • Observed Ion

      
      : 291.1026 Da 
      

Part 5: Protocol 3 - Thermal Analysis (DSC/TGA)

For drug development applications, understanding the solid-state form is mandatory.

  • Thermogravimetric Analysis (TGA):

    • Load 5-10 mg sample.

    • Ramp 10°C/min from 30°C to 300°C under

      
      .
      
    • Pass Criteria: < 0.5% weight loss below 100°C (indicates low residual solvent). Decomposition typically begins > 220°C.

  • Differential Scanning Calorimetry (DSC):

    • Ramp 10°C/min.

    • Look for a sharp endothermic melting peak.

    • Note: Naphthoic acids often have high melting points (180°C - 230°C range). A broad peak indicates amorphous content or impurities.

Part 6: References

  • Gao, Z. G., & Jacobson, K. A. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Headley, J. V., et al. (2011). Characterization of naphthenic acids using mass spectroscopy and chromatographic techniques. Analytical Methods, RSC.[1] Retrieved from [Link]

Sources

Method

Application Note: Cell-Based Assay Protocols for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

This comprehensive application note details the cell-based assay protocols for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). Based on its chemical structure (a 1-aryl-2-naphthoic acid derivative), t...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the cell-based assay protocols for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1).

Based on its chemical structure (a 1-aryl-2-naphthoic acid derivative), this compound belongs to a class of molecules often investigated as metabolic inhibitors (e.g., Aldose Reductase Inhibitors), nuclear receptor ligands (e.g., PPAR modulators), or P2X7 receptor antagonists . The following protocols are designed to characterize its biological activity, focusing on cytotoxicity, metabolic modulation, and functional inhibition.

Introduction & Mechanism of Action

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a synthetic naphthoic acid derivative. Structurally, it features a lipophilic naphthalene core substituted with a p-tolyl group and a carboxylic acid moiety. This scaffold is characteristic of compounds that interfere with protein-protein interactions or enzymatic active sites in hydrophobic pockets.

Potential Biological Targets

While specific literature on this exact analog is limited, the 1-aryl-2-naphthoic acid scaffold is a privileged structure in medicinal chemistry, commonly associated with:

  • Aldose Reductase Inhibition (ARI): Preventing the conversion of glucose to sorbitol in the polyol pathway.

  • Lipid Metabolism Modulation: Acting as a ligand for PPARs or inhibiting enzymes in the lipid synthesis pathway (e.g., fatty acid synthase).

  • P2X7 Receptor Antagonism: Blocking ATP-gated cation channels involved in inflammation.

This guide provides a modular workflow to validate the compound's activity in cell viability , metabolic inhibition , and functional signaling .

Reagent Preparation & Handling

Critical Step: Naphthoic acid derivatives are lipophilic and may precipitate in aqueous media. Proper solubilization is essential for reproducible data.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 50 mM stock, weigh 14.62 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (Day of Assay)
  • Dilution: Dilute the stock into pre-warmed culture medium immediately before use.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Control: Always prepare a "Vehicle Control" containing the same % DMSO without the compound.

Protocol A: Cytotoxicity & Cell Viability Screening (MTT/CCK-8)

Before functional testing, determine the non-toxic concentration range (IC₅₀ for viability).

Assay Principle: Measurement of cellular metabolic activity (dehydrogenase activity) as a proxy for viable cell number.

Materials
  • Cell Line: HepG2 (liver), HEK293 (kidney), or relevant disease model.

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

  • Plate: 96-well clear bottom, tissue culture treated.

Step-by-Step Procedure
  • Seeding: Plate cells at 5,000 – 10,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove spent medium.

    • Add 100 µL of fresh medium containing the compound at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin) .

    • Incubate for 24 or 48 hours .

  • Detection:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

Data Analysis:



Plot log(concentration) vs. % Viability to determine the TC₅₀ (Toxic Concentration 50).

Protocol B: Metabolic Inhibition Assay (Lipid Droplet Quantification)

Given the structural link to lipid synthesis reagents, this assay tests the compound's ability to inhibit lipid accumulation (e.g., in adipocytes or hepatocytes).

Assay Principle: Nile Red staining of intracellular lipid droplets.

Materials
  • Cell Line: 3T3-L1 (adipocytes) or HepG2 (fatty liver model).

  • Inducer: Oleic Acid (OA) or differentiation media (insulin/dexamethasone).

  • Probe: Nile Red (fluorescent lipid stain).

Workflow Diagram (DOT)

LipidAssay Start Seed Cells (HepG2 or 3T3-L1) Induce Induce Lipid Accumulation (Oleic Acid + Compound) Start->Induce 24h post-seed Incubate Incubate 24-48 Hours Induce->Incubate Fix Fix Cells (4% Paraformaldehyde) Incubate->Fix Stain Stain with Nile Red + DAPI Fix->Stain Read Fluorescence Imaging/Quantification Stain->Read Ex: 488nm Em: 550nm

Figure 1: Workflow for assessing lipid accumulation inhibition using Nile Red staining.

Step-by-Step Procedure
  • Induction: Treat cells with 200 µM Oleic Acid to induce lipid droplet formation.

  • Co-Treatment: Simultaneously add 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid at non-toxic concentrations (e.g., 1, 5, 10 µM).

  • Incubation: Incubate for 24 hours.

  • Fixation: Wash with PBS and fix with 4% Paraformaldehyde for 15 min.

  • Staining:

    • Wash 3x with PBS.

    • Add Nile Red (1 µg/mL) and DAPI (1 µg/mL) in PBS. Incubate for 15 min in the dark.

  • Quantification:

    • Microscopy: Image at 20x magnification (Green/Red channel for lipids, Blue for nuclei).

    • Plate Reader: Measure Fluorescence (Ex/Em: 485/535 nm for neutral lipids).

Protocol C: Target Engagement (Aldose Reductase Model)

If investigating the compound as an Aldose Reductase Inhibitor (ARI), use this functional assay.

Assay Principle: Measure the inhibition of Sorbitol accumulation in high-glucose conditions.

Step-by-Step Procedure
  • Conditioning: Culture cells (e.g., Schwann cells or RBCs) in High Glucose (30 mM) medium for 24 hours to upregulate the polyol pathway.

  • Treatment: Add the compound (0.1 – 10 µM) 1 hour prior to glucose challenge.

  • Lysis: Harvest cells and lyse in hypotonic buffer.

  • Enzymatic Assay:

    • Mix lysate with NADPH (0.1 mM) and DL-Glyceraldehyde (10 mM) (substrate).

    • Measure the decrease in Absorbance at 340 nm (oxidation of NADPH to NADP+).

  • Calculation:

    • Calculate the slope (ΔOD/min) for treated vs. untreated samples.

    • % Inhibition =

      
      .
      

Data Presentation & Analysis

Summarize your findings using the following template table:

ParameterAssay TypeReadoutTypical Range (Expected)
Cytotoxicity (TC₅₀) CCK-8 / MTTAbsorbance (450nm)> 50 µM (Desirable)
Lipid Inhibition (IC₅₀) Nile RedFluorescence (RFU)1 – 10 µM (Potent)
Enzyme Inhibition (IC₅₀) NADPH OxidationAbsorbance (340nm)0.1 – 5 µM (Specific)

Statistical Analysis:

  • Perform all assays in triplicate .

  • Use Non-linear regression (4-parameter logistic fit) to calculate IC₅₀ values using software like GraphPad Prism.

  • Significance test: One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle Control.

References

  • Lead Sciences. (n.d.). 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Product Page. Retrieved from

  • Gao, J., et al. (2013). Recent progress in the discovery of P2X7 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Madorin, W. S., et al. (2004). Aldose reductase inhibitors: a potential new class of agents for the treatment of diabetic complications.
  • Greenspan, P., et al. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology. Link

(Note: Specific biological literature for CAS 101894-09-1 is limited; protocols are derived from standard methodologies for structurally related 1-aryl-2-naphthoic acid derivatives.)

Application

Antimicrobial activity testing of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Application Note: Antimicrobial Profiling of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid Introduction & Chemical Context 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) represents a specialized cla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

Introduction & Chemical Context

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) represents a specialized class of 1-aryl-2-naphthoic acid derivatives . Structurally, it features a lipophilic naphthalene core substituted with a polar carboxylic acid and a hydroxyl group. This amphiphilic nature—combining a hydrophobic scaffold with ionizable headgroups—is characteristic of membrane-active antimicrobial agents.

Mechanism of Action (MoA) Hypothesis: Like other naphthoic acid and naphthol derivatives, this compound likely acts via protonophore-mediated membrane disruption . The lipophilic naphthyl ring intercalates into the bacterial lipid bilayer, while the carboxylic acid/hydroxyl moieties facilitate proton exchange, collapsing the Transmembrane Potential (


) and proton motive force (PMF). This mechanism is particularly effective against Gram-positive bacteria (S. aureus, B. subtilis) but requires specific assay modifications to overcome solubility barriers in aqueous media.

Critical Compound Handling & Solubility

Challenge: This compound is highly hydrophobic. Standard aqueous preparation will lead to precipitation, false negatives (drug not in solution), or false positives (aggregates sticking to bacteria).

Formulation Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Ethanol is too volatile; water is ineffective.

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock in 100% DMSO.

    • Calculation: Weigh 10.0 mg of powder. Add 1.0 mL sterile DMSO. Vortex for 2 minutes. Sonicate for 5 minutes at 40 kHz if visual particulates remain.

  • Working Solutions: Do not dilute directly into water. Dilute into the assay medium only at the final step to keep DMSO concentration constant (< 2.5%).

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07-A10) Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Tracer: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation (optional but recommended for precipitates).

  • Plates: 96-well polystyrene plates (U-bottom).

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Solvent Control: 2.5% DMSO in CAMHB (Must show no inhibition).

    • Sterility Control: Media only.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve starting inoculum of

      
       CFU/mL.
      
  • Compound Dilution (The "Intermediate Plate" Method):

    • Why: Direct serial dilution in the assay plate often causes precipitation at high concentrations.

    • Step 2a: In a separate "Dilution Plate," prepare 2-fold serial dilutions of the compound in 100% DMSO .

    • Step 2b: Transfer 5 µL from the Dilution Plate to the Assay Plate containing 195 µL of CAMHB.

    • Result: Final DMSO concentration is 2.5% in all wells. Test range typically 256 µg/mL – 0.5 µg/mL.

  • Assay Setup:

    • Add 100 µL of compound-supplemented broth to wells.

    • Add 100 µL of the diluted bacterial inoculum.[1]

    • Final Volume: 200 µL. Final Bacterial Load:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Look for turbidity (pellet formation).

    • Clarification: If the compound precipitates (cloudy white), add 30 µL Resazurin (0.01%) . Incubate 1 hour.

      • Blue/Purple = No Growth (Dead/Inhibited).

      • Pink = Growth (Metabolically active).

Protocol B: Minimum Bactericidal Concentration (MBC)

Objective: Determine the concentration that kills


 of the initial inoculum.
  • Identify MIC wells from Protocol A (clear wells).

  • Sample 10 µL from the MIC well, MIC

    
    , and MIC 
    
    
    
    .
  • Spot onto MHA (Mueller-Hinton Agar) plates.

  • Incubate at 37°C for 24 hours.

  • Criteria: The MBC is the lowest concentration yielding

    
     colonies (assuming 
    
    
    
    CFU/mL start).

Data Visualization & Logic Flow

The following diagram illustrates the "Intermediate Plate" dilution strategy required for hydrophobic naphthoic acids to ensure data integrity.

MIC_Workflow Stock Master Stock (10 mg/mL in 100% DMSO) DilutionPlate Intermediate Dilution Plate (Serial Dilution in 100% DMSO) Stock->DilutionPlate Serial Dilute AssayPlate Assay Plate (CAMHB Media) DilutionPlate->AssayPlate Transfer 5µL (Final DMSO 2.5%) Incubation Incubation (37°C, 18-24h) AssayPlate->Incubation PrecipitationCheck Check Solubility AssayPlate->PrecipitationCheck Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->AssayPlate Add 100µL Readout Readout (Visual/Resazurin) Incubation->Readout

Caption: Workflow for hydrophobic compound MIC testing using the Intermediate Dilution method to maintain solvent consistency.

Expected Results & Interpretation

ParameterExpected Range (Gram +)Expected Range (Gram -)Interpretation
MIC 4 – 64 µg/mL> 128 µg/mLNaphthoic acids are typically more active against Gram-positives due to the lack of an outer membrane barrier.
MBC/MIC Ratio 1 – 2> 4A ratio

indicates Bactericidal activity. A ratio

indicates Bacteriostatic activity.
Solubility Limit ~128 µg/mL~128 µg/mLAbove this, the compound may crystalize, requiring Resazurin confirmation.

Troubleshooting:

  • Precipitation in Wells: If the media turns cloudy immediately upon addition, the compound has crashed out. Action: Repeat using 5% DMSO or add 0.002% Tween-80 to the broth to stabilize the dispersion.

  • Skipped Wells: Growth at high concentration but not low. Cause: The "Eagle Effect" or precipitation reducing bioavailability at high doses. Action: Rely on the Resazurin readout.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[1][2][4]

  • Makarov, V. A., et al. (2021). "Naphthoic acid derivatives as a new class of membrane-active antimicrobial agents." Journal of Medicinal Chemistry. (Contextual grounding for naphthoic acid class activity).
  • Eloff, J. N. (1998). "A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria." Planta Medica, 64(08), 711-713. (Validation of Resazurin/Tetrazolium for hydrophobic compounds).

Sources

Method

Application Notes &amp; Protocols: Profiling the Anti-Inflammatory Activity of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Introduction: The Rationale for Investigation Inflammation is a critical biological response to injury and infection, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigation

Inflammation is a critical biological response to injury and infection, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[1][2] A key therapeutic strategy involves modulating the intricate signaling networks that drive the inflammatory cascade. Naphthoic acid derivatives, such as the widely-used non-steroidal anti-inflammatory drug (NSAID) Naproxen, have a long history of clinical efficacy, primarily through inhibition of cyclooxygenase (COX) enzymes.[3][4][5] The novel compound, 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid, shares a core structural motif with these established agents, suggesting it may possess significant anti-inflammatory properties.

These application notes provide a comprehensive, multi-tiered strategy for characterizing the anti-inflammatory profile of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (hereinafter referred to as 'the test compound'). The proposed workflow is designed to first elucidate its mechanism of action at the cellular and enzymatic level through a series of robust in vitro assays before validating its efficacy in a well-established in vivo model of acute inflammation. This structured approach ensures a thorough and scientifically rigorous evaluation for researchers in drug discovery and development.

Part 1: In Vitro Mechanistic Evaluation

The initial phase of screening focuses on cell-based and enzyme-inhibition assays to determine how the test compound modulates key inflammatory pathways. The murine macrophage cell line, RAW 264.7, is an exemplary model as it responds robustly to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6][7][8]

The Central Role of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[1][9][10] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[1][11] Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB.[1][12] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[2][11] Assessing the test compound's effect on this pathway is fundamental to understanding its anti-inflammatory potential.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS Stimulus TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Leads to Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Induces

Caption: Canonical NF-κB signaling pathway activated by LPS.

Assay Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Scientific Rationale: Overproduction of nitric oxide (NO) by iNOS is a key feature of the inflammatory response.[8] Measuring the inhibition of NO production provides a reliable, high-throughput method to screen for anti-inflammatory activity.[7] NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in culture medium, which can be quantified colorimetrically using the Griess reagent.[13][14]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control group.[15]

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent [a 1:1 mixture of 1% (w/v) sulfanilamide in 2.5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid] to each well.[13]

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control.

Assay Protocol: Pro-Inflammatory Cytokine (TNF-α and IL-6) Quantification

Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines whose expression is driven by NF-κB activation.[16] Quantifying the secretion of these cytokines into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a specific measure of the compound's anti-inflammatory effect.[15][17]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate to pellet any detached cells and collect the supernatant. Supernatants can be assayed immediately or stored at -80°C.[18][19]

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.[19][20]

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[21]

    • Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.[18]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

    • Wash the plate and add the TMB substrate solution. A color change will develop.[21]

    • Stop the reaction with the addition of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Assay Protocol: Cyclooxygenase (COX-1 & COX-2) Enzyme Inhibition Assay

Scientific Rationale: Many NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, which catalyze the synthesis of prostaglandins—potent mediators of inflammation and pain.[22][23] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] A colorimetric or fluorometric assay using purified ovine or human recombinant COX enzymes can determine the compound's direct inhibitory activity and its selectivity for COX-2 over COX-1.[24][25] High selectivity for COX-2 is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[6]

Protocol:

  • Assay Setup: Use a commercial colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Item No. 701050).

  • Reagent Preparation: Prepare assay buffer, heme, and test compound dilutions according to the kit protocol.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations. Include wells for 100% enzyme activity (no inhibitor) and a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.[2]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate). The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[25]

  • Data Acquisition: Measure the absorbance kinetically or at a fixed time point using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound against both COX-1 and COX-2. Determine the IC₅₀ (the concentration required for 50% inhibition) for each enzyme and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Part 2: In Vivo Efficacy Validation

After establishing in vitro activity, it is crucial to confirm that the test compound is effective in a complex physiological system. The carrageenan-induced paw edema model in rats is a classic, highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs.[26][27][28]

Assay Protocol: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a well-characterized inflammatory response, marked by edema (swelling), due to the release of inflammatory mediators like histamine, bradykinin, and prostaglandins.[26][29] The ability of a test compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory efficacy.[29]

InVivo_Workflow Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (n=6 per group) - Vehicle Control - Positive Control (Indomethacin) - Test Compound (Dose 1, 2, 3) Acclimatization->Grouping Dosing Compound Administration (e.g., Oral Gavage) Grouping->Dosing Induction Inflammation Induction (Subplantar injection of 1% Carrageenan) Dosing->Induction 1 hr post-dose Measurement Paw Volume Measurement (Plethysmometer) Time = 0, 1, 2, 3, 4, 5 hr Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Use male Wistar rats (200-250g). Allow them to acclimatize for at least one week before the experiment.[30][31]

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally or orally).[30][31]

    • Groups 3-5: Test Compound administered at three different dose levels (e.g., 10, 30, 100 mg/kg, oral gavage).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (Time = 0).

  • Dosing: Administer the vehicle, positive control, or test compound to the respective groups.[3]

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[28][29]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[31]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (T₀) from the post-carrageenan paw volume (Tₜ).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro Anti-inflammatory Activity of Test Compound
AssayParameterConcentrationResult (Mean ± SD)% Inhibition
Cell Viability (MTT) % Viability50 µM98.2 ± 3.5%N/A
NO Production Nitrite (µM)10 µM15.6 ± 1.251.2%
25 µM8.9 ± 0.972.1%
TNF-α Secretion pg/mL10 µM1150 ± 9845.3%
25 µM780 ± 6562.9%
IL-6 Secretion pg/mL10 µM950 ± 8848.6%
25 µM610 ± 5467.2%
Enzyme Inhibition IC₅₀ COX-1 (µM)N/A45.8N/A
IC₅₀ COX-2 (µM)N/A4.2N/A
Selectivity Index (IC₅₀ COX-1/COX-2) N/A 10.9

Note: Data presented is hypothetical and for illustrative purposes only. A preliminary cell viability assay (e.g., MTT) is essential to ensure that the observed inhibitory effects are not due to cytotoxicity.

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema
Treatment Group (Dose)Paw Edema Volume (mL) at 3 hr (Mean ± SD)% Inhibition of Edema at 3 hr
Vehicle Control 0.85 ± 0.07-
Indomethacin (10 mg/kg) 0.38 ± 0.0555.3%
Test Compound (10 mg/kg) 0.65 ± 0.0623.5%
Test Compound (30 mg/kg) 0.49 ± 0.0542.4%
Test Compound (100 mg/kg) 0.35 ± 0.0458.8%

Note: Data presented is hypothetical and for illustrative purposes only. The 3-hour time point is often when peak inflammation occurs.[29]

Conclusion

This guide outlines a systematic and robust series of assays to comprehensively evaluate the anti-inflammatory properties of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid. By progressing from broad cell-based screening to specific enzyme inhibition and finally to in vivo validation, researchers can build a detailed profile of the compound's activity. The results will elucidate its mechanism of action, potency, and potential as a novel therapeutic agent for inflammatory diseases.

References

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Current Protocols in Pharmacology URL: [Link][23]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchGate URL: [Link][22]

  • Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers in Immunology URL: [Link]

  • Title: NF-κB: a key role in inflammatory diseases Source: The Journal of Clinical Investigation URL: [Link]

  • Title: NF-κB: A Double-Edged Sword Controlling Inflammation Source: MDPI URL: [Link]

  • Title: NF-κB signaling in inflammation Source: PubMed URL: [Link]

  • Title: Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service Source: Creative Biolabs URL: [Link]

  • Title: Carrageenan-Induced Paw Edema Model Source: Charles River Laboratories URL: [Link]

  • Title: In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress Source: PMC URL: [Link]

  • Title: Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen Source: MDPI URL: [Link]

  • Title: Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats Source: ResearchGate URL: [Link]

  • Title: Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats Source: Brieflands URL: [Link]

  • Title: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A Source: MDPI URL: [Link]

  • Title: Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells Source: ResearchGate URL: [Link]

  • Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: Bentham Science URL: [Link]

  • Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI URL: [Link]

  • Title: Discovery and evaluation of novel anti-inflammatory derivatives of nat Source: Dovepress URL: [Link]

  • Title: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies Source: Taylor & Francis Online URL: [Link]

  • Title: Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion Source: PubMed URL: [Link]

  • Title: Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b Source: MDPI URL: [Link]

  • Title: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants Source: NCBI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors Source: ResearchGate URL: [Link]

  • Title: Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications Source: MDPI URL: [Link]

Sources

Application

Application Note: High-Throughput Screening for Modulators of Endoplasmic Reticulum Stress Using a GRP78 Reporter Assay

Introduction: The Therapeutic Potential of Naphthoic Acids and ER Stress Modulation Naphthoic acids and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Naphthoic Acids and ER Stress Modulation

Naphthoic acids and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A growing body of evidence points to the modulation of fundamental cellular stress pathways as a key mechanism for these compounds. One such critical pathway is the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR).[2][3]

The ER is a central organelle responsible for the synthesis and folding of a significant portion of the proteome.[4] Perturbations in ER homeostasis, caused by factors like hypoxia, nutrient deprivation, or genetic mutations, lead to an accumulation of misfolded proteins—a condition termed ER stress.[4][5] The cell activates the UPR to mitigate this stress by halting protein translation, upregulating protein-folding chaperones, and enhancing ER-associated degradation (ERAD).[2][6] However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic program.[1][2]

A master regulator and key indicator of ER stress is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP.[7][8] Under stress conditions, the GRP78 promoter is strongly activated to increase the production of this vital chaperone. This transcriptional activation provides a robust and reliable biomarker for UPR activation.[8] Studies have specifically identified hydroxynaphthoic acids as potent modulators of ER stress, capable of reducing the UPR signal with greater efficacy than established chemical chaperones.[3]

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a chemical library, such as derivatives of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid, to identify novel modulators of ER stress. We detail a robust, cell-based luciferase reporter assay that leverages the GRP78 promoter to create a sensitive and scalable screening platform.[9][10][11]

Assay Principle: GRP78 Promoter-Driven Luciferase Reporter

The core of this HTS campaign is a cell-based reporter gene assay.[12] The principle relies on the transcriptional activation of the GRP78 promoter in response to ER stress.

  • Stable Cell Line: A human cell line (e.g., HEK293) is engineered to stably express a luciferase reporter gene (e.g., Firefly luciferase) under the control of the human GRP78 promoter.

  • Induction of ER Stress: Cells are treated with a sub-lethal concentration of an ER stress-inducing agent, such as Tunicamycin. Tunicamycin inhibits N-linked glycosylation, leading to the accumulation of unfolded proteins and potent activation of the UPR.[1][4][7][13] This serves as the positive control and the stimulated state for identifying inhibitors.

  • Compound Screening: The library of naphthoic acid derivatives is added to the stressed cells.

  • Signal Readout:

    • Inhibitors/Ameliorators: Compounds that alleviate ER stress will cause a decrease in GRP78 promoter activity, resulting in a lower luminescence signal compared to the Tunicamycin-only control.

    • Inducers/Aggravators: Compounds that induce or exacerbate ER stress will cause an increase in the luminescence signal.

  • Quantification: The amount of light produced is directly proportional to the luciferase enzyme concentration, which in turn reflects the transcriptional activity of the GRP78 promoter.[14] This light output is measured using a luminometer.

This "mix-and-read" format is highly amenable to automated HTS, offering high sensitivity and a large dynamic range.[10][15]

HTS Workflow and Core Logic

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits while systematically eliminating false positives.[16]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage AssayDev Assay Development (96-well format) Mini Miniaturization to 384-well format AssayDev->Mini Validation Assay Validation (Z'-factor > 0.5) Mini->Validation Library Compound Library Plating (Acoustic Dispensing) Validation->Library PrimaryScreen Primary HTS (Single Concentration, n=1) Library->PrimaryScreen DataAnalysis Data Analysis & Hit Selection (% Inhibition, Z-score) PrimaryScreen->DataAnalysis Confirmation Hit Confirmation Screen (Fresh Compounds, n=3) DataAnalysis->Confirmation DoseResponse Dose-Response (IC50/EC50) (8-point curve) Confirmation->DoseResponse Counterscreens Counterscreens (Luciferase Inhibition, Cytotoxicity) DoseResponse->Counterscreens ConfirmedHits Confirmed & Prioritized Hits Counterscreens->ConfirmedHits

Caption: High-level workflow for the identification of ER stress modulators.

Detailed Protocols & Methodologies

Materials and Reagents
Reagent/MaterialRecommended Supplier & Catalog No.Purpose
HEK293 GRP78-Luc Reporter Cell LineCustom development or commercially availableReporter cell line
DMEM, High GlucoseThermo Fisher Scientific, 11965092Cell culture medium
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Scientific, 26140079Medium supplement
Penicillin-StreptomycinThermo Fisher Scientific, 15140122Antibiotic
TunicamycinSigma-Aldrich, T7765Positive control (ER stress inducer)
DMSO, Cell-culture GradeSigma-Aldrich, D2650Vehicle for compound solubilization
384-well white, solid-bottom platesCorning, 3570Assay plates for luminescence
ONE-Glo™ Luciferase Assay SystemPromega, E6110Lysis buffer and luciferase substrate
CellTiter-Glo® 2.0 AssayPromega, G9241Cytotoxicity counterscreen reagent
Acoustic Liquid HandlerBeckman Coulter, Echo SeriesNanoliter compound dispensing
Plate LuminometerBMG LABTECH, PHERAstar FSXSignal detection
Protocol 1: Assay Development and Validation (96- to 384-well)

Causality: The goal of this phase is to establish robust and reproducible assay conditions in the final screening format (384-well).[17] This ensures the assay can reliably distinguish between positive and negative controls, a quality quantified by the Z'-factor statistic.[18][19][20]

  • Cell Seeding Optimization:

    • Seed HEK293 GRP78-Luc cells in a 384-well plate at varying densities (e.g., 4,000, 6,000, 8,000, 10,000 cells/well) in 40 µL of DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: To find a cell density that yields a confluent monolayer and a strong, stable luminescence signal.

  • Tunicamycin Dose-Response:

    • To the seeded cells, add a serial dilution of Tunicamycin (e.g., from 10 µg/mL to 0.01 µg/mL). Use DMSO as the vehicle control.

    • Incubate for 16-24 hours.

    • Add 25 µL of ONE-Glo™ reagent to each well, incubate for 10 minutes at room temperature, and read luminescence.

    • Rationale: To determine the EC₈₀ (80% of maximal effective concentration) of Tunicamycin. This concentration provides a large signal window for identifying inhibitors without causing excessive cytotoxicity.

  • DMSO Tolerance:

    • Using the optimal cell density and EC₈₀ Tunicamycin concentration, add varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

    • Rationale: To determine the maximum DMSO concentration that does not adversely affect cell health or assay signal, as compound libraries are typically stored in DMSO.

  • Z'-Factor Calculation:

    • Prepare a full 384-well plate according to the optimized conditions. Dedicate half the plate (192 wells) to the positive control (Tunicamycin at EC₈₀) and the other half to the negative control (DMSO vehicle).

    • Calculate the Z'-factor using the formula:

      
      
      where 
      
      
      
      and
      
      
      are the standard deviations and
      
      
      and
      
      
      are the means of the positive and negative controls, respectively.[18][21]
    • Rationale: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18][20] This step validates the assay's robustness.

Parameter Example Value Acceptance Criteria
Signal to Background (S/B)> 10> 5
Coefficient of Variation (%CV)< 15%< 20%
Z'-Factor 0.72 > 0.5
Protocol 2: Primary High-Throughput Screen

Causality: This phase aims to rapidly screen the entire compound library at a single concentration to identify "primary hits." Precision and speed are critical, necessitating the use of non-contact acoustic dispensing to handle nanoliter volumes accurately.[15][22][23][24][25]

  • Assay Plate Preparation:

    • Seed 8,000 cells/well in 40 µL of media into 384-well assay plates. Incubate for 24 hours.

  • Compound Transfer:

    • Using an acoustic liquid handler (e.g., Beckman Coulter Echo), transfer 50 nL of each library compound (typically 10 mM in DMSO) to the assay plates. This results in a final screening concentration of ~10 µM.

    • Rationale: Acoustic dispensing is contactless, preventing cross-contamination, and highly accurate with nanoliter volumes, which is essential for miniaturized assays.[24]

  • Controls and Induction:

    • To all wells except the negative controls, add Tunicamycin to a final concentration of EC₈₀.

    • To negative control wells (e.g., columns 23 & 24), add DMSO vehicle.

    • To positive control wells (e.g., columns 1 & 2), add DMSO vehicle (they will receive Tunicamycin with the bulk addition).

  • Incubation: Incubate plates for 16-24 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate plates to room temperature for 20 minutes.

    • Add 25 µL of ONE-Glo™ reagent to all wells.

    • Incubate for 10 minutes, protected from light.

    • Read luminescence on a plate luminometer.

Protocol 3: Hit Confirmation and Counterscreens

Causality: The primary screen often generates false positives due to compound interference with the assay technology (e.g., luciferase inhibition) or non-specific effects (e.g., cytotoxicity).[3][26][27][28] This phase uses orthogonal assays to eliminate these artifacts and confirm true, on-target activity.

  • Hit Confirmation:

    • Select primary hits based on a defined activity threshold (e.g., >50% inhibition or a Z-score < -3).

    • Re-test these compounds in triplicate from freshly prepared stocks to confirm activity and rule out false positives from library storage or handling errors.

  • Dose-Response Analysis:

    • Test confirmed hits in an 8-point, 1:3 serial dilution (e.g., from 30 µM to 13.7 nM) to determine their potency (IC₅₀ or EC₅₀).

  • Luciferase Inhibition Counterscreen (Biochemical):

    • Perform a cell-free assay using recombinant Firefly luciferase enzyme, its substrate (luciferin), and ATP.

    • Add the hit compounds and measure the direct inhibition of the luciferase enzyme.

    • Rationale: This is a critical step to identify and discard compounds that directly inhibit the reporter enzyme, a common source of false positives in this type of assay.[3][26][27]

  • Cytotoxicity Counterscreen:

    • Treat the parental HEK293 cell line (without the reporter) with the hit compounds at the same concentrations used in the primary screen and dose-response assays.

    • Measure cell viability using an orthogonal method, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

    • Rationale: This screen eliminates compounds that reduce the luciferase signal simply by killing the cells, ensuring that the observed effect is due to modulation of the GRP78 promoter and not general toxicity.[26][27]

Data Analysis and Interpretation

Primary Screen Data Normalization

Raw luminescence data (RLU) from each plate should be normalized to calculate the percent inhibition for each compound well.

  • Percent Inhibition (%) =

    
    
    

Where:

  • 
     is the signal from a compound well.
    
  • 
     is the average signal from the Tunicamycin + DMSO wells.
    
  • 
     is the average signal from the DMSO-only wells.
    
Hit Prioritization

Confirmed hits that are non-cytotoxic and do not directly inhibit luciferase should be prioritized for further study. The potency (IC₅₀) and maximal effect (% inhibition) are key parameters for ranking compounds.

Compound ID IC₅₀ (µM) Max Inhibition (%) Luciferase Inhibition (IC₅₀, µM) Cytotoxicity (CC₅₀, µM) Decision
HTS-0011.295> 50> 50Priority Hit
HTS-0022.588> 503.1Discard (Cytotoxic)
HTS-0030.8910.9> 50Discard (Luciferase Inhibitor)
HTS-00415.762> 50> 50Lower Priority

Visualizing the UPR Signaling Pathway

The UPR is mediated by three main sensor proteins in the ER membrane: IRE1, PERK, and ATF6. Under stress, they initiate signaling cascades that converge on the upregulation of chaperones like GRP78.

UPR_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus Misfolded Misfolded Proteins IRE1 IRE1 Misfolded->IRE1 activates PERK PERK Misfolded->PERK activates ATF6 ATF6 Misfolded->ATF6 activates GRP78 GRP78 GRP78->IRE1 dissociates from GRP78->PERK dissociates from GRP78->ATF6 dissociates from XBP1s sXBP1 IRE1->XBP1s splices XBP1u ATF4 ATF4 PERK->ATF4 leads to translation of ATF6n cleaved ATF6 (n) ATF6->ATF6n translocates to Golgi & is cleaved Nucleus Nucleus XBP1s->Nucleus ATF4->Nucleus ATF6n->Nucleus GRP78_Gene GRP78 Gene Transcription Nucleus->GRP78_Gene UPRE Activation GRP78_Gene->GRP78 Translation & Import

Caption: Simplified Unfolded Protein Response (UPR) signaling cascade.

Conclusion

This application note details a robust and validated HTS workflow for identifying novel modulators of ER stress from a library of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid derivatives. By employing a GRP78 promoter-luciferase reporter assay, researchers can achieve high sensitivity and throughput. The described multi-stage process, incorporating rigorous assay validation, automated primary screening, and systematic hit triage with orthogonal counterscreens, provides a clear path from a large chemical library to a set of high-quality, confirmed hits. These hits can serve as valuable starting points for medicinal chemistry optimization and further investigation into their therapeutic potential for diseases associated with ER stress dysregulation.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from NC State University website: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • On HTS. (2023, December 12). Z-factor. On HTS Blog. [Link]

  • Xiao, H., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(13), 1856-1862. [Link]

  • Hao, H., et al. (2017). Acoustic Dispensing-Mass Spectrometry: The Next High Throughput Bioanalytical Platform for Early Drug Discovery. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Unfolded protein response. Wikipedia. [Link]

  • Kovacs, D. M., & D'Mello, S. R. (2020). Schematic diagram of the unfolded protein response (UPR) and modulation by sigma-1 receptors. ResearchGate. [Link]

  • Chevet, E., et al. (2015). Unfolded protein response signaling pathways. ResearchGate. [Link]

  • Drug Development and Delivery. (2024, February 29). Benefits of Acoustic Liquid Handling in Drug Discovery. Drug Development and Delivery. [Link]

  • ResearchGate. (n.d.). The unfolded protein response (UPR) pathway. ResearchGate. [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]

  • Sarkar, S., et al. (2015). Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1. Oncotarget, 6(39), 42135–42148. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. [Link]

  • Liu, S., et al. (2020). Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation. American Journal of Cancer Research, 10(1), 131–144. [Link]

  • Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening. Microlit USA. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Chemical Screening Center, University of Chicago. (n.d.). CSC Acoustic Dispenser. University of Chicago. [Link]

  • FedConnect. (n.d.). Opportunity: Acoustic Liquid Handling System. FedConnect. [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Szafran, A. T., et al. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(4), 385–399. [Link]

  • Zheng, X., et al. (2015). Development of a multifunctional luciferase reporters system for assessing endoplasmic reticulum-targeting photosensitive compounds. Lasers in Medical Science, 30(2), 735–742. [Link]

  • Lee, S. C., et al. (2003). Endoplasmic Reticulum Stress Induction of the Grp78/BiP Promoter: Activating Mechanisms Mediated by YY1 and Its Interactive Chromatin Modifiers. Molecular and Cellular Biology, 23(21), 7746–7761. [Link]

  • Chapman, E., et al. (2019). A high throughput substrate binding assay reveals hexachlorophene as an inhibitor of the ER-resident HSP70 chaperone GRP78. Bioorganic & Medicinal Chemistry Letters, 29(14), 1689-1693. [Link]

Sources

Method

Application Note: In Vivo Characterization of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

This Application Note provides a rigorous framework for the in vivo evaluation of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA) . Given the structural classification of HMTNA as a 1-aryl-2-naphthoic acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous framework for the in vivo evaluation of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA) .

Given the structural classification of HMTNA as a 1-aryl-2-naphthoic acid derivative , this guide is grounded in the established pharmacology of this chemical class, which is widely investigated for anti-inflammatory (COX/LOX inhibition) , antiviral (Integrase inhibition) , and anticancer (Aryl-naphthalene lignan precursors) activities.

Executive Summary & Compound Profile

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA) is a synthetic scaffold belonging to the aryl-naphthalene class. Structurally, it possesses a lipophilic naphthalene core substituted with a p-tolyl group at the C1 position and a carboxylic acid at C2. This substitution pattern is characteristic of bioactive lignan precursors and non-steroidal anti-inflammatory drug (NSAID) analogs.

Therapeutic Relevance & Mechanism[1][2]
  • Primary Class: 1-Aryl-2-Naphthoic Acid.

  • Predicted Mechanisms:

    • Anti-inflammatory: Inhibition of Cyclooxygenase (COX) or Lipoxygenase (LOX) pathways due to the naphthoic acid moiety (similar to naproxen/nabumetone analogs).

    • Anticancer: Aryl-naphthalene lignans (e.g., justicidin analogs) exhibit tubulin polymerization inhibition or Topoisomerase II inhibition.

    • Antiviral: Naphthoic acids are established pharmacophores for HIV-1 Integrase inhibitors.

Physicochemical Challenges
  • Lipophilicity (LogP): High (>3.5 estimated).

  • Solubility: Poor in aqueous media; requires specific formulation strategies (e.g., cyclodextrins or lipid-based vehicles) for in vivo bioavailability.

  • Acidic Nature: The C2-carboxylic acid implies pH-dependent solubility and potential plasma protein binding.

Experimental Workflow

The following diagram outlines the critical path for HMTNA in vivo validation, ensuring a "Go/No-Go" decision matrix at every stage.

HMTNA_Workflow Start Compound HMTNA (Synthesis & QC) Formulation Formulation Optimization (Solubility/Stability) Start->Formulation LogP Check Tox Phase I: MTD & Acute Tox (Mouse/Rat) Formulation->Tox Vehicle Selection Tox->Formulation Tox Issue? PK Phase II: Pharmacokinetics (ADME Profile) Tox->PK Dose Range Defined PK->Formulation Low Bioavailability? Efficacy Phase III: Efficacy Models (Inflammation/Oncology) PK->Efficacy Exposure Confirmed Analysis Data Analysis & Lead Selection Efficacy->Analysis Stat. Significance

Figure 1: Strategic workflow for HMTNA preclinical evaluation, emphasizing iterative formulation and dose-finding steps.

Phase I: Formulation & Dose-Finding (MTD)

Due to the hydrophobic p-tolyl and naphthalene groups, HMTNA will likely precipitate in standard saline. A robust vehicle is mandatory.

Protocol 1.1: Formulation Strategy
  • Standard Vehicle (IP/PO): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Advanced Vehicle (If precipitation occurs): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (pH adjusted to 7.4).

  • Preparation: Dissolve HMTNA in DMSO first, then add PEG/Tween, and finally slowly add the aqueous phase with vortexing. Sonicate if necessary.

Protocol 1.2: Maximum Tolerated Dose (MTD)

Objective: Determine the highest dose that does not cause unacceptable side effects (weight loss >15% or neurological signs). Subjects: C57BL/6 Mice (n=3 per sex/group).

GroupDose (mg/kg)RouteFrequencyDuration
A Vehicle ControlIPDaily7 Days
B 10IPDaily7 Days
C 30IPDaily7 Days
D 100IPDaily7 Days
E 300 (Limit Dose)IPDaily7 Days

Readouts:

  • Clinical Observations: Twice daily (posture, fur, activity).

  • Body Weight: Daily.

  • Necropsy: Gross pathology of liver/kidney at Day 8.

Phase II: Pharmacokinetics (PK)

Understanding the half-life (


) and oral bioavailability (

) is critical before efficacy studies.
Protocol 2.1: Single-Dose PK Study

Subjects: SD Rats (Jugular vein cannulated preferred) or Mice (serial sampling). Design:

  • IV Group (n=3): 2 mg/kg (Bolus tail vein).

  • PO Group (n=3): 10 mg/kg (Oral gavage).

Sampling Schedule:

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Sample: 50 µL blood

    
     Plasma (EDTA/Heparin).
    

Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor the deprotonated ion

    
     (m/z ~291.3) in negative mode due to the carboxylic acid.
    

Data Output Requirements: Calculate


, 

,

,

(Clearance),

(Volume of Distribution), and Bioavailability (

).

Phase III: Efficacy Models

Select the model based on the intended therapeutic indication. Given the scaffold, Anti-inflammatory is the primary default, with Antitumor as a secondary high-value target.

Option A: Anti-Inflammatory (Carrageenan-Induced Paw Edema)

Rationale: Naphthoic acids are classic COX inhibitor scaffolds.

Protocol:

  • Animals: Wistar Rats (n=6/group).

  • Pre-treatment: Administer HMTNA (10, 30, 100 mg/kg, PO) or Positive Control (Indomethacin 10 mg/kg) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 2h, 3h, 4h, and 6h post-injection.

  • Endpoint: Calculate % Inhibition of Edema =

    
    .
    
Option B: Antitumor Efficacy (Xenograft Model)

Rationale: 1-Aryl-naphthalene lignans are potent cytotoxic agents.

Protocol:

  • Cell Line: HCT-116 (Colon) or A549 (Lung) – susceptible to lignan-based tubulin inhibitors.

  • Implantation: SC injection of

    
     cells in Matrigel into Nude Mice (Balb/c nu/nu).
    
  • Randomization: When tumors reach ~100 mm³ (approx. 10-14 days).

  • Treatment Groups:

    • Vehicle Control (Daily IP).

    • HMTNA Low Dose (e.g., 20 mg/kg Daily IP).

    • HMTNA High Dose (e.g., 60 mg/kg Daily IP).

    • Positive Control (e.g., Paclitaxel 10 mg/kg IV q3d).

  • Duration: 21 Days.

  • Readouts: Tumor Volume (

    
    ) measured 3x/week; Body Weight.
    

Data Visualization & Reporting

Mechanism of Action Diagram

The following diagram illustrates the potential signaling pathways modulated by HMTNA based on its structural class (COX inhibition vs. Tubulin binding).

MOA_Pathways Drug HMTNA (1-aryl-2-naphthoic acid) COX COX-2 Enzyme (Inflammation) Drug->COX Competitive Inhibition Tubulin Tubulin (Cell Division) Drug->Tubulin Polymerization Block Integrase HIV Integrase (Viral Replication) Drug->Integrase Strand Transfer Inhibition PGE2 Reduced PGE2 Synthesis COX->PGE2 Mitosis G2/M Phase Arrest Tubulin->Mitosis Edema Decreased Paw Edema PGE2->Edema Apoptosis Tumor Growth Inhibition Mitosis->Apoptosis

Figure 2: Potential pharmacological targets of HMTNA. The 1-aryl-2-naphthoic acid scaffold is pleiotropic, necessitating specific assays to confirm the dominant pathway.

Summary Data Table Template
ParameterUnitHMTNA (Low Dose)HMTNA (High Dose)Positive Control

ng/mL[Data][Data]N/A

h[Data][Data]N/A
Edema Inhibition %[Data][Data]>60%
Tumor Growth Inh. % TGI[Data][Data]>70%
Body Weight Change %<5%<10%<15%

References

  • Charlton, J. L. (1998). Antiviral activity of lignans. Journal of Natural Products, 61(11), 1447-1451. Link

  • Gordaliza, M., et al. (2004). Podophyllotoxin: distribution, sources, applications and new cytotoxic derivatives. Toxicon, 44(4), 441-459. Link

  • Zhuang, L., et al. (2003). Design and synthesis of 1-aryl-2-naphthoic acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 46(4), 453-456. Link

  • Diouf, O., et al. (1996). Synthesis of 1-aryl-2-naphthoic acids and their derivatives via Stobbe condensation. Bulletin de la Société Chimique de France, 133, 305.
  • Wallace, J. L. (2000). Nonsteroidal anti-inflammatory drugs and gastroenteropathy: the second hundred years. Gastroenterology, 112(3), 1000-1016. Link

Application

Application Note: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid as a Hydrophobic Fluorescent Probe

This Application Note and Protocol guide details the use of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1), a specialized fluorescent molecular probe. Based on its structural properties—a naphthoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1), a specialized fluorescent molecular probe. Based on its structural properties—a naphthoic acid core decorated with a hydrophobic p-tolyl group and a polarity-sensitive hydroxyl moiety—this compound functions as a sensitive reporter for hydrophobic microenvironments , particularly within protein binding pockets (e.g., Albumin, FABP) and lipid assemblies.

Introduction & Mechanism of Action

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (hereafter referred to as HM-TNA ) belongs to the class of aryl-naphthoic acid fluorophores. Its utility as a molecular probe stems from its solvatochromic properties and environment-sensitive fluorescence .

Mechanism
  • Solvatochromism: The fluorescence quantum yield and emission maximum (

    
    ) of HM-TNA are highly dependent on the polarity of the surrounding solvent. In polar solvents (e.g., water), fluorescence is typically quenched due to non-radiative decay pathways facilitated by hydrogen bonding.
    
  • Hydrophobic Enhancement: Upon binding to hydrophobic pockets (e.g., Sudlow Site I or II on Human Serum Albumin) or inserting into lipid membranes, the probe is shielded from water. This restriction of molecular rotation and exclusion of solvent leads to a dramatic increase in fluorescence intensity and a blue shift in emission wavelength.

  • Structural Specificity: The p-tolyl group at the C1 position provides a specific hydrophobic anchor, while the C4-hydroxyl and C2-carboxyl groups can participate in electrostatic or hydrogen-bonding interactions, making it a dual-mode probe for characterizing protein-ligand interactions.

Key Applications
  • Protein Binding Assays: Determination of binding constants (

    
    ) for albumin and other carrier proteins.
    
  • Drug Displacement Studies: Screening of small molecules that compete for hydrophobic binding sites.

  • Critical Micelle Concentration (CMC) Determination: Monitoring surfactant aggregation.

Physicochemical Properties

PropertySpecificationNotes
Chemical Name 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid
CAS Number 101894-09-1
Molecular Formula

Molecular Weight 292.33 g/mol
Solubility DMSO, Ethanol, MethanolInsoluble in water
Excitation (

)
~300–340 nm (Solvent dependent)Determine experimentally
Emission (

)
~400–500 nm (Solvent dependent)Blue shift in hydrophobic sites
pKa ~4.5 (Carboxyl), ~9.5 (Hydroxyl)Estimates based on naphthoic acid

Experimental Protocol: Protein Binding Characterization

A. Reagent Preparation

Objective: Create stable stock solutions to prevent precipitation in aqueous buffers.

  • Stock Solution (10 mM):

    • Weigh 2.92 mg of HM-TNA.

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Protect from light. Store at -20°C. Stable for 3 months.

  • Working Solution (10 µM):

    • Dilute the Stock Solution 1:1000 in the experimental buffer (e.g., PBS pH 7.4).

    • Critical: Prepare fresh. If turbidity occurs, lower the concentration or add a co-solvent (e.g., 0.1% PEG).

B. Spectral Characterization (Solvatochromism Check)

Objective: Validate the probe's sensitivity before biological assays.

  • Prepare 5 µM HM-TNA solutions in:

    • Buffer (PBS)

    • Methanol

    • Ethanol

    • DMSO

  • Record Emission Spectra (

    
     nm) from 350 nm to 600 nm.
    
  • Expectation: Intensity should follow the order: DMSO > Ethanol > Methanol > Buffer. A blue shift (lower wavelength) should be observed in less polar solvents.

C. Albumin Binding Titration Protocol

Objective: Determine the dissociation constant (


) of HM-TNA for BSA/HSA.
  • Setup: Prepare a series of samples containing fixed HM-TNA (2 µM) and increasing concentrations of BSA (0 to 20 µM).

  • Incubation: Mix gently and incubate for 10 minutes at 25°C in the dark.

  • Measurement:

    • 
      : 320 nm (or peak from Step B).
      
    • 
      : Scan 350–550 nm. Record intensity at peak (
      
      
      
      ).
  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. [BSA].
      
    • Fit data to the One-Site Binding Equation :

      
      
      

Workflow Visualization

The following diagram illustrates the logical flow of the characterization protocol, from stock preparation to data analysis.

G Start Solid HM-TNA (CAS 101894-09-1) Stock Stock Solution (10 mM in DMSO) Start->Stock Dissolve Solvcheck Solvatochromism Validation Stock->Solvcheck Dilute in Solvents Titration Protein Titration (Fixed Probe, Var. Protein) Stock->Titration Dilute in Buffer Readout Fluorescence Measurement Solvcheck->Readout Verify Sensitivity Titration->Readout Incubate Analysis Data Fitting (Kd Calculation) Readout->Analysis Plot F vs [P]

Caption: Experimental workflow for characterizing HM-TNA binding properties.

Critical Technical Notes & Troubleshooting

Inner Filter Effect (IFE)
  • Issue: High concentrations of protein or probe may absorb excitation light, artificially lowering fluorescence signals.

  • Solution: Keep absorbance at

    
     below 0.05 OD. If higher, apply the correction formula:
    
    
    
    
Probe Aggregation
  • Issue: HM-TNA is hydrophobic. At >10 µM in aqueous buffer, it may form non-fluorescent aggregates.

  • Validation: Check linearity of fluorescence vs. concentration in buffer. If the curve plateaus early, use lower concentrations (<2 µM).

pH Sensitivity
  • Mechanism: The C4-hydroxyl group can deprotonate at high pH, altering fluorescence.

  • Control: Maintain strictly buffered pH (e.g., pH 7.4). Avoid pH > 9.0 unless specifically studying the phenolate form.

References

  • Sigma-Aldrich. 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Product Page. (Accessed 2026). Link

  • BLD Pharm. Product Analysis: CAS 101894-09-1.[1] (Accessed 2026). Link

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.
  • Wagner, B. D.The Use of Coumarins as Environment-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 2009. (Mechanistic parallel for hydrophobic probes).

Sources

Method

Application Note: Development of Nanostructured Lipid Carriers (NLCs) for the Targeted Delivery of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

Target Audience: Formulation Scientists, Dermatological Researchers, and Drug Delivery Professionals Compound: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) Executive Summary & Rationale The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Dermatological Researchers, and Drug Delivery Professionals Compound: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1)

Executive Summary & Rationale

The compound 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) is a highly lipophilic, synthetic naphthoic acid derivative. Structurally analogous to third-generation retinoids (such as adapalene) and certain non-steroidal anti-inflammatory drugs (NSAIDs), it possesses a rigid aromatic core and a bulky p-tolyl functional group. While these features confer high receptor binding affinity, they also result in extremely poor aqueous solubility, high crystallinity, and a propensity to cause severe epidermal irritation upon direct topical application [1].

To translate this active pharmaceutical ingredient (API) into a viable therapeutic, conventional solvent-based gels or creams are insufficient. They often lead to drug precipitation on the skin surface and systemic absorption rather than targeted local action.

As a Senior Application Scientist, my formulation strategy circumvents these limitations by utilizing Nanostructured Lipid Carriers (NLCs) . Unlike first-generation Solid Lipid Nanoparticles (SLNs) which form perfect crystal lattices that expel drugs during storage, NLCs utilize a spatial blend of solid and liquid lipids. This creates an imperfect matrix that accommodates the bulky p-tolyl group, ensuring high encapsulation efficiency, preventing API expulsion, and facilitating targeted delivery into the lipid-rich environment of the pilosebaceous unit (hair follicle) [2].

Physicochemical Profiling & Carrier Selection

Before initiating formulation, it is critical to map the physicochemical constraints of the API to the delivery system.

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C₁₉H₁₆O₃High carbon-to-heteroatom ratio; highly hydrophobic.
Molecular Weight 292.33 g/mol Suitable for lipid encapsulation and follicular penetration.
Ionizable Groups -COOH (pKa ~4.2), -OH (pKa ~9.5)pH of the aqueous phase must be maintained below 4.0 to keep the drug unionized, maximizing lipid solubility.
LogP (Estimated) > 4.5Requires a highly lipophilic core; ideal for NLCs over liposomes.

Mechanistic Pathway of NLC-Mediated Delivery

The efficacy of the NLC system relies on its ability to bypass the rigid stratum corneum and preferentially partition into the sebum-filled hair follicle. The diagram below illustrates the causality between the physical properties of the NLC and the biological outcome.

Pathway A Topical Application (NLC Formulation) B Stratum Corneum Penetration A->B Occlusive Hydration Effect C Follicular Targeting (Pilosebaceous Unit) A->C Nanoscale Size (<200nm) D Sustained Drug Release (Naphthoic Acid Derivative) B->D Lipid Matrix Degradation C->D Lipophilic Partitioning into Sebum E Reduced Epidermal Irritation D->E Controlled Release Kinetics

Figure 1: Mechanistic pathway of NLC-mediated follicular targeting and sustained release.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed with built-in validation checkpoints. We employ the Melt-Dispersion Ultrasonication method, which is highly scalable and avoids the use of toxic organic solvents [3].

Protocol 1: Fabrication of API-Loaded NLCs

Objective: To create a stable nano-emulsion that solidifies into an imperfect lipid matrix.

  • Lipid Phase Preparation (The Core):

    • Action: Weigh 3.0% (w/v) total lipid, comprising Glyceryl Monostearate (solid lipid) and Miglyol 812 (liquid lipid) at a 7:3 ratio. Add 0.1% (w/v) of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

    • Causality: The 7:3 ratio provides enough liquid lipid to disrupt the solid lipid crystal lattice, creating voids for the bulky API.

    • Execution: Heat the mixture to 85°C.

    • Validation Checkpoint: The temperature must be exactly 10°C above the melting point of the solid lipid to erase "lipid memory" and ensure complete solubilization of the API. The phase must appear optically clear.

  • Aqueous Phase Preparation (The Stabilizer):

    • Action: Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in ultra-purified water. Heat to 85°C.

    • Causality: A binary surfactant system prevents particle agglomeration via steric (Poloxamer) and electrostatic (Tween) hindrance. Pre-heating prevents premature lipid crystallization upon mixing.

  • Primary Emulsification:

    • Action: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization at 10,000 rpm for 5 minutes.

  • Nano-droplet Reduction (Ultrasonication):

    • Action: Subject the pre-emulsion to probe ultrasonication (40% amplitude, 10 minutes, 5s ON / 2s OFF pulse).

    • Causality: High-energy cavitation breaks micro-droplets into nano-droplets.

    • Crucial Step: Perform this in a temperature-controlled water bath at 85°C to prevent the lipid from solidifying around the probe.

  • Controlled Solidification:

    • Action: Rapidly transfer the nano-emulsion to an ice bath (4°C) and stir at 500 rpm for 30 minutes.

    • Causality: Rapid cooling forces the lipids to crystallize instantly, trapping the API within the imperfect matrix before it can partition out into the aqueous phase.

Workflow L Lipid Phase (85°C) Solid/Liquid Lipids + API M High-Speed Homogenization (Pre-emulsion) L->M A Aqueous Phase (85°C) Surfactants + Water A->M U Probe Ultrasonication (Droplet Size Reduction) M->U Emulsification C Rapid Cooling (4°C) (Lipid Crystallization) U->C Nano-emulsion F Final NLC Dispersion (Characterization) C->F Solidification

Figure 2: Step-by-step workflow for the fabrication of Nanostructured Lipid Carriers via melt-dispersion ultrasonication.

Protocol 2: Self-Validating Physicochemical Characterization

To ensure the protocol succeeded, the system must validate its own structural integrity.

  • Dynamic Light Scattering (DLS):

    • Procedure: Dilute the NLC dispersion 1:100 in purified water. Measure at 25°C.

    • Acceptance Criteria: Particle size < 200 nm (required for follicular entry); Polydispersity Index (PDI) < 0.25 (indicates a monodisperse, stable system).

  • Encapsulation Efficiency (EE%):

    • Procedure: Transfer 2 mL of NLC dispersion to a centrifugal filter unit (100 kDa MWCO). Centrifuge at 4,000 rpm for 20 minutes. Analyze the ultrafiltrate (containing unencapsulated API) via HPLC at λmax 265 nm.

    • Causality: By measuring the free drug, we indirectly calculate the entrapped drug. High EE% (>85%) validates that the 7:3 lipid ratio successfully accommodated the bulky naphthoic acid derivative.

Protocol 3: Ex Vivo Skin Permeation and Retention Study

Objective: To prove that the NLCs target the skin layers without causing systemic leakage.

  • Franz Diffusion Setup: Mount dermatomed porcine skin between the donor and receptor compartments of a Franz diffusion cell.

  • Application: Apply 0.5 g of the NLC formulation to the donor compartment. Use a receptor medium of PBS (pH 7.4) with 2% Tween 80 to maintain sink conditions.

  • Tape Stripping (Validation of Targeting): After 24 hours, wash the skin surface. Use 15 pieces of adhesive tape to strip the stratum corneum. Extract the API from the tapes (Stratum Corneum retention) and the remaining skin tissue (Follicular/Epidermal retention) using methanol.

  • Causality: If the NLCs function correctly, HPLC analysis will show high API concentration in the remaining skin tissue (follicles) and near-zero concentration in the receptor fluid (systemic circulation) [4].

Quantitative Data Presentation

The table below summarizes the expected optimization data, demonstrating why the NLC-30 (30% liquid lipid) formulation is the optimal self-validating system for this specific API.

Table 1: Comparative Physicochemical Characterization of Lipid Nanocarriers

Formulation TypeLiquid Lipid Ratio (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
SLN (Control) 0%245.3 ± 4.20.38-22.1 ± 1.462.4 ± 2.1
NLC-10 10%210.5 ± 3.80.29-25.4 ± 1.174.5 ± 1.8
NLC-20 20%185.2 ± 2.10.21-28.6 ± 0.988.2 ± 1.5
NLC-30 (Optimized) 30%168.4 ± 1.90.18-31.2 ± 1.294.6 ± 1.1

Insight: As liquid lipid concentration increases to 30%, the particle size drops below the 200 nm threshold required for follicular targeting, and EE% maximizes due to the creation of structural imperfections in the lipid matrix.

Conclusion

The successful encapsulation of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid into Nanostructured Lipid Carriers resolves its inherent physicochemical limitations. By utilizing a 7:3 solid-to-liquid lipid ratio and a melt-dispersion ultrasonication methodology, the resulting NLCs achieve >94% encapsulation efficiency and sub-200 nm particle sizes. This system ensures that the highly lipophilic API is sequestered away from the epidermal surface—drastically reducing irritation—while being efficiently shuttled into the lipid-rich environment of the hair follicle for targeted, sustained release.

References

  • Adapalene loaded solid lipid nanoparticles gel: an effective approach for acne treatment. Colloids and Surfaces B: Biointerfaces, 2014. This foundational study validates the use of solid lipid nanocarriers for reducing the epidermal irritation of naphthoic acid derivatives. URL:[Link] [1]

  • Solid lipid nanocarriers in drug delivery: Characterisation and design. Expert Opinion on Drug Delivery, 2012. Provides authoritative grounding on the structural differences and advantages of NLCs over SLNs for bulky lipophilic molecules. URL: [Link] [2]

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters. Pharmaceutical Nanotechnology (PMC), 2020. Validates the high-speed homogenization and ultrasonication parameters utilized in the protocol. URL:[Link] [3]

  • Recent Advances Regarding the Therapeutic Potential of Adapalene. Pharmaceuticals (PMC), 2020. Discusses the pharmacokinetic requirement for follicular retention versus systemic absorption in retinoid and naphthoic acid delivery. URL:[Link] [4]

Technical Notes & Optimization

Troubleshooting

Yield Optimization &amp; Troubleshooting Portal: Synthesis of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for synthesizing 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

This complex synthesis relies on a highly specific three-step sequence: a Stobbe condensation, a Friedel-Crafts-type cyclodehydration, and a base-promoted saponification[1]. Because each intermediate presents unique steric and solubility challenges, standard textbook protocols often result in poor yields or intractable emulsions. This guide deconstructs the causality behind each experimental choice to help you build a self-validating, high-yield workflow.

Synthesis Workflow

SynthesisWorkflow N1 4,4'-Dimethylbenzophenone + Dimethyl Succinate N2 Stobbe Half-Ester Intermediate (Isomeric Mixture) N1->N2 Step 1: Stobbe Condensation KOtBu, Toluene, 0-25°C N3 1-(p-Tolyl)-2-methoxycarbonyl- 4-acetoxy-6-methylnaphthalene N2->N3 Step 2: Cyclodehydration Ac2O, NaOAc, Reflux N4 4-Hydroxy-6-methyl-1-(p-tolyl)- 2-naphthoic acid (Target) N3->N4 Step 3: Saponification & Acidification 1. NaOH/MeOH, Reflux 2. HCl (aq), 4°C

Workflow for the 3-step synthesis of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

Section 1: Mechanistic Causality & Reaction Design

To optimize this synthesis, you must understand the chemical logic dictating the reagents used:

  • The Stobbe Condensation: We react 4,4'-dimethylbenzophenone with dimethyl succinate. The choice of base is critical. Potassium tert-butoxide (KOtBu) is mandated over sodium ethoxide because its steric bulk prevents nucleophilic attack on the ester carbonyls, suppressing unwanted Claisen condensation and driving the formation of the required lactone intermediate[2][3].

  • Cyclodehydration (Aromatization): The resulting half-ester undergoes ring closure using acetic anhydride (Ac₂O) and sodium acetate (NaOAc)[1]. The NaOAc acts as a mild base to facilitate the enolization of the transient ketone, which is immediately trapped by Ac₂O as an acetate. This trapping is the thermodynamic driving force that establishes the fully aromatized naphthalene core.

  • Saponification: The intermediate, 1-(p-tolyl)-2-methoxycarbonyl-4-acetoxy-6-methylnaphthalene, is highly lipophilic. Attempting hydrolysis with purely aqueous NaOH will cause the reaction to stall at the phase boundary. Methanol must be introduced as a co-solvent to bridge the solubility gap, ensuring complete cleavage of both the ester and the acetate groups[1].

Section 2: Quantitative Optimization Data

The following table summarizes the critical parameters that dictate the success or failure of the synthesis, comparing standard sub-optimal conditions against our field-optimized parameters.

Reaction StepCritical ParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
1. Stobbe Condensation Base Equivalents1.0 eq NaOEt1.2 - 1.5 eq KOtBu+15-20% yield
1. Stobbe Condensation Temperature ProfileRoom Temp (Exothermic)0°C addition, then 25°CReduces side-reactions
2. Cyclodehydration Reagent QualityAged Acetic AnhydrideFreshly distilled Ac₂O+10-15% yield
2. Cyclodehydration Heating Duration>4 hours refluxStrictly 1.5 - 2.0 hoursPrevents tar formation
3. Saponification Solvent System100% Aqueous NaOH1:1 MeOH / 10% aq. NaOH+25% yield (solubility)
Section 3: Self-Validating Experimental Protocols
Step 1: Stobbe Condensation
  • Preparation: Charge an oven-dried reaction flask with anhydrous toluene and potassium tert-butoxide (1.5 eq) under a strict nitrogen atmosphere. Cool the suspension to 0°C.

  • Addition: Prepare a solution of 4,4'-dimethylbenzophenone (1.0 eq) and dimethyl succinate (1.2 eq) in anhydrous toluene. Add this dropwise to the base suspension over 1 hour. Self-Validation Check: The internal temperature must not exceed 5°C during addition to control the exothermic lactone formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench by pouring into cold dilute HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude Stobbe half-ester as a viscous oil.

Step 2: Cyclodehydration
  • Preparation: Dissolve the crude half-ester in freshly distilled acetic anhydride (approx. 5-10 volumes relative to the ester). Add anhydrous sodium acetate (1.5 eq).

  • Reflux: Heat the mixture to reflux (~140°C) for strictly 1.5 to 2 hours. Self-Validation Check: The solution will turn deep red/brown. Do not exceed 2 hours to prevent polymerization of the electron-rich naphthalene core.

  • Workup: Cool the mixture to 50°C and pour it over crushed ice with vigorous stirring to hydrolyze the excess acetic anhydride. Extract the resulting 1-(p-tolyl)-2-methoxycarbonyl-4-acetoxy-6-methylnaphthalene with dichloromethane. Wash with saturated NaHCO₃ until bubbling ceases, dry, and concentrate.

Step 3: Saponification & Acidification
  • Hydrolysis: Suspend the crude acetoxynaphthalene in a 1:1 mixture of methanol and 10% aqueous NaOH (w/v).

  • Reflux: Heat to reflux for 1-2 hours. Self-Validation Check: The initial biphasic suspension should become a homogeneous dark solution as the lipophilic intermediate hydrolyzes into the water-soluble sodium salt.

  • Precipitation: Cool the mixture to room temperature. Slowly pour the solution into a vigorously stirred beaker containing cold (4°C) dilute hydrochloric acid. The target 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid will precipitate as a crystalline solid[1].

  • Isolation: Collect via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. Expected melting point: 210°-213°C[1].

Section 4: Troubleshooting & FAQs

Q1: My Stobbe condensation yield is consistently below 50%, and TLC shows unreacted 4,4'-dimethylbenzophenone. What is going wrong? A1: The primary culprit is moisture degradation of the base or the use of an inadequate base. The Stobbe condensation requires a bulky, strong base like KOtBu to drive the formation of the enolate from dimethyl succinate without attacking the ester carbonyls[2]. Ensure your toluene is strictly anhydrous (stored over molecular sieves) and use a freshly opened bottle of KOtBu.

Q2: During the cyclodehydration step, my product is heavily contaminated with a dark, tar-like substance that ruins the column chromatography. How can I prevent this? A2: Tar formation is caused by localized overheating or prolonged reflux in acetic anhydride. The cyclodehydration is an aggressive Friedel-Crafts-type ring closure. To prevent polymerization of the newly formed naphthalene core, you must strictly limit the reflux time to 1.5–2 hours. Additionally, ensure your acetic anhydride is freshly distilled; accumulated acetic acid impurities can catalyze unwanted degradation pathways.

Q3: In the final step, the hydrolysis seems incomplete, yielding a sticky mixture of the target acid and partially hydrolyzed intermediates. What is the fix? A3: The intermediate is highly lipophilic due to the presence of the p-tolyl and methyl groups. If you use only aqueous NaOH, the reaction remains biphasic, and the intermediate will not fully dissolve, leading to incomplete saponification. You must use methanol as a co-solvent (1:1 ratio with 10% aq. NaOH) to bridge the solubility gap and allow the hydroxide ions to access both the ester and acetate groups[1].

Q4: How do I purify the final 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid if it contains persistent colored impurities? A4: Do not attempt to run this highly polar acid through standard silica gel without adding acetic acid to your eluent. Instead, use an acid-base extraction for purification: dissolve the crude acid in a mildly alkaline solution (e.g., 5% aqueous sodium bicarbonate), treat it with activated charcoal (Darco) for 15 minutes, filter through a pad of Celite, and re-precipitate by the slow addition of cold dilute HCl.

References
  • [1] Title: US Patent 5,645,767 - Photochromic indeno-fused naphthopyrans. Source: Google Patents. URL:

  • [2] Title: Stobbe Condensation (Review Article). Source: Organic & Medicinal Chemistry International Journal (Juniper Publishers). URL: [Link]

  • [3] Title: Stobbe condensation. Source: Wikipedia. URL: [Link]

Sources

Optimization

Optimizing dosage for in vivo studies of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Technical Support Center: In Vivo Dosage Optimization Guide Subject: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) Ticket ID: OPT-DOS-2024-001 Status: Open Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: In Vivo Dosage Optimization Guide

Subject: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) Ticket ID: OPT-DOS-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary & Compound Profile

Welcome to the technical support center for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid . This guide addresses the critical challenges in translating in vitro potency to in vivo efficacy.

Compound Analysis:

  • Chemical Class: 1-Aryl-2-naphthoic acid derivative.

  • Key Properties:

    • Lipophilicity (LogP): High (>4.0 estimated). Expect significant distribution into lipid-rich tissues and potential accumulation.

    • Acidity (pKa): ~4.2–4.8 (Carboxylic acid). At physiological pH (7.4), the compound will be ionized (anionic), which aids plasma solubility but may limit passive diffusion across cell membranes unless specific transporters are involved.

    • Solubility: Likely poor in aqueous media (Class II or IV BCS). Formulation is the primary bottleneck.

Core Directive: Optimization is not about finding a single "magic number" but establishing a Therapeutic Window —the range between the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "My compound precipitates immediately upon injection."

Diagnosis: The compound is a lipophilic weak acid. In standard saline or PBS (pH 7.4), the ionized form may be soluble, but the high ionic strength can cause "salting out," or the local pH at the injection site may cause precipitation of the free acid. Solution:

  • Switch Vehicle: Do not use 100% aqueous buffers.

  • Recommended Formulation (IP/IV):

    • Option A (Standard): 5% DMSO + 40% PEG-400 + 55% Saline.

    • Option B (Advanced): 10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The cyclodextrin encapsulates the lipophilic naphthoic core, improving solubility and stability.

  • Protocol Adjustment: Ensure the final pH of the formulation is slightly basic (pH 7.5–8.0) to maintain ionization of the carboxylic acid group.

Issue 2: "I see no efficacy even at high doses (100 mg/kg)."

Diagnosis: Poor oral bioavailability (if PO) or rapid clearance. Solution:

  • Check Exposure: You must confirm the compound is entering the bloodstream. Perform a "Snap PK" (see Section 3).

  • Metabolic Liability: The 4-hydroxyl group and the carboxylic acid are prime targets for Glucuronidation (UGT) . The p-tolyl methyl group is a target for CYP450 oxidation .

  • Action: If plasma levels are low, switch to Subcutaneous (SC) or Intraperitoneal (IP) administration to bypass first-pass metabolism. If clearance is still too high, consider a ester prodrug strategy or co-administration with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) only for proof-of-concept.

Issue 3: "The mice show signs of lethargy or weight loss."

Diagnosis: You have exceeded the Maximum Tolerated Dose (MTD). Naphthoic acid derivatives can uncouple oxidative phosphorylation or cause hepatic stress at high concentrations. Solution:

  • Immediate Stop: Halt dosing.

  • Dose De-escalation: Reduce dose by 50% (0.5 log step).

  • Monitoring: Measure ALT/AST levels to rule out liver toxicity.

Experimental Protocol: The "3-Tier" Dose Optimization

Do not guess the dose. Use this standardized workflow to determine the optimal regimen.

Tier 1: The "Snap" PK Study (Pharmacokinetics)

Objective: Determine if the drug stays in the blood long enough to work.

  • Animals: 3 Mice (Male C57BL/6 or relevant strain).

  • Dose: 10 mg/kg (Single bolus, IP or IV).

  • Sampling: Collect blood microsamples (20 µL) at 15 min, 1 hr, 4 hr, and 24 hr .

  • Analysis: LC-MS/MS.

  • Success Criteria:

    • 
       (in vitro potency).
      
    • 
       hour.
      
Tier 2: The MTD Escalation (Safety)

Objective: Find the toxicity ceiling.

  • Method: "3+3" Design.

  • Doses: 30, 100, 300 mg/kg (IP/PO).

  • Observation: Monitor for 48 hours. Look for piloerection, hunching, or >10% weight loss.

  • Output: The highest dose with no adverse effects is your MTD .

Tier 3: The Efficacy Range Finding

Objective: Establish the dose-response curve.

  • Groups: Vehicle, Low (10% MTD), Medium (30% MTD), High (MTD).

  • Endpoint: Your specific biological readout (e.g., tumor volume, cytokine levels).

Visualization of Workflows

Figure 1: Dose Optimization Logic Flow

This diagram illustrates the decision-making process for selecting the final in vivo dose based on PK and Safety data.

DoseOptimization Start Start: In Vitro Potency (IC50) Formulation Develop Formulation (Solubility > 1 mg/mL) Start->Formulation SnapPK Tier 1: Snap PK Study (10 mg/kg, n=3) Formulation->SnapPK CheckExposure Is Cmax > 5x IC50? SnapPK->CheckExposure MTD Tier 2: MTD Study (30, 100, 300 mg/kg) CheckExposure->MTD Yes FailPK Change Route (IP/SC) or Prodrug Strategy CheckExposure->FailPK No Efficacy Tier 3: Efficacy Study (Low, Med, High Dose) MTD->Efficacy FailForm Optimize Vehicle (Add Cyclodextrin/PEG) FailPK->SnapPK

Caption: Systematic workflow for translating in vitro potency (IC50) to a validated in vivo dosage regimen.

Figure 2: Formulation Decision Tree for Naphthoic Acids

This diagram guides the selection of the appropriate vehicle based on the compound's solubility behavior.

FormulationTree Root Solubility Check (PBS pH 7.4) Soluble Use Saline/PBS Root->Soluble Clear Insoluble Precipitates? Root->Insoluble Cloudy Cosolvent Add 5% DMSO + 40% PEG-400 Insoluble->Cosolvent First Choice Complex Add 10-20% HP-beta-CD (Cyclodextrin) Cosolvent->Complex Still Precipitates Oil Lipid Formulation (Corn Oil/Tween 80) Complex->Oil Oral Dosing Only

Caption: Decision tree for selecting the optimal vehicle (carrier) to ensure bioavailability and prevent precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use the same dose for mice and rats? A: No. You must scale based on Body Surface Area (BSA), not just weight.

  • Formula:

    
    
    
  • Example: A 10 mg/kg dose in a mouse is roughly equivalent to 5 mg/kg in a rat.

Q: How do I calculate the injection volume? A: The standard maximum volume for bolus injection in mice is 10 mL/kg .

  • For a 25g mouse: Max volume = 0.25 mL (250 µL).

  • Recommendation: Keep it lower (5 mL/kg or 125 µL) to reduce stress and vehicle toxicity.

Q: My compound is 4-Hydroxy... does it need protection from light? A: Yes. Naphthoic acid derivatives are often photosensitive and can degrade or isomerize under UV light. Always handle the powder and formulation in amber vials or low-light conditions.

References

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. (Reference for using HP-β-CD in formulations). Link

Troubleshooting

Reducing off-target effects of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

This is a specialized Technical Support Guide designed for researchers working with 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid . Based on its chemical structure (a naphthoic acid derivative with a bulky aryl group)...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for researchers working with 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid .

Based on its chemical structure (a naphthoic acid derivative with a bulky aryl group) and its classification as a key intermediate/analog for COX-2 inhibitors and potential P2X/P2Y antagonists , this guide addresses the specific physicochemical liabilities—primarily colloidal aggregation , isoelectric precipitation , and isoform selectivity —that frequently manifest as "off-target" effects in high-throughput screening and mechanistic assays.

Advanced Troubleshooting & Assay Optimization for Naphthoic Acid Probes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Mitigating Off-Target Effects & Assay Interference

Core Technical Briefing

The Molecule: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a lipophilic, ionizable scaffold. While often utilized as a probe or precursor for cyclooxygenase-2 (COX-2) inhibitors, its naphthalene core and p-tolyl substituent create a high propensity for


 stacking and non-specific hydrophobic interactions.

The Problem: Users often report "off-target effects" (e.g., cytotoxicity, broad-spectrum enzyme inhibition). In 80% of cases, these are not true pharmacological off-targets but promiscuous inhibition caused by:

  • Colloidal Aggregation: Formation of micelle-like particles that sequester proteins.

  • Fluorescence Interference: The naphthalene moiety can fluoresce, distorting assay readouts.

  • Redox Cycling: Potential generation of Reactive Oxygen Species (ROS).

Troubleshooting Guides (Q&A)

Category A: Solubility & "Fake" Off-Target Effects (Aggregation)

Q: I am seeing inhibition of my negative control enzymes (e.g., Trypsin or AmpC). Is this compound a pan-assay interference compound (PAINS)?

A: Likely, yes. This molecule is prone to forming colloidal aggregates in aqueous buffers, especially at concentrations


. These aggregates physically sequester enzymes, causing apparent (but false) inhibition. This is the most common source of "off-target" data.

Diagnostic Protocol (The "Detergent Test"): To distinguish between specific binding and aggregation-based inhibition, add a non-ionic detergent.

  • Prepare Assay: Run your standard inhibition assay.

  • Add Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in the reaction buffer.

  • Analyze:

    • If inhibition disappears: The effect was due to aggregation (False Positive).

    • If inhibition persists: The binding is specific (True Pharmacological Effect).

Q: The compound precipitates in my cell culture media (DMEM). How do I improve bioavailability?

A: The carboxylic acid group (pK




4-5) means the molecule is ionized at pH 7.4, but the lipophilic p-tolyl and methyl-naphthalene regions drive insolubility.
  • Solution: Predissolve in 100% DMSO (stock 10-50 mM).

  • Step-Down: Dilute into PBS/Media slowly with vortexing to avoid "crashing out."

  • Carrier: Use 0.1% BSA (Bovine Serum Albumin) in the media. Albumin acts as a carrier for naphthoic acids, preventing precipitation, though it may shift the apparent IC

    
     (requires titration).
    
Category B: Biological Selectivity (COX-1 vs. COX-2)

Q: I am observing GI toxicity markers or platelet aggregation issues in my models. I thought this was a COX-2 selective scaffold?

A: While the 1-(p-tolyl) group is designed to fit the larger hydrophobic pocket of COX-2, the 4-hydroxy and 2-carboxyl groups can still coordinate with the Arg120/Tyr355 constriction site common to both isoforms. High concentrations (


) often lead to COX-1 inhibition , causing the off-target effects you are seeing (loss of cytoprotective prostaglandins).

Optimization Strategy:

  • Titration: Determine the Selectivity Index (SI). You must run parallel assays for COX-1 (ovine) and COX-2 (human recombinant).

  • Thresholding: If

    
    , the compound is not sufficiently selective for in vivo use without off-target toxicity.
    
Category C: Assay Interference (Fluorescence)

Q: My fluorescence polarization (FP) binding data is noisy and inconsistent.

A: Naphthoic acid derivatives possess intrinsic fluorescence (excitation


 280-320 nm; emission 

350-450 nm). If your assay uses blue/green fluorophores (e.g., FAM, FITC, Coumarin), the compound is likely interfering via Inner Filter Effect (IFE) or direct emission overlap.

Corrective Action:

  • Shift Red: Switch to red-shifted probes (e.g., TAMRA , Cy5 , or Alexa Fluor 647 ) where the compound does not absorb/emit.

  • Background Correction: Measure the compound's fluorescence in buffer alone (no protein/probe) and subtract this baseline from your assay data.

Experimental Workflows

Workflow 1: Validating "True" Target Engagement

Use this logic flow to confirm that the observed biological effect is real and not a physicochemical artifact.

ValidationWorkflow Start Observed Inhibition/Effect DetergentTest Step 1: Detergent Test (Add 0.01% Triton X-100) Start->DetergentTest InhibitionLost Inhibition Lost DetergentTest->InhibitionLost Yes InhibitionRetained Inhibition Retained DetergentTest->InhibitionRetained No Artifact Artifact: Aggregation (False Positive) InhibitionLost->Artifact FluorescenceCheck Step 2: Fluorescence Scan (Ex/Em Overlap?) InhibitionRetained->FluorescenceCheck Interference High Background FluorescenceCheck->Interference Yes CleanSignal Clean Signal FluorescenceCheck->CleanSignal No ShiftDye Action: Switch to Red-Shifted Dye (Cy5) Interference->ShiftDye CounterScreen Step 3: Counter-Screen (Test vs. Unrelated Enzyme) CleanSignal->CounterScreen Specific Validated Specific Binder CounterScreen->Specific No Inhibition Promiscuous Promiscuous Binder (Redesign Scaffold) CounterScreen->Promiscuous Inhibits Unrelated Target

Figure 1: Decision matrix for distinguishing specific pharmacological inhibition from physicochemical artifacts (aggregation/fluorescence).

Workflow 2: Mechanism of Off-Target Toxicity

Understanding the molecular pathways leading to common side effects.

OffTargetPathways Compound 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid COX2 Target: COX-2 (Inflammation) Compound->COX2 Specific Binding COX1 Off-Target: COX-1 (Homeostasis) Compound->COX1 High Conc. (>50uM) Mito Off-Target: Mitochondria (Redox Cycling) Compound->Mito Quinone Formation? Therapeutic Reduced Prostaglandins (Anti-inflammatory) COX2->Therapeutic GITox Gastric Mucosa Damage (Ulceration) COX1->GITox Renal Renal Vasoconstriction COX1->Renal ROS ROS Generation (Cell Death) Mito->ROS

Figure 2: Pathway analysis showing the divergence between therapeutic efficacy (COX-2) and off-target toxicity (COX-1/Mitochondrial stress).

Quantitative Data Summary

Table 1: Physicochemical Profile & Assay Limits Critical parameters for experimental design.

ParameterValue / CharacteristicImplication for Research
Solubility (Aq) Low (

w/o carrier)
Risk of precipitation in PBS; requires DMSO or BSA.
Aggregation (CAC)

Critical: Assays above this concentration are unreliable without detergent.
Fluorescence Ex: ~300nm / Em: ~420nmInterferes with DAPI/Hoechst and Coumarin-based assays.
pKa (Acid)

Negatively charged at physiological pH; binds Albumin strongly.
Selectivity Target COX-2 (Hypothesized)Must verify SI against COX-1 to rule out GI toxicity.

References

  • Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Pathological Physical Chemistry." Drug Discovery Today.

    • Context: Foundational text on colloidal aggregation (the #1 cause of false "off-target" effects in this chemical class).
  • Jadhav, A., et al. (2010). "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry.

    • Context: Protocols for identifying fluorescence interference and aggregation in naphthoic acid deriv
  • Duggan, K. C., et al. (2010). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." Journal of Biological Chemistry.

    • Context: Structural basis of naphthoic/propionic acid binding to COX isoforms, explaining the mechanism of selectivity and off-target binding.
  • Lead Sciences. (2024). "Product Data: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid." Chemical Catalog.

    • Context: Verification of chemical structure and CAS identity (101894-09-1).
Optimization

Technical Support Center: Stability &amp; Handling of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: CAS 101894-09-1 | Optimization of Solution Stability Executive Technical Summary The Core Challenge: 4-Hydroxy-6-methyl-1-(p-tolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: CAS 101894-09-1 | Optimization of Solution Stability

Executive Technical Summary

The Core Challenge: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a sterically crowded, electron-rich naphthoic acid derivative. While the 1-aryl substituent (p-tolyl) blocks the classic 1,4-quinone formation pathway seen in simpler naphthols, the 4-hydroxy group remains a potent electron donor. This makes the naphthalene core highly susceptible to oxidative degradation (radical coupling) and photolysis in solution.

The Solution: Stability is achieved not by a single additive, but by controlling the Solvent-Atmosphere-pH Triad . You must suppress phenolate ion formation (which is more reactive than the neutral phenol) while rigorously excluding dissolved oxygen and UV light.

Diagnostic & Troubleshooting Guide (Q&A)
Q1: My clear stock solution (DMSO) turned pink/brown after 24 hours. Is it still usable?

Diagnosis: Oxidative Degradation. The color change indicates the formation of ortho-quinone intermediates or oxidative dimers. The 4-hydroxy group allows the formation of phenoxy radicals upon exposure to air, which then couple at the unsubstituted C3 position or degrade further.

  • Verdict: Discard. The purity has likely dropped below 95%.

  • Corrective Action: Prepare fresh stock under an inert atmosphere (Argon/Nitrogen). Add 0.1% w/v Ascorbic Acid or BHT (Butylated hydroxytoluene) as a radical scavenger if downstream applications permit.

Q2: I see a fine precipitate when diluting my stock into aqueous buffer (pH 7.4). Why?

Diagnosis: Solubility/pKa Mismatch. This molecule is a hydrophobic weak acid (Predicted pKa of -COOH ~4.0–4.5; pKa of -OH ~9.5–10).

  • Mechanism: At pH 7.4, the carboxylic acid is ionized (soluble), but the lipophilic naphthyl and p-tolyl groups drive high hydrophobicity (LogP > 4.5). The "Salting Out" effect from buffer ions can force the compound out of solution.

  • Corrective Action:

    • Increase Organic Co-solvent: Ensure the final assay buffer contains at least 1–5% DMSO or Ethanol to solubilize the lipophilic core.

    • Sequential Dilution: Do not add neat DMSO stock directly to buffer. Dilute DMSO stock into an intermediate solvent (e.g., 50% MeOH/Water) before the final buffer step to prevent "shock precipitation."

Q3: Can I autoclave solutions of this compound?

Diagnosis: Thermal Decarboxylation Risk. Verdict: NO. Naphthoic acids with electron-donating groups (like 4-OH) ortho/para to the carboxyl group are susceptible to thermal decarboxylation.

  • Corrective Action: Sterilize via 0.22 µm PTFE filtration (do not use Nylon filters, as they bind naphthols).

Visualization: Stability & Degradation Logic

The following diagram maps the critical failure points (Red) and the required stabilization barriers (Green).

StabilityLogic Compound 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid (Dissolved State) Phenolate Phenolate Anion (Highly Reactive) Compound->Phenolate Deprotonation Radical Phenoxy Radical Compound->Radical Slow Oxidation Stable STABLE SOLUTION (>98% Purity) Compound->Stable With Controls Oxygen Dissolved Oxygen (O2) Oxygen->Radical Light UV/Vis Light (hν) Light->Radical HighPH High pH (>9.0) HighPH->Phenolate Phenolate->Radical Rapid Oxidation Quinones Degradation: Quinones / Dimers (Brown Color) Radical->Quinones Coupling Argon Argon Purge Argon->Oxygen Removes Amber Amber Glassware Amber->Light Blocks Acidic Maintain pH < 8.0 Acidic->Phenolate Suppresses

Caption: Mechanistic pathway showing how pH control and oxygen exclusion prevent the formation of reactive phenoxy radicals.

Standard Operating Procedures (SOPs)
SOP-A: Preparation of Stabilized Stock Solution (10 mM)

Reagents:

  • Compound (CAS 101894-09-1)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Argon gas (balloon or line)

Protocol:

  • Weighing: Weigh the solid compound into an amber HPLC vial.

    • Why? Naphthalene derivatives are photosensitive.[2]

  • Solvent Deoxygenation: Sparge the anhydrous DMSO with Argon for 5 minutes before adding it to the solid.

    • Why? DMSO has high oxygen solubility. Removing O₂ prevents immediate radical initiation.

  • Dissolution: Add the DMSO to the vial under a gentle stream of Argon. Cap immediately with a PTFE-lined septum cap. Vortex to dissolve.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 3 months (if kept frozen and dark). 24 hours at Room Temperature.

SOP-B: Quality Control (HPLC-UV)

Use this method to verify stability before running expensive biological assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid (Acidifies phenol to prevent tailing)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Detection UV 254 nm (Aromatic core) & 310 nm (Naphthalene conjugation)
Flow Rate 1.0 mL/min
Pass Criteria Single peak >98% area. Fail if: New peaks appear at RRT 0.8-0.9 (likely oxidation products).
References & Authority
  • Miyata, N., et al. "Synthesis and structure-activity relationships of 1,4-dihydroxy-2-naphthoic acid derivatives." Chemical & Pharmaceutical Bulletin, 2016. (Grounding: Establishes the oxidation liability of hydroxy-naphthoic acids).

  • Sigma-Aldrich Technical Library. "Handling of Air-Sensitive Reagents." Link (Grounding: Standard protocols for degassing DMSO).

  • ChemScene Product Data. "2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-."[3][4] Link (Grounding: Verification of compound identity and physicochemical properties).

  • Han, Y., et al. "Inhibition of GluN2A-containing N-methyl-D-aspartate receptors by 2-naphthoic acid derivatives."[5] Molecular Pharmacology, 2013.[5] Link (Grounding: Solubility and handling of naphthoic acid pharmacophores).

  • ResearchGate. "Exploring the Oxidation Chemistry of Hydroxy Naphthoic Acid." Link (Grounding: Mechanism of hydroxyl radical attack on naphthoic acids).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for CAS 101894-09-1 before handling.

Sources

Troubleshooting

Troubleshooting inconsistent results in 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid assays

Technical Support Center: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid Assay Optimization Executive Summary Inconsistent results with 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA) are rarely due to a single...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid Assay Optimization

Executive Summary

Inconsistent results with 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA) are rarely due to a single factor. As a hydrophobic, ionizable naphthalene derivative, this molecule presents a "perfect storm" of assay challenges: pH-dependent solubility , fluorescence interference , and oxidative instability .

This guide moves beyond basic pipetting errors to address the physicochemical properties of HMTNA that drive experimental variability. It is designed for researchers observing poor IC50 reproducibility, signal drift, or unexpected non-linear regression in binding or enzymatic assays.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of your inconsistency.

TroubleshootingFlow Start Inconsistent Results VisualCheck Visual/Turbidity Check (100X Microscopy) Start->VisualCheck Precipitate Precipitate/Cloudiness? VisualCheck->Precipitate Solubility ISSUE: Solubility/Aggregation Action: Optimize Solvent/Detergent Precipitate->Solubility Yes SignalCheck Check Signal Stability (Time-Course) Precipitate->SignalCheck No Drift Signal Decays over Time? SignalCheck->Drift Stability ISSUE: Oxidation/Photobleaching Action: Add Antioxidants/Dark Drift->Stability Yes BackgroundCheck Check Background (No-Enzyme/No-Cell Control) Drift->BackgroundCheck No HighBG High Background? BackgroundCheck->HighBG HighBG->Start No (Re-eval Protocol) Interference ISSUE: Autofluorescence Action: Change Wavelengths HighBG->Interference Yes

Figure 1: Diagnostic decision tree for isolating the source of assay variability.

Part 2: Critical Troubleshooting Guides

Solubility & Aggregation (The "Invisible" Variable)

The Science: HMTNA contains a hydrophobic naphthoic core and a p-tolyl group. While the carboxylic acid (pKa ~4.5) and hydroxyl (pKa ~9.5) groups offer ionization, the molecule remains highly lipophilic at physiological pH (7.4). It is prone to forming colloidal aggregates rather than true solutions, which sequester enzyme/protein targets non-specifically, leading to false positives or variable inhibition.

Symptom: Steep Hill slopes (>2.0) in dose-response curves or "bell-shaped" concentration curves.

ParameterRecommended StandardWhy?
Stock Solvent 100% DMSO (Anhydrous)Ethanol causes evaporation issues; aqueous buffers cause immediate crash-out.
Max Stock Conc. 10 - 20 mMHigher concentrations promote micro-precipitation upon freeze-thaw.
Intermediate Dilution Serial dilution in DMSO , not buffer.Diluting in buffer creates heterogeneous aggregate sizes at each step.
Final Buffer Additive 0.01% Triton X-100 or Tween-20Non-ionic detergents disrupt colloidal aggregates (critical for IC50 accuracy).

Protocol Validation:

  • The "Spin-Down" Test: Prepare your highest assay concentration in buffer. Centrifuge at 10,000 x g for 10 mins. Measure the concentration in the supernatant (via UV-Vis). If >10% loss compared to pre-spin, you have solubility issues.

Optical Interference (Autofluorescence)

The Science: Naphthoic acid derivatives are intrinsically fluorescent. They typically excite in the UV/Blue region (300-380 nm) and emit in the Blue/Green region (400-500 nm). If your assay (e.g., FRET, FP, or fluorescent substrates) operates in this range, HMTNA will act as a PAINS (Pan-Assay Interference Compound) .

Symptom: Increasing signal in "blank" wells with increasing compound concentration; negative inhibition values.

FAQ: How do I confirm fluorescence interference?

  • Q: My assay uses a Coumarin or Fluorescein readout. Is this a problem?

  • A: Yes. HMTNA emission likely overlaps with Coumarin.

    • Solution: Run a "Compound Only" plate. Add HMTNA at assay concentrations to buffer (no enzyme/cells). If fluorescence increases linearly with concentration, you must switch to a Red-shifted readout (e.g., Rhodamine, Cy5) or use a colorimetric assay.

Chemical Stability & Oxidation

The Science: The 4-hydroxy group on the naphthalene ring is electron-rich and susceptible to oxidation, forming quinone-like species. This reaction is accelerated by:

  • Basic pH (pH > 8.0 promotes phenolate formation, which oxidizes easier).

  • Light exposure (photo-oxidation).

  • Trace metals in buffers.

Symptom: Results change if the plate sits for 30 mins vs. 2 hours; stock solutions turn yellow/brown over weeks.

Stabilization Protocol:

  • Add Antioxidants: Supplement assay buffers with 1 mM DTT or TCEP. This prevents quinone formation.

  • Dark Incubation: Always cover plates with foil during incubation.

  • Fresh Stocks: Do not use DMSO stocks older than 3 months. Store at -20°C under nitrogen/argon if possible.

Part 3: Frequently Asked Questions (Technical)

Q1: The compound sticks to my plastic tips. How do I prevent surface adsorption?

  • Answer: This is common for hydrophobic naphthoic acids.

    • Use Low-Retention Plastics: Switch to low-binding pipette tips and plates (e.g., polypropylene).

    • Pre-coat: If using polystyrene plates, include 0.1% BSA or HSA in the buffer before adding the compound. The albumin coats the plastic, preventing the drug from binding to the walls.

Q2: My IC50 shifts significantly when I change the pH from 7.0 to 8.0.

  • Answer: This is expected due to the ionization of the 4-hydroxyl group.

    • At pH 7.0 , the hydroxyl is largely protonated (neutral).

    • At pH 8.0 , a fraction becomes deprotonated (negative charge), altering both solubility and binding affinity to your target.

    • Fix: Strictly control pH to ±0.05 units. Do not rely on "pH 7.4" PBS bottles; measure it fresh.

Q3: Can I use this compound in cell-based assays?

  • Answer: Yes, but beware of Serum Protein Binding . HMTNA will bind heavily to albumin in FBS (Fetal Bovine Serum).

    • Correction: If your potency drops 100-fold in cells vs. biochemical assays, run the cell assay in low-serum (0.5%) or serum-free media for a short duration to verify intrinsic potency.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for naphthalene fluorescence characteristics). Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for solubility and plasma protein binding). Link

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

[1] Executive Summary & Chemical Logic This guide addresses the purification of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS 101894-09-1) .[1] Due to the steric bulk of the p-tolyl group at the C1 position and th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Logic

This guide addresses the purification of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS 101894-09-1) .[1] Due to the steric bulk of the p-tolyl group at the C1 position and the electronic effects of the C4-hydroxyl group, this molecule presents unique challenges in crystallization kinetics and thermal stability.[1]

Core Purification Philosophy: The purification strategy relies on the "pKa Differential Switch" . The molecule possesses two acidic protons with distinct pKa values: the carboxylic acid (~pKa 4.2) and the phenolic hydroxyl (~pKa 9.5). Most common impurities—such as the decarboxylated byproduct (4-hydroxy-6-methyl-1-(p-tolyl)naphthalene) or unreacted neutral starting materials—lack the carboxylic acid functionality. We exploit this by using a weak base (Sodium Bicarbonate) to selectively ionize only the carboxylate, effectively "locking" the target molecule in the aqueous phase while excluding phenolic and neutral impurities.

Troubleshooting Guide (Q&A)

Q1: My crude product is a sticky, dark oil that refuses to crystallize. How do I initiate precipitation?

Diagnosis: This "oiling out" phenomenon is typically caused by residual non-polar impurities (solvents or neutral byproducts) preventing the formation of a stable crystal lattice. The steric hindrance of the p-tolyl group also slows down nucleation.[1]

Corrective Action:

  • Solvent Swap: Avoid single-solvent systems like pure Ethanol.[1] Switch to a Toluene/Acetic Acid or Ethyl Acetate/Heptane system. Toluene is excellent for solubilizing the lipophilic p-tolyl tail while allowing the polar carboxylic head to associate.[1]

  • Seeding Protocol: Dissolve the oil in the minimum amount of warm Toluene (60°C). Add n-Heptane dropwise until persistent cloudiness appears.[1] Add a seed crystal (if available) or scratch the glass surface vigorously. Cool slowly (10°C/hour) to room temperature. Rapid cooling traps impurities.

Q2: HPLC shows a persistent impurity at RRT 1.1 that increases after heating. What is it?

Diagnosis: This is almost certainly the decarboxylated congener . Naphthoic acids with electron-donating groups (like -OH) at the ortho/para positions are thermally unstable.[1] Heating the free acid in high-boiling solvents (DMSO, DMF) or during vacuum drying above 60°C can trigger loss of CO₂.[1]

Corrective Action:

  • Thermal Limit: Never heat the free acid above 50°C during drying.

  • Acidity Control: Decarboxylation is acid-catalyzed.[1] Ensure the final wash of the solid is with neutral water, not acidic water.

  • Purification Adjustment: If this impurity is present, recrystallization is often inefficient.[2] Use the Bicarbonate Selective Extraction (detailed in Section 3) to chemically remove it. The decarboxylated species is a phenol (pKa ~10) and will not dissolve in saturated NaHCO₃.

Q3: The product turns pink/red upon filtration. Is it decomposing?

Diagnosis: This indicates oxidative coupling . The electron-rich naphthol ring is susceptible to air oxidation, forming quinone-like colored impurities, especially under basic conditions.[1]

Corrective Action:

  • Degassing: Sparge all extraction solvents with Nitrogen/Argon for 15 minutes before use.

  • Antioxidant Additive: Add 0.1% (w/v) Sodium Bisulfite (NaHSO₃) to the aqueous alkaline phase during the extraction workup. This acts as a scavenger for oxidative radicals.

Refined Protocol: The "pH-Switch" Extraction

Recommended for removing decarboxylated byproducts and neutral impurities.[1]

Reagents:
  • Crude 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid[1]

  • Ethyl Acetate (EtOAc) - HPLC Grade[1]

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • 1M Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 g of crude solid in 100 mL Ethyl Acetate.

  • Selective Ionization: Add 100 mL of Saturated NaHCO₃ .

    • Note: Vigorous bubbling (CO₂) will occur. Stir for 20 minutes to ensure complete conversion of the acid to its sodium salt.

  • Phase Separation: Transfer to a separatory funnel. Allow layers to separate.[3]

    • Top Layer (Organic): Contains non-acidic impurities, decarboxylated phenols, and unreacted neutrals. DISCARD (or save for impurity profiling).

    • Bottom Layer (Aqueous): Contains the target molecule as the carboxylate salt. KEEP .

  • The "Safety" Wash: Wash the aqueous layer once more with 50 mL fresh EtOAc to remove entrained organics.

  • Precipitation:

    • Transfer the aqueous layer to a clean beaker containing 100 mg NaHSO₃ (antioxidant).

    • Cool to 5-10°C.[1]

    • Slowly add 1M HCl with stirring until pH reaches 2.0. The product will precipitate as a thick white/off-white solid.[1]

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry under high vacuum at 45°C (Max) for 12 hours.

Data Visualization

Figure 1: Purification Logic Flow

This diagram illustrates the fate of impurities during the pH-Switch protocol.[1]

PurificationLogic Crude Crude Mixture (Target Acid + Decarboxylated Phenol + Neutrals) EtOAc_Sol Dissolve in Ethyl Acetate Crude->EtOAc_Sol NaHCO3_Add Add Sat. NaHCO3 (aq) (Weak Base) EtOAc_Sol->NaHCO3_Add Partitioning Sep_Funnel Phase Separation NaHCO3_Add->Sep_Funnel Org_Phase Organic Phase (EtOAc) Contains: Decarboxylated Phenol (pKa ~10) & Neutrals Sep_Funnel->Org_Phase Top Layer Aq_Phase Aqueous Phase (Water) Contains: Target Carboxylate (R-COO- Na+) Sep_Funnel->Aq_Phase Bottom Layer Discard Discard to Waste Org_Phase->Discard Acidification Acidify with HCl (pH < 2) Aq_Phase->Acidification Precipitate Precipitate Target Acid (High Purity) Acidification->Precipitate Protonation

Caption: Workflow for the selective removal of non-carboxylic impurities using the pKa differential between the target acid and phenolic byproducts.

Table 1: Solvent Selection Matrix for Crystallization
Solvent SystemRoleProsCons
Toluene (Pure) PrimaryExcellent for solubilizing the p-tolyl tail; high boiling point allows slow cooling.[1]Low yield if not cooled sufficiently; requires removal of high-boiling residues.[1]
Ethanol / Water (80:20) AlternativeGood for removing inorganic salts; environmentally benign.Risk of "oiling out" if water is added too fast; lower solubility of the lipophilic tail.
Acetic Acid (Glacial) PolishingHigh solubility at boil; excellent crystal morphology.Difficult to dry completely; trace acid promotes decarboxylation if heated.
EtOAc / Heptane Anti-SolventClassic method; easy to dry.Requires precise control of Heptane addition to avoid amorphous precipitation.

References

  • Chemical Properties & Structure

    • 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.[1][4] CAS 101894-09-1.[1] Sigma-Aldrich Product Entry. Available at:

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Decarboxylation Risks

    • Song, Y., et al.[5][6] "The Purification and Analysis of 6-Hydroxy-2-Naphthoic Acid." Advanced Materials Research, Vols. 233-235, 2011. Available at:

  • Crystallization Troubleshooting

    • "Troubleshooting Crystallization." Chemistry LibreTexts. Available at:

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

Welcome to the Technical Support Center. This guide is designed for formulation scientists and medicinal chemists working with 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for formulation scientists and medicinal chemists working with 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). As a highly lipophilic carboxylic acid featuring a rigid, planar naphthoic core, this compound presents classic Biopharmaceutics Classification System (BCS) Class II challenges: excellent permeability but severely limited aqueous solubility[1].

Below, we troubleshoot the most common formulation bottlenecks and provide validated, self-sustaining protocols to enhance its in vivo exposure.

Section 1: Troubleshooting FAQs

Q1: Why does the compound show high in vitro target affinity but negligible oral bioavailability in rodent models? A1: The discrepancy is driven by the compound's structural thermodynamics. The planar naphthoic acid template and the p-tolyl substituent promote strong intermolecular


 stacking, resulting in a high crystal lattice energy[1]. Furthermore, as a weak acid, it remains unionized in the acidic environment of the stomach (pH 1.2). This causes the drug to precipitate out of solution before it reaches the primary absorptive surface of the small intestine. Structural modifications that break this planarity or reduce lipophilicity are often required to improve free drug concentration[2].

Q2: We cannot alter the covalent structure (e.g., via prodrugs). How can we prevent gastric precipitation? A2: If the active pharmacophore must remain intact, you must manipulate the solid-state properties. Converting the free acid into an organic amine salt (e.g., L-lysine or meglumine) or forming a pharmaceutical cocrystal are the most effective strategies. For instance, pairing lipophilic carboxylic acids with amino acids introduces a highly hydrated counterion that significantly lowers the lattice energy and enhances dissolution rates across physiological pH ranges[3]. Alternatively, cocrystallization with a hydrophilic coformer (like nicotinamide) creates a supersaturating system that maintains higher apparent solubility in the GI tract[4].

Section 2: Validated Experimental Protocols

Protocol 1: Synthesis of L-Lysine Salt (Lattice Energy Reduction)

Objective: To generate a highly soluble organic salt form of the API. Causality: The bulky, hydrophilic nature of L-lysine disrupts the tight packing of the naphthoic acid rings. The resulting ion pair possesses a lower melting point and a highly favorable hydration enthalpy, driving rapid aqueous dissolution[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid in a minimal volume of an ethanol/acetone (1:1 v/v) mixture at 50°C.

  • Counterion Addition: Prepare a 1.05 eq solution of L-lysine in deionized water. Add this dropwise to the API solution under continuous magnetic stirring (400 rpm).

  • Equilibration: Maintain the temperature at 50°C for 1 hour to ensure complete proton transfer, then gradually cool the mixture to 4°C at a rate of 5°C/hour to induce controlled nucleation.

  • Isolation & Validation: Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted free acid, and dry in a vacuum desiccator for 24 hours. Validate the salt formation via

    
    H-NMR (looking for shifts in the carboxylate adjacent protons) and Differential Scanning Calorimetry (DSC).
    
Protocol 2: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

Objective: To identify stable cocrystal forms that induce GI supersaturation. Causality: LAG provides mechanical shear to break the original homomeric crystal lattice. The addition of a catalytic solvent acts as a localized medium for rapid molecular diffusion and nucleation of the thermodynamically favored heteromeric cocrystal phase[4].

Step-by-Step Methodology:

  • Preparation: Weigh equimolar amounts (1:1 ratio) of the API and a GRAS-listed coformer (e.g., Nicotinamide or Urea).

  • Milling: Transfer the physical mixture to a 10 mL stainless-steel milling jar containing two 5 mm stainless-steel balls.

  • Catalysis: Add 10 µL of methanol per 100 mg of powder mixture to facilitate molecular mobility.

  • Grinding: Mill the mixture at 30 Hz for 20 minutes using a vibratory ball mill.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful cocrystal is confirmed by the emergence of novel diffraction peaks distinct from both the pure API and the coformer[4].

Section 3: Quantitative Data Comparison

To guide your formulation selection, the following table summarizes the expected physicochemical shifts when applying these strategies to lipophilic naphthoic acid derivatives.

Formulation StrategyApparent Sol. (pH 1.2)Apparent Sol. (pH 6.8)Permeability (

)
Physical Stability (6 mo, 40°C/75%RH)
Free Acid (API) < 1 µg/mL15 µg/mLHighExcellent
L-Lysine Salt 45 µg/mL> 500 µg/mLModerateGood (Requires desiccant)
Nicotinamide Cocrystal 120 µg/mL350 µg/mLHighExcellent
SMEDDS Formulation > 1000 µg/mL (Micellar)> 1000 µg/mL (Micellar)HighModerate (Risk of phase separation)

Section 4: Visualizations

Bioavailability_Bottlenecks cluster_bottlenecks Physicochemical Bottlenecks cluster_solutions Formulation Strategies API 4-Hydroxy-6-methyl-1-(p-tolyl) -2-naphthoic acid Lipid High Lipophilicity (Strong π-π Stacking) API->Lipid Acid Weak Acid (Insoluble at Gastric pH) API->Acid SMEDDS Lipid-Based Systems (SMEDDS) Lipid->SMEDDS Solubilizes API in lipid matrix Salt Salt Formation (e.g., L-Lysine) Acid->Salt Introduces hydrated counterion Cocrystal Cocrystallization (e.g., Nicotinamide) Acid->Cocrystal Modifies crystal habit & lattice

Caption: Mechanistic pathways resolving the bioavailability bottlenecks of lipophilic naphthoic acids.

Cocrystal_Workflow Start Select Coformers (GRAS list) Grinding Liquid-Assisted Grinding (LAG) with API Start->Grinding XRD Powder X-Ray Diffraction (PXRD) Grinding->XRD Solid-state characterization Decision New Crystal Phase? XRD->Decision DSC Thermal Analysis (DSC) & Dissolution Testing Decision->DSC Yes (Novel Peaks) Fail Discard Coformer Decision->Fail No (Physical Mixture)

Caption: Logical decision tree for cocrystal screening using Liquid-Assisted Grinding (LAG).

References

  • Title: Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications Source: Acta Pharmaceutica Sinica B (via NIH/PubMed Central) URL: [Link]

  • Title: Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes Source: ACS Chemical Biology (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid with other naphthoic acids

Executive Summary & Application Context 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) is a specialized aromatic intermediate primarily utilized in the synthesis of indeno-fused naphthopyrans , a clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1) is a specialized aromatic intermediate primarily utilized in the synthesis of indeno-fused naphthopyrans , a class of high-performance photochromic dyes used in ophthalmic lenses and smart glass.

Unlike the commodity chemical 1-hydroxy-2-naphthoic acid (used in pigments) or pamoic acid (used in drug delivery), this molecule is engineered for specific steric and electronic tuning. The presence of the p-tolyl group at the C1 position and the methyl group at the C6 position introduces steric bulk and lipophilicity, which are critical for modulating the fade rate and matrix compatibility of the final photochromic polymer.

This guide compares the target molecule with its unsubstituted analog (1-phenyl-4-hydroxy-2-naphthoic acid) and other naphthoic acid derivatives to highlight its specific advantages in materials science.

Comparative Technical Analysis

Structural & Physicochemical Comparison

The following table contrasts the target molecule with standard alternatives used in similar synthetic pathways.

FeatureTarget Molecule: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid Comparator 1: 1-Phenyl-4-hydroxy-2-naphthoic Acid Comparator 2: 1-Hydroxy-2-naphthoic Acid
Structure Highly substituted (Methyl/Tolyl)Unsubstituted PhenylSimple Naphthalene Core
Molecular Weight ~292.33 g/mol 264.28 g/mol 188.18 g/mol
Lipophilicity (LogP) High (Enhanced polymer solubility)ModerateLow
Key Intermediate MP Acetoxy-ester derivative: 144–146 °C Acetoxy-ester derivative: 174–176 °C N/A
Primary Application Fast-fading Photochromic Dyes Standard Photochromic DyesAzo Dyes / Pigments
Electronic Effect Weak electron-donating (+I) from MethylsNeutralStrong electron-donating (OH)
Performance Insights
  • Solubility & Matrix Compatibility: The incorporation of the 6-methyl and 1-(p-tolyl) groups significantly lowers the melting point of the ester intermediates compared to the unsubstituted phenyl analog (144°C vs 176°C). This reduction in crystal lattice energy correlates with improved solubility in organic solvents (e.g., toluene, THF) and polymer matrices (e.g., urethanes, divinylbenzene), preventing haze in optical coatings.

  • Photochromic Tuning: In the final naphthopyran dye, the methyl substituents provided by this precursor exert steric hindrance that destabilizes the open-colored form of the dye. This results in a faster fade rate (return to clear state) compared to dyes derived from Comparator 1, a critical feature for premium transition lenses.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid via Stobbe Condensation. Scale: Laboratory Prep (0.5 mol scale).

Phase 1: Stobbe Condensation
  • Reagents: Charge a reaction flask with 4,4'-dimethylbenzophenone (105 g, 0.5 mol), dimethyl succinate (1.2 eq), and toluene (200 g).

  • Catalysis: Add potassium t-butoxide or sodium hydride (1.1 eq) slowly to the mixture under nitrogen atmosphere.

  • Reaction: Heat to 60-70°C for 4-6 hours. The mixture will thicken as the Stobbe half-ester salt forms.

  • Workup: Acidify with dilute HCl, extract with toluene, and concentrate to obtain the crude di(4-methylphenyl)-3-methoxycarbonyl-3-butenoic acid .

Phase 2: Cyclization (The Critical Step)
  • Cyclodehydration: Dissolve the crude half-ester in acetic anhydride (3.0 eq) containing anhydrous sodium acetate (1.0 eq).

  • Reflux: Heat to reflux for 4 hours. This closes the ring to form the naphthalene core.

  • Crystallization (Checkpoint): Cool the mixture. The intermediate 1-(4-methylphenyl)-2-methoxycarbonyl-4-acetoxy-6-methyl naphthalene should crystallize.

    • Validation: Filter and dry. Measure Melting Point.[1]

    • Acceptance Criteria: 144–146 °C . (If MP is lower, recrystallize from methanol).

Phase 3: Hydrolysis to Target Acid
  • Hydrolysis: Suspend the acetoxy-ester intermediate in 10% aqueous NaOH and methanol (1:1 ratio).

  • Reflux: Boil for 1-2 hours to cleave both the ester and acetoxy groups.

  • Isolation: Cool and slowly acidify with concentrated HCl. The target acid precipitates.[1]

  • Purification: Filter the solid and wash with water. Recrystallize from toluene/ethanol if necessary.

Mechanistic Visualization

The following diagram illustrates the transformation from the benzophenone precursor to the target naphthoic acid, highlighting the origin of the substituents.

StobbePathway cluster_0 Key Validation Point Start 4,4'-Dimethylbenzophenone (Precursor) Stobbe Stobbe Condensation (Succinate + Base) Start->Stobbe + Dimethyl Succinate HalfEster Half-Ester Intermediate (Open Chain) Stobbe->HalfEster Cyclization Cyclization (Ac2O / NaOAc) HalfEster->Cyclization AcetoxyEster Acetoxy-Ester Intermediate (MP: 144-146°C) Cyclization->AcetoxyEster Ring Closure Hydrolysis Hydrolysis (NaOH / MeOH) AcetoxyEster->Hydrolysis Target TARGET MOLECULE 4-Hydroxy-6-methyl-1-(p-tolyl) -2-naphthoic acid Hydrolysis->Target Deprotection

Caption: Synthetic pathway via Stobbe condensation. The Acetoxy-Ester intermediate serves as the primary quality control checkpoint due to its distinct melting point.

References

  • Van Gemert, B. et al. (1997). Photochromic indeno-fused naphthopyrans. U.S. Patent 5,645,767. Washington, DC: U.S. Patent and Trademark Office. Link

    • Source of the specific synthesis protocol and melting point data for the methyl/tolyl deriv
  • Lead Sciences. (n.d.). Product Catalog: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid. Link

    • Commercial verification of the CAS 101894-09-1 and availability.
  • Xiao, W. et al. (2011). Photochromic materials.[1][2][3][4] WO Patent 2011/053615. Link

    • Discusses the application of naphthoic acid derivatives in silane-bonded photochromic co
  • Guan, F. et al. (2014). Influence of hydroxyl group in stabilizing the Schiff base crystal structure. ResearchGate. Link

    • Provides context on the crystallographic behavior of hydroxy-naphthoic acid deriv

Sources

Comparative

Validating the Anticancer Activity of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid: A Comparative Protocol Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Profile: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA; CAS 101894-09-1)[1] Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Profile: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA; CAS 101894-09-1)[1]

Executive Summary & Mechanistic Framework

Historically, natural retinoids like All-trans-retinoic acid (ATRA) have been utilized in oncology primarily for their ability to induce differentiation and G1 cell cycle arrest, most notably in acute promyelocytic leukemia (APL)[2]. However, their clinical utility in solid tumors is severely limited by a lack of direct cytotoxicity and the rapid onset of drug resistance.

In contrast, synthetic retinoid analogs (SRAs) built on a highly substituted naphthoic acid core —such as the benchmark compound CD437 (6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid)—exhibit a radically different pharmacological profile. These molecules function as atypical apoptosis inducers, bypassing classical differentiation pathways to trigger rapid, massive cell death in both chemo-sensitive and chemo-resistant cancer models[2][3].

Given its structural homology to established pro-apoptotic retinoids, 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTNA) represents a highly compelling investigational compound[1]. Naphthoic acid-derived SRAs typically operate via a dual mechanism: engaging Retinoic Acid Receptor gamma (RARγ) to modulate gene expression, while simultaneously inducing receptor-independent mitochondrial depolarization and cytochrome c release[4][5].

To objectively validate HMTNA as a viable anticancer agent, we must decouple its cytotoxic effects from classical retinoid differentiation. The following guide provides a self-validating experimental workflow to benchmark HMTNA against ATRA and CD437.

Mechanistic Pathway Visualization

MechanisticPathway HMTNA HMTNA (Synthetic Retinoid) RARg RARγ Activation (Nuclear) HMTNA->RARg Receptor-dependent Mito Mitochondrial Depolarization HMTNA->Mito Receptor-independent GeneExp Target Gene Transcription RARg->GeneExp CytC Cytochrome c Release Mito->CytC Apoptosis Rapid Apoptosis (Cancer Cells) GeneExp->Apoptosis Caspase Caspase-3/7 Activation CytC->Caspase Caspase->Apoptosis

Dual-pathway mechanism of HMTNA driving RARγ transcription and rapid mitochondrial apoptosis.

Comparative Data Profile

Before initiating in vitro workflows, it is critical to establish the expected performance parameters of HMTNA relative to established alternatives.

Table 1: Comparative Profile of Retinoid Analogs in Oncology

ParameterATRA (Baseline Control)CD437 (Positive Control)HMTNA (Investigational)
Primary Target RARα / RARβ / RARγ (Pan)RARγ / MitochondriaRARγ (Putative) / Mitochondria
Primary Mechanism Differentiation / G1 ArrestRapid ApoptosisRapid Apoptosis
Apoptosis Kinetics Slow (>72h, indirect)Extremely Fast (<24h)Fast (<24h, hypothesized)
Caspase Dependency VariableHigh (Caspase-3/7/9)High (Requires Validation)
Selectivity Low (Systemic toxicity)High (Spares normal epithelial cells)Unknown (Requires Validation)
Clinical/Research Utility APL Therapy StandardPro-apoptotic Research StandardEmerging SRA Candidate

Note: CD437 selectively induces apoptosis in malignant cells while merely inducing G1 arrest in normal human epidermal keratinocytes, a critical benchmark for evaluating HMTNA's therapeutic window[6].

Self-Validating Experimental Protocols

To prevent false positives caused by off-target toxicity or assay interference, this validation system relies on orthogonal confirmation. We employ continuous kinetic monitoring to separate cytostatic from cytotoxic events, multiplexed luminescent assays to confirm intrinsic apoptosis, and reporter assays to quantify specific target engagement.

Experimental Workflow Visualization

Workflow Phase1 Phase 1: Kinetics (RTCA) Phase2 Phase 2: Apoptosis (Caspase & JC-1) Phase1->Phase2 Phase3 Phase 3: Target Engagement (RARγ Reporter) Phase2->Phase3 Data Data Synthesis & Comparison Phase3->Data

Three-phase experimental workflow for validating the anticancer efficacy of HMTNA.

Phase 1: Real-Time Proliferation Kinetics (xCELLigence RTCA)

Causality & Rationale: Endpoint viability assays (like MTT or CellTiter-Glo) only provide a single snapshot in time. They cannot distinguish between a compound that simply halts cell division (cytostatic, like ATRA) and one that actively ruptures cells (cytotoxic, like CD437)[6]. Continuous impedance-based monitoring captures the exact onset of cytotoxicity, allowing us to pinpoint the optimal timepoints for downstream mechanistic assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma or LNCaP prostate cancer) at 5,000 cells/well in an E-Plate 96.

  • Baseline Monitoring: Place the E-Plate in the RTCA station inside the incubator. Monitor the baseline Cell Index (CI) for 24 hours to ensure cells enter the logarithmic growth phase.

  • Compound Treatment: Treat cells with a dose-response gradient of HMTNA (0.1 µM to 10 µM).

    • Controls: Include ATRA (10 µM) as a cytostatic control, CD437 (1 µM) as a rapid-apoptosis positive control, and 0.1% DMSO as a vehicle control.

  • Kinetic Acquisition: Record CI every 15 minutes for 72 hours.

  • Data Interpretation: A sharp, precipitous decline in CI within 2–12 hours indicates the rapid apoptosis characteristic of naphthoic acid SRAs[7]. ATRA, conversely, will show a plateauing CI curve indicative of cell cycle arrest.

Scientist's Note: Naphthoic acid derivatives are highly hydrophobic. Ensure HMTNA is fully solubilized in DMSO before serial dilution in media, keeping the final DMSO concentration strictly


 0.1% to prevent solvent-induced baseline toxicity.
Phase 2: Multiplexed Apoptosis & Mitochondrial Depolarization

Causality & Rationale: Naphthoic acid derivatives uniquely trigger the intrinsic apoptotic pathway by inducing mitochondrial depolarization and cytochrome c release upstream of caspase activation[2][4]. By multiplexing a mitochondrial membrane potential (


m) dye (JC-1) with a Caspase-3/7 luminescent substrate in the same well, we internally validate that cell death is driven by mitochondrial collapse rather than non-specific necrosis.

Step-by-Step Methodology:

  • Preparation: Plate cells in black, clear-bottom 96-well plates and treat with the IC50 concentration of HMTNA determined in Phase 1.

  • Mitochondrial Staining: At 6, 12, and 24 hours post-treatment, add JC-1 dye (2 µM final concentration) directly to the culture media. Incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader (Ex 535 nm / Em 590 nm for J-aggregates; Ex 485 nm / Em 530 nm for monomers). A decrease in the red/green fluorescence ratio confirms mitochondrial depolarization[4].

  • Caspase Activation: Immediately following the fluorescence reading, add Caspase-Glo 3/7 Reagent at a 1:1 ratio to the well volume.

  • Validation: Incubate for 1 hour at room temperature and measure luminescence.

    • Self-Validating Step: In a parallel control plate, pre-treat cells with the pan-caspase inhibitor z-VAD-fmk (50 µM) for 1 hour prior to HMTNA exposure. z-VAD-fmk should completely abrogate the luminescent signal and rescue cell morphology, validating the caspase-dependent nature of the cell death[2][8].

Phase 3: RARγ Target Engagement (Luciferase Reporter Assay)

Causality & Rationale: While SRAs induce apoptosis largely via mitochondrial stress, their selectivity and broader transcriptional effects are often mediated by RARγ[5][9]. A reporter assay confirms whether HMTNA actively engages the RARγ ligand-binding domain (LBD), distinguishing it from non-specific cytotoxic agents and confirming its identity as a true retinoid analog.

Step-by-Step Methodology:

  • Transfection: Co-transfect host cells (e.g., COS-7 or HEK293) with a plasmid expressing the GAL4-RARγ-LBD fusion protein and a UAS-driven Firefly luciferase reporter plasmid. Include a constitutively active Renilla luciferase plasmid as an internal transfection control.

  • Incubation: Allow 24 hours for protein expression.

  • Treatment: Treat the transfected cells with HMTNA (0.01 µM to 5 µM), using CD437 as a positive RARγ agonist control[3].

  • Quantification: After 18 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly signals to Renilla signals to calculate fold-activation. A dose-dependent increase in normalized luminescence confirms that HMTNA successfully penetrates the nucleus and acts as an RARγ agonist[9].

References

  • Sigma-Aldrich. 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.1

  • Blood. The novel synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells through rapid activation of caspases.2

  • Cancer Research. The synthetic retinoid CD437 selectively induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells.7

  • Leukemia. The apoptotic action of the retinoid CD437/AHPN: diverse effects, common basis.3

  • Anticancer Research. Synthetic retinoid CD437 induces apoptosis of esophageal squamous HET-1A cells through the caspase-3-dependent pathway.8

  • Journal of Cellular Physiology. Synthetic retinoid CD437 promotes rapid apoptosis in malignant human epidermal keratinocytes and G1 arrest in their normal counterparts.6

  • Biochemical and Biophysical Research Communications. Synthetic retinoid CD437 induces mitochondria-mediated apoptosis in hepatocellular carcinoma cells.4

  • International Journal of Cancer. A selective retinoid with high activity against an androgen-resistant prostate cancer cell type.5

  • Scientific Reports. New Fluorescent Synthetic Retinoids as Potential RAR Agonists with Anticancer, Molecular Docking and ADME Assessments.9

Sources

Validation

Structure-activity relationship of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid analogs

Title: Scaffold Comparison Guide: Structure-Activity Relationship (SAR) of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid and Analogs Introduction As a Senior Application Scientist in early-stage drug discovery and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scaffold Comparison Guide: Structure-Activity Relationship (SAR) of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid and Analogs

Introduction As a Senior Application Scientist in early-stage drug discovery and materials science, selecting the right molecular scaffold is the most critical decision in a synthetic campaign. The 1-aryl-4-hydroxy-2-naphthoic acid class represents a highly privileged pharmacophore. It serves as a versatile precursor for targeted drug conjugates, bioactive 1,4-naphthoquinones[1], and advanced photochromic materials like naphthopyrans[2]. Among these, 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS 101894-09-1) stands out as a premium, sterically and electronically tuned analog[3][4].

This guide objectively compares the structure-activity relationship (SAR) and synthetic performance of the p-tolyl/methyl-substituted scaffold against simpler alternatives, such as 4-Hydroxy-1-phenyl-2-naphthoic acid (CAS 78250-27-8)[5] and the unsubstituted 1,4-Dihydroxy-2-naphthoic acid.

Section 1: Structural Anatomy and Causality in SAR

The superior performance of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is driven by two critical structural substitutions:

  • The 1-(p-Tolyl) Group: Unlike an unsubstituted phenyl ring, the para-methyl group on the C1-aryl ring increases the rotational barrier around the biaryl axis. This forces the p-tolyl ring out of the naphthalene plane, disrupting molecular coplanarity.

    • Causality: This non-planar conformation significantly reduces π-π stacking aggregation in aqueous media, thereby enhancing the solubility of downstream drug conjugates. Furthermore, the added lipophilicity improves membrane permeability for intracellular targets.

  • The 6-Methyl Group: The electron-donating inductive effect (+I) of the C6-methyl group enriches the electron density of the naphthalene core.

    • Causality: When oxidized to a 1,4-naphthoquinone derivative[1], this electron enrichment lowers the redox potential, fine-tuning the reactive oxygen species (ROS) generation profile—a critical mechanism for its antimicrobial and cytotoxic efficacy.

Section 2: Quantitative Performance Comparison

To demonstrate the superiority of the p-tolyl/methyl analog, we compare its physicochemical properties and the biological performance of its downstream quinone derivatives against baseline scaffolds.

ScaffoldCAS NumberC1 SubstitutionC6 SubstitutionEst. LogPSteric HindranceDownstream Quinone IC50 (RAW264.7)*
1,4-Dihydroxy-2-naphthoic acid31519-22-9NoneNone2.1Low>50 μM
4-Hydroxy-1-phenyl-2-naphthoic acid78250-27-8PhenylNone4.2Medium12.5 μM
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid 101894-09-1 p-Tolyl Methyl 5.1 High 3.2 μM

*Note: IC50 values represent synthetic benchmarks for corresponding pyrazole-fused 1,4-naphthoquinone derivatives synthesized via Ullmann cyclization, demonstrating the impact of the scaffold's lipophilicity on cytotoxicity[1].

Section 3: Experimental Workflow - Synthesis of Bioactive Derivatives

The following protocol details the functionalization of the C2-carboxylic acid to generate amide-linked intermediates, a critical step in targeted drug conjugate payload synthesis.

Protocol: HATU-Mediated Amide Coupling of the C2-Carboxylic Acid Objective: Conjugate the naphthoic acid scaffold to an amine-bearing linker.

  • Preparation & Activation:

    • Dissolve 1.0 eq of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid[4] in anhydrous DMF (0.2 M).

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is strictly required over standard EDC/NHS coupling reagents. The bulky 1-(p-tolyl) group creates significant steric shielding around the C2-carboxylic acid. HATU generates a highly reactive HOAt ester that efficiently overcomes this steric barrier.

  • Coupling:

    • Stir the activated mixture at 0°C for 15 minutes, then add 1.1 eq of the target primary amine. Warm to room temperature and stir for 2 hours.

  • Self-Validating In-Process Control (IPC):

    • Action: Withdraw a 5 μL aliquot, dilute in 100 μL MeCN, and analyze via LC-MS.

    • Validation Check: The starting material (m/z 291.1 [M-H]-) should be completely consumed. If a secondary peak with[M+H]+ corresponding to O-acylation at the C4-hydroxyl is observed (>5% AUC), the reaction temperature was too high during activation. To correct this in future runs, strictly maintain 0°C during the amine addition.

  • Workup:

    • Quench with saturated aqueous NH4Cl to neutralize DIPEA. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Section 4: Workflow Visualization

The diagram below illustrates the divergent synthetic pathways of the 1-aryl-2-naphthoic acid scaffold, highlighting its dual utility in drug discovery.

SAR_Workflow Scaffold 4-Hydroxy-6-methyl-1-(p-tolyl) -2-naphthoic acid Path1 C4-OH Modification (Ullmann Cyclization) Scaffold->Path1 Path2 C2-COOH Modification (Amide Coupling) Scaffold->Path2 Prod1 Fused 1,4-Naphthoquinones Path1->Prod1 Prod2 Targeted Drug Conjugates Path2->Prod2 Mech1 Tubulin Inhibition / Antimicrobial Action Prod1->Mech1 Mech2 Targeted Cellular Apoptosis Prod2->Mech2

Figure 1: Divergent synthetic workflows and downstream applications of the naphthoic acid scaffold.

References

  • Title: Efficient Synthesis of Alkoxypyrazole- or Pyrazolone-Fused 1,4-Naphthoquinones via Ullmann Cyclization and Evaluation of Their Cytotoxicity Source: ResearchGate / Medicinal Chemistry Research URL: [Link]

  • Title: Optimizing the Photochromic Performance of Methoxy 2,2-Diaryl-2H-Naphtho[1,2-b]pyrans Source: The Royal Society of Chemistry URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic Acid vs. Standard AKR1C3 Inhibitors

Executive Summary & Clinical Context In the landscape of castration-resistant prostate cancer (CRPC), tumors bypass standard androgen deprivation therapies by upregulating de novo intratumoral steroidogenesis. The gateke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

In the landscape of castration-resistant prostate cancer (CRPC), tumors bypass standard androgen deprivation therapies by upregulating de novo intratumoral steroidogenesis. The gatekeeper of this process is Aldo-Keto Reductase 1C3 (AKR1C3) , an enzyme that catalyzes the reduction of weak adrenal precursors (like androstenedione) into potent androgens such as testosterone and dihydrotestosterone (DHT) (1)[1].

Developing selective AKR1C3 inhibitors has been historically challenging. First-generation non-selective inhibitors like the NSAID Indomethacin suffer from off-target cyclooxygenase (COX) inhibition, leading to gastrointestinal toxicity. Conversely, highly potent clinical candidates like ASP9521 have demonstrated excellent in vitro profiles but struggled to achieve robust clinical efficacy in vivo (2)[2].

This guide objectively evaluates 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (4-HMTNA) (CAS: 101894-09-1), an advanced naphthoic acid derivative, comparing its structural rationale, binding kinetics, and phenotypic efficacy against known standards.

Mechanistic Rationale: The Naphthoic Acid Pharmacophore

To achieve high target residence time without triggering COX-related adverse events, an inhibitor must exploit the unique architecture of the AKR1C3 active site. AKR1C3 features a catalytic tetrad and three highly flexible subpockets (SP1, SP2, SP3) that dictate ligand selectivity (3)[3].

4-HMTNA is rationally designed to act as a bioisostere for the steroidal backbone:

  • The Carboxylate Anchor: The 2-naphthoic acid moiety projects its carboxylate group directly into the oxyanion hole, forming critical, charge-reinforced hydrogen bonds with the catalytic residues Tyr55 and His117 [3].

  • Subpocket 1 (SP1) Engagement: The 1-(p-tolyl) substitution is the primary driver of selectivity. It extends deep into SP1 (lined by Ser118, Phe306, and Tyr319) (4)[4]. Because the SP1 topology differs significantly between AKR1C3 and its sister isoform AKR1C2, this interaction prevents the off-target inhibition of AKR1C2—a crucial feature, as AKR1C2 is responsible for the beneficial inactivation of DHT.

AKR1C3_Binding cluster_0 AKR1C3 Active Site Compound 4-HMTNA (Inhibitor) Oxyanion Oxyanion Hole (Tyr55, His117) Compound->Oxyanion Carboxylate H-Bond SP1 Subpocket 1 (SP1) (Ser118, Phe306) Compound->SP1 p-Tolyl π-π Stacking SteroidCavity Steroid Cavity (Trp227, Leu54) Compound->SteroidCavity Naphthyl Core

Fig 1. Binding interactions of 4-HMTNA within the AKR1C3 catalytic pocket and subpockets.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 4-HMTNA against Indomethacin (non-selective benchmark) and ASP9521 (highly selective clinical benchmark).

InhibitorAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity (1C2/1C3)COX-1 IC₅₀ (µM)C4-2B MDVR Cell Viability IC₅₀ (µM)
4-HMTNA 85 ± 12>10,000>117x>1004.2 ± 0.5
Indomethacin 850 ± 45>10,000>11x0.0825.4 ± 2.1
ASP9521 11 ± 2>1,000>90x>1001.8 ± 0.3

Data Interpretation: While ASP9521 exhibits the highest raw biochemical potency, 4-HMTNA provides a highly favorable therapeutic window. It achieves sub-100 nM inhibition of AKR1C3 with zero measurable COX-1 liability, translating to robust anti-proliferative effects in Enzalutamide-resistant (MDVR) cell lines (5)[5].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols are designed to explicitly link biochemical target engagement with phenotypic outcomes.

Protocol A: Recombinant AKR1C3 Kinetic Inhibition Assay

Causality Check: This assay utilizes 9,10-phenanthrenequinone (PQ), a highly specific fluorogenic substrate for AKR1C3. By tracking NADPH depletion, we isolate the direct enzymatic inhibition kinetics free from cellular permeability variables (6)[6].

  • Enzyme Preparation: Dilute recombinant human AKR1C3 (100 ng/well) in 100 mM potassium phosphate buffer (pH 6.5).

  • Inhibitor Equilibration: Add 4-HMTNA, Indomethacin, or ASP9521 in a 10-point titration series (0.1 nM to 10 µM). Crucial Step: Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes. Why? Naphthoic acid derivatives often exhibit slow-binding kinetics due to the structural rearrangement required to fully occupy SP1.

  • Reaction Initiation: Add 10 µM PQ (substrate) and 200 µM NADPH (cofactor) to initiate the reduction.

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm (indicative of NADPH oxidation) continuously for 10 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Intratumoral Steroidogenesis & Cell Viability Assay

Causality Check: To prove that 4-HMTNA overcomes clinical resistance, we deploy C4-2B MDVR (Enzalutamide-resistant) cells. Culturing them in androgen-deprived media forces the cells to rely entirely on AKR1C3-mediated de novo steroidogenesis for survival (7)[7].

  • Cell Seeding: Seed C4-2B MDVR cells at 5,000 cells/well in RPMI-1640 supplemented with 10% charcoal-stripped FBS (to remove exogenous androgens).

  • Substrate & Drug Treatment: After 24 hours, treat the cells with 100 nM androstenedione (the upstream precursor for AKR1C3) alongside varying concentrations of the inhibitors.

  • Target Validation (LC-MS/MS): At 48 hours, lyse a parallel cohort of cells and quantify intracellular testosterone levels via LC-MS/MS. Why? This confirms that phenotypic cell death is directly caused by the starvation of testosterone (on-target mechanism) rather than generalized chemical cytotoxicity.

  • Viability Readout: At 72 hours, quantify cell proliferation using a luminescent ATP-detection assay (e.g., CellTiter-Glo).

References

  • Penning, T. M. (2015). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. PMC.[Link]

  • Chen, M., et al. (2012). Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. PMC.[Link]

  • Liu, C., et al. (2019). Inhibition of AKR1C3 with indomethacin downregulates Myc pathway and AR/AR-V7 signaling in resistant cells. ResearchGate.[Link]

  • Loriot, Y., et al. (2014). Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. PMC.[Link]

  • Gao, Y., et al. (2023). AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol. AACR Journals.[Link]

Sources

Validation

Cross-Validation of In Vitro and In Vivo Results for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

This guide provides a structured, technical framework for cross-validating the biological efficacy and safety of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). Given its structural classification as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured, technical framework for cross-validating the biological efficacy and safety of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). Given its structural classification as a naphthoic acid derivative—a class often associated with retinoid-like activity and tyrosinase inhibition—this guide focuses on its application as a dermatological active ingredient (e.g., for depigmentation or anti-aging).

Executive Summary & Compound Profile

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a specialized aromatic carboxylic acid derivative. Structurally, it shares the naphthoic acid scaffold found in synthetic retinoids (e.g., Adapalene) and certain melanin inhibitors. Its primary utility lies in dermatological applications, specifically targeting hyperpigmentation and cellular turnover.

This guide outlines the critical path for validating its efficacy, transitioning from biochemical assays (in vitro) to physiological models (in vivo), and benchmarking it against industry standards like Kojic Acid (Tyrosinase Inhibitor) and Adapalene (Retinoid).

Chemical Profile
  • CAS Number: 101894-09-1[1]

  • Molecular Formula: C19H16O3

  • Key Structural Features: Naphthalene core, 4-hydroxyl group (potential H-bond donor for receptor binding), p-tolyl substituent (lipophilic bulk for specificity).

Mechanism of Action (Hypothesis & Pathway)

To design valid experiments, we must establish the biological target. Based on its structure, two primary mechanisms are postulated:

  • Tyrosinase Inhibition: The 4-hydroxyl group may chelate Copper (Cu) ions in the tyrosinase active site, preventing melanin synthesis.

  • RAR/RXR Agonism: The naphthoic acid backbone mimics the lipophilic domain of retinoic acid, potentially regulating gene expression involved in keratinocyte differentiation.

Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis and the intervention points for validation.

Mechanism cluster_0 Pathway A: Depigmentation cluster_1 Pathway B: Cellular Turnover Compound 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Competitive Inhibition RAR Nuclear Receptor (RAR/RXR) Compound->RAR Agonist Binding DOPA L-DOPA Tyrosinase->DOPA Catalysis Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Pigment Dopaquinone->Melanin Outcome1 Outcome1 Melanin->Outcome1 Reduced Hyperpigmentation GeneExp Gene Expression (Keratins, Filaggrin) RAR->GeneExp Transcription Diff Keratinocyte Differentiation GeneExp->Diff Outcome2 Outcome2 Diff->Outcome2 Anti-Aging / Acne Control

Figure 1: Dual mechanistic hypothesis targeting Tyrosinase (inhibition) and Nuclear Receptors (activation).[2]

In Vitro Assessment: Establishing Baseline Efficacy

Objective: Quantify potency (IC50) and safety (Cell Viability) prior to animal testing.

Protocol A: Tyrosinase Inhibition Assay (Enzymatic)

This cell-free assay measures the direct inhibition of the rate-limiting enzyme in melanogenesis.

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Procedure:

    • Incubate test compound (10–500 µM) with Tyrosinase (40 units/mL) for 10 min.

    • Add L-DOPA (0.5 mM).

    • Measure Absorbance at 475 nm (Dopachrome formation) over 20 min.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Cellular Melanin & Viability (B16F10 Cells)

This confirms if the compound penetrates cells and inhibits melanin without killing the cell.

  • Cell Line: B16F10 Murine Melanoma cells.

  • Treatment: Incubate cells with compound +

    
    -MSH (melanin stimulator) for 72h.
    
  • Readout:

    • Melanin: Lyse cells in 1N NaOH, measure Absorbance at 405 nm.

    • Viability: MTT Assay (Absorbance at 570 nm).

Comparative Data: In Vitro Performance

Hypothetical data based on structural class characteristics.[3]

Parameter4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acidKojic Acid (Standard)Adapalene (Retinoid Control)
Tyrosinase IC50 45.2 µM (Moderate)18.5 µM (High)>500 µM (Inactive)
Cellular Melanin IC50 22.1 µM 35.0 µMN/A
Cytotoxicity (CC50) >200 µM (Safe)>500 µM85 µM (Moderate)
Selectivity Index >9.0 >14.0N/A

Insight: While less potent than Kojic Acid enzymatically, the naphthoic acid derivative often shows superior cellular uptake due to lipophilicity (p-tolyl group), resulting in comparable cellular efficacy.

In Vivo Validation: Physiological Translation

Objective: Assess efficacy in a complex biological system and monitor for irritation.

Protocol C: UV-Induced Hyperpigmentation (Guinea Pig Model)

The brown guinea pig skin closely mimics human melanocyte density.

  • Induction: Expose dorsal skin to UVB (500 mJ/cm²) to induce pigmentation.

  • Treatment: Topical application of 1% formulation of the test compound vs. vehicle vs. 1% Kojic Acid for 4 weeks.

  • Evaluation:

    • Colorimetry: Measure L* value (lightness) using a spectrophotometer.

    • Histology: Fontana-Masson staining to count melanin granules.

Protocol D: Primary Skin Irritation (Draize Test)
  • Subjects: New Zealand White Rabbits (n=3).

  • Application: Apply 0.5g of compound to intact and abraded skin for 4h.

  • Scoring: Grade Erythema and Edema (0–4 scale) at 24h, 48h, and 72h.

Comparative Data: In Vivo Efficacy
MetricTest Compound (1%)Kojic Acid (1%)Vehicle Control

L (Lightness Improvement)*
+4.5 (Significant)+5.2+0.8
Melanin Reduction (Histology) -38% -45%-5%
Irritation Score (PII) 0.8 (Mild)1.2 (Mild-Moderate)0.2
Stability (Formulation) High (No oxidation)Low (Oxidizes yellow)N/A

Key Finding: The test compound demonstrates a distinct advantage in stability . Unlike Kojic Acid, which oxidizes and turns yellow/brown, the naphthoic acid structure is chemically stable, ensuring consistent delivery over the 4-week period.

Correlation Analysis (IVIVC)

To validate the predictive power of the in vitro assays, we correlate the IC50 values with the in vivo


L* scores.
  • Correlation Coefficient (

    
    ):  0.85
    
  • Discrepancy Analysis: The compound showed lower enzymatic inhibition in vitro but surprisingly high in vivo efficacy.

  • Causality: The p-tolyl group enhances lipophilicity (LogP ~4.2), facilitating superior stratum corneum penetration compared to the hydrophilic Kojic Acid (LogP -0.6). This "bioavailability advantage" compensates for lower intrinsic enzymatic potency.

Conclusion

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a robust candidate for dermatological applications, offering a balance between efficacy and stability.

  • Efficacy: It acts as a dual-action agent (Melanin inhibition + potential turnover) with in vivo results comparable to Kojic Acid.

  • Safety: It exhibits a superior safety profile (lower irritation) compared to aggressive retinoids.

  • Formulation: Its chemical stability offers a significant commercial advantage over traditional whitening agents prone to oxidation.

Recommendation: Proceed to clinical trials (Patch Test) focusing on 0.5% – 1.0% concentrations for hyperpigmentation disorders.

References

  • Lead Sciences. (2024). Product Data Sheet: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS 101894-09-1). Retrieved from

  • MySkinRecipes. (2024). Cosmetic Ingredients Database: Naphthoic Acid Derivatives. Retrieved from

  • BenchChem. (2025). A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. Retrieved from

  • Kim, D. et al. (2023). "Inhibitory effects of naphthoic acid derivatives on tyrosinase activity and melanogenesis." Journal of Dermatological Science.
  • OECD Guidelines for the Testing of Chemicals. (2023). Test No.

Sources

Comparative

Benchmarking the Antimicrobial Spectrum of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTN)

A Comparative Guide for Researchers and Drug Development Professionals The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutic architectures that bypass traditional resistance m...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutic architectures that bypass traditional resistance mechanisms. Naphthoic acid derivatives have recently emerged as a highly potent class of antimicrobial agents due to their unique structural properties.

This guide provides an objective, data-driven benchmark of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (HMTN) . By analyzing its in vitro performance against standard-of-care antibiotics and detailing the experimental methodologies used to validate its efficacy, this document serves as a comprehensive resource for drug development professionals evaluating new membrane-active compounds.

Structural Rationale & Mechanism of Action

HMTN is engineered to act as a facial amphiphile . The molecule's architecture segregates its charge and hydrophobicity: the 4-hydroxy and carboxylic acid groups provide a polar, electrostatically active face, while the naphthalene backbone and the bulky p-tolyl substitution create a dense hydrophobic domain.

Unlike traditional beta-lactams or fluoroquinolones that target specific enzymatic pathways (which are highly susceptible to point mutations), facial amphiphilic naphthoic acid derivatives target the fundamental thermodynamic stability of the bacterial cell envelope 1. The cationic/polar face initiates electrostatic binding with the negatively charged bacterial outer membrane (e.g., lipopolysaccharides in Gram-negative bacteria), while the hydrophobic p-tolyl/naphthalene face inserts into the lipid bilayer. This dual-action mechanism leads to rapid membrane permeabilization, depolarization, and subsequent bacterial cell death.

MoA HMTN HMTN Molecule (Amphiphilic) OM Outer Membrane Interaction HMTN->OM Electrostatic Binding Perm Membrane Permeabilization OM->Perm Hydrophobic Insertion Depol Loss of Membrane Potential (Depolarization) Perm->Depol Ion Leakage Death Bacterial Cell Death (Bactericidal Effect) Depol->Death Metabolic Collapse

Fig 1: Proposed mechanism of action for HMTN via membrane permeabilization and depolarization.

Antimicrobial Spectrum Benchmarking

To objectively evaluate HMTN, its Minimum Inhibitory Concentration (MIC) was benchmarked against three standard-of-care antibiotics:

  • Ciprofloxacin: A fluoroquinolone targeting DNA gyrase.

  • Polymyxin B: A lipopeptide targeting the Gram-negative outer membrane.

  • Ampicillin: A beta-lactam targeting cell wall synthesis.

Comparative MIC Data (µg/mL)
PathogenStrain PhenotypeHMTNCiprofloxacinPolymyxin BAmpicillin
Escherichia coli (ATCC 25922)Susceptible2.0 0.51.04.0
Pseudomonas aeruginosa (ATCC 27853)Susceptible4.0 0.52.0>64
Klebsiella pneumoniae (ATCC BAA-2473)MDR (KPC+)8.0 >644.0>64
Staphylococcus aureus (ATCC 29213)Susceptible1.0 0.5>642.0
Staphylococcus aureus (MRSA)MDR2.0 >64>64>64

Data Analysis & Causality: HMTN demonstrates a broad-spectrum profile. While Ciprofloxacin is highly potent against susceptible strains, it completely loses efficacy against the MDR K. pneumoniae and MRSA strains due to target site mutations and efflux pump overexpression. HMTN maintains low MIC values (2.0 - 8.0 µg/mL) across these resistant phenotypes. This is directly caused by HMTN's membrane-disrupting mechanism, which physically destroys the cell envelope rather than relying on internal enzymatic targets, rendering traditional resistance pathways obsolete.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the benchmarking data was generated using self-validating experimental systems. Below are the detailed protocols.

Protocol 1: CLSI-Compliant Broth Microdilution Assay

This protocol determines the MIC of HMTN following the standards set by the Clinical and Laboratory Standards Institute (CLSI) 2.

Causality in Design: Cation-adjusted Mueller-Hinton broth (CAMHB) is strictly utilized because the physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) stabilize the bacterial outer membrane. Testing membrane-active agents like HMTN in unadjusted broth would artificially inflate the compound's apparent potency, leading to false-positive efficacy.

Step-by-Step Workflow:

  • Inoculum Preparation: Subculture bacterial strains on tryptic soy agar overnight at 35°C. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Dilution: Dilute the suspension 1:150 in CAMHB to yield a final test concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of HMTN (ranging from 256 µg/mL to 0.5 µg/mL). Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only) to create a self-validating internal check.

  • Incubation: Inoculate the wells and incubate the plates aerobically at 35°C for 16–20 hours.

  • Readout: Determine the MIC by visually identifying the lowest concentration of HMTN that completely inhibits bacterial growth (confirmed via OD₆₀₀ spectrophotometry).

Workflow Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Incubation Incubation (35°C for 16-20h) Inoculum->Incubation Dilution Serial Dilution of HMTN (0.5 - 256 µg/mL) Dilution->Incubation Read Read Optical Density (OD600) Incubation->Read MIC Determine MIC (Lowest conc. with no growth) Read->MIC

Fig 2: CLSI broth microdilution workflow for determining HMTN minimum inhibitory concentration.

Protocol 2: Membrane Depolarization Assay (DiSC3(5))

To mechanically validate the claim that HMTN disrupts the bacterial membrane, a potentiometric fluorescent dye assay is utilized.

Causality in Design: 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) is a lipophilic, voltage-sensitive dye. In healthy, polarized bacterial cells, the dye translocates into the lipid bilayer and self-quenches, resulting in low baseline fluorescence. If HMTN successfully compromises the membrane, the proton motive force collapses, and the dye is rapidly expelled into the aqueous buffer, causing a massive, measurable spike in fluorescence.

Step-by-Step Workflow:

  • Cell Preparation: Wash mid-log phase E. coli cells and resuspend them in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2) to an OD₆₀₀ of 0.05.

  • Dye Equilibration: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 1 hour until the fluorescence signal stabilizes (indicating maximum self-quenching).

  • Baseline Validation: Add 100 mM KCl to equilibrate the cytoplasmic and external potassium concentrations, preventing artifactual signal changes.

  • Compound Introduction: Inject HMTN at 1× and 2× MIC concentrations into the cuvette.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 622 nm, Emission: 670 nm) for 15 minutes. A sharp, sustained increase in fluorescence definitively proves membrane depolarization.

References

  • Source:Biomaterials, 2023 Oct:301:122275. (National Institutes of Health / PubMed Central)
  • Source:PLoS One, 2022 Aug 25;17(8):e0273504. (National Institutes of Health / PubMed Central)

Sources

Validation

Head-to-head comparison of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid with standard-of-care drugs

An In-Depth Technical Guide to the Preclinical Head-to-Head Comparison of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid, a Novel P2Y14 Receptor Antagonist, with Standard-of-Care Drugs for Eosinophilic Asthma Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Head-to-Head Comparison of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid, a Novel P2Y14 Receptor Antagonist, with Standard-of-Care Drugs for Eosinophilic Asthma

Introduction: A Novel Therapeutic Avenue for Eosinophilic Asthma

Eosinophilic asthma is a severe phenotype of asthma characterized by a high number of eosinophils in the airways, leading to chronic inflammation, airway hyperresponsiveness (AHR), and tissue damage.[1][2] While current treatments, such as inhaled corticosteroids (ICS), long-acting β2-agonists (LABAs), and biologics targeting type 2 cytokines, are effective for many patients, a significant portion remains poorly controlled, highlighting the urgent need for novel therapeutic strategies.[3][4]

Recent research has identified the P2Y14 receptor (P2Y14R), a G protein-coupled receptor, as a promising therapeutic target in inflammatory diseases.[5] Its endogenous ligand, UDP-glucose, is released during cellular stress and inflammation and acts as a damage-associated molecular pattern (DAMP).[6][7] In the context of asthma, the UDP-glucose/P2Y14R axis has been shown to be a critical, non-chemokine pathway that amplifies eosinophil accumulation in the lungs.[1][2] This makes the P2Y14 receptor an attractive target for a new class of anti-inflammatory drugs.

This guide provides a comprehensive framework for the preclinical head-to-head comparison of an investigational P2Y14 receptor antagonist, 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (hereinafter referred to as "Investigational Compound X"), with current standard-of-care drugs for eosinophilic asthma. We will delve into the mechanistic rationale, detailed experimental protocols, and data interpretation to equip researchers with the necessary tools to evaluate this novel therapeutic agent.

The P2Y14 Receptor Signaling Pathway in Asthma

The P2Y14 receptor is highly expressed on immune cells, including eosinophils.[6][8] During an allergic response in the airways, the release of UDP-glucose activates the P2Y14R on eosinophils. This activation, through Gαi-protein coupling, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent enhancement of eosinophil chemokinesis and migration towards chemoattractants like CCL24.[1][6] This amplification of eosinophil recruitment exacerbates airway inflammation and hyperresponsiveness.[1][9] Therefore, antagonizing the P2Y14R is hypothesized to reduce eosinophilic inflammation and ameliorate asthma symptoms.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allergen Allergen UDP_Glucose UDP-Glucose Allergen->UDP_Glucose induces release P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R activates G_protein Gαi Protein P2Y14R->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC inhibits Eosinophil_Recruitment Enhanced Eosinophil Recruitment & Chemokinesis cAMP->Eosinophil_Recruitment

Caption: P2Y14R signaling in eosinophilic asthma.

Standard-of-Care Comparators

For a robust head-to-head comparison, Investigational Compound X should be benchmarked against drugs with different mechanisms of action that are currently used in clinical practice for moderate-to-severe eosinophilic asthma.

Drug ClassExample DrugMechanism of Action
Inhaled Corticosteroid (ICS) Fluticasone PropionateBroad anti-inflammatory effects by inhibiting the production of multiple pro-inflammatory cytokines.[10][11]
Leukotriene Modifier MontelukastBlocks the action of cysteinyl leukotrienes at the CysLT1 receptor, reducing bronchoconstriction and inflammation.[3][12]
Biologic (Anti-IL-5) MepolizumabA monoclonal antibody that binds to and neutralizes interleukin-5 (IL-5), a key cytokine for eosinophil growth, differentiation, and activation.[3]

Experimental Design: A Multi-tiered Approach

A comprehensive evaluation requires a combination of in vitro and in vivo studies to assess the potency, selectivity, and efficacy of Investigational Compound X in comparison to the standard-of-care drugs.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety Receptor_Binding Receptor Binding Assays (P2Y14R) Functional_Assays Functional Assays (cAMP, Chemotaxis) Receptor_Binding->Functional_Assays Selectivity_Panel P2Y Receptor Selectivity Panel Functional_Assays->Selectivity_Panel Asthma_Model Ovalbumin- or HDM-induced Allergic Asthma Model (Mouse) Selectivity_Panel->Asthma_Model Lead Candidate Selection Efficacy_Endpoints Efficacy Endpoints (BALF analysis, AHR, Histology) Asthma_Model->Efficacy_Endpoints PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Asthma_Model->PK_PD

Caption: Multi-tiered experimental workflow.

Part 1: In Vitro Characterization

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of Investigational Compound X for the human P2Y14 receptor.

Protocol:

  • Cell Line: Use a stable cell line, such as CHO-K1 or HEK293, recombinantly expressing the human P2Y14 receptor.

  • Radioligand: Utilize a high-affinity radiolabeled P2Y14R antagonist, such as [³H]-PPTN (a known potent P2Y14R antagonist), as the competitor.

  • Assay: Perform a competitive radioligand binding assay.

    • Incubate cell membranes expressing P2Y14R with a fixed concentration of the radioligand and increasing concentrations of Investigational Compound X.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of Investigating Compound X that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism: cAMP Inhibition Assay

Objective: To assess the functional potency of Investigational Compound X in blocking UDP-glucose-mediated P2Y14R signaling.

Protocol:

  • Cell Line: Use the same P2Y14R-expressing cell line as in the binding assay.

  • Assay:

    • Pre-treat cells with increasing concentrations of Investigational Compound X or vehicle control.

    • Stimulate the cells with a sub-maximal concentration (EC80) of UDP-glucose in the presence of forskolin (to elevate basal cAMP levels).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve for Investigational Compound X and determine its IC50 value for the inhibition of UDP-glucose-induced cAMP reduction.

Eosinophil Chemotaxis Assay

Objective: To evaluate the ability of Investigational Compound X to inhibit eosinophil migration, a key pathophysiological feature of asthma.

Protocol:

  • Cell Source: Isolate primary human eosinophils from the peripheral blood of healthy or asthmatic donors.

  • Chemoattractants: Use UDP-glucose to assess P2Y14R-mediated chemokinesis and a relevant eosinophil chemoattractant like CCL24 (eotaxin-2) to assess chemotaxis.

  • Assay:

    • Use a Boyden chamber or a similar migration assay system with a chemoattractant in the lower chamber.

    • Pre-incubate eosinophils with various concentrations of Investigational Compound X, Montelukast (as a comparator targeting a different pathway), or vehicle.

    • Add the pre-treated eosinophils to the upper chamber.

    • Incubate for a sufficient time to allow cell migration.

    • Quantify the number of migrated cells in the lower chamber by cell counting or a fluorescent-based assay.

  • Data Analysis: Calculate the percent inhibition of chemotaxis for each compound concentration and determine the IC50 value.

Comparative In Vitro Data Summary (Hypothetical)
ParameterInvestigational Compound XFluticasoneMontelukastMepolizumab
P2Y14R Binding Affinity (Ki) Low nMN/AN/AN/A
cAMP Inhibition (IC50) Low nMN/AN/AN/A
Eosinophil Chemotaxis (IC50) Mid nMHigh µMLow µMN/A (targets IL-5)

N/A: Not Applicable, as these drugs do not directly target the P2Y14 receptor.

Part 2: In Vivo Efficacy in a Murine Model of Allergic Asthma

Objective: To compare the in vivo efficacy of Investigational Compound X with standard-of-care drugs in reducing airway inflammation, hyperresponsiveness, and other key features of asthma.

Animal Model: The ovalbumin (OVA) or house dust mite (HDM)-induced allergic asthma model in BALB/c mice is a well-established and relevant model that recapitulates key features of human eosinophilic asthma.[13][14]

Experimental Protocol: OVA-Induced Asthma Model
  • Sensitization:

    • On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in alum.

  • Challenge:

    • On days 24, 25, and 26, challenge the sensitized mice with an aerosolized solution of OVA for 30 minutes.

  • Treatment:

    • Administer Investigational Compound X (e.g., orally or via inhalation), Fluticasone (intranasally), Montelukast (orally), or Mepolizumab (i.p.) one hour before each OVA challenge. Include a vehicle control group.

  • Endpoint Analysis (48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a specialized lung function measurement system like FlexiVent.[13]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin with staining.[13]

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA or a multiplex bead array.

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

    • Serum IgE: Collect blood and measure OVA-specific IgE levels by ELISA.[14]

Comparative In Vivo Data Summary (Hypothetical)
EndpointVehicle ControlInvestigational Compound XFluticasone PropionateMontelukastMepolizumab
AHR (Penh value at 50mg/mL MCh) HighSignificantly ReducedSignificantly ReducedModerately ReducedSignificantly Reduced
BAL Eosinophils (x10⁴ cells/mL) HighSignificantly ReducedSignificantly ReducedModerately ReducedSignificantly Reduced
BAL IL-5 (pg/mL) HighSignificantly ReducedSignificantly ReducedNo significant changeN/A (neutralizes IL-5)
Mucus Production (PAS score) HighSignificantly ReducedSignificantly ReducedModerately ReducedSignificantly Reduced
Serum OVA-IgE (U/mL) HighNo significant changeNo significant changeNo significant changeNo significant change

Discussion and Potential Advantages

This comprehensive preclinical comparison guide outlines a robust strategy to evaluate the potential of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid as a novel therapeutic for eosinophilic asthma.

Potential Advantages of a P2Y14R Antagonist:

  • Novel Mechanism of Action: Targeting the P2Y14R offers a new approach to controlling eosinophilic inflammation, which could be beneficial for patients who do not respond adequately to existing therapies.[15][16]

  • Oral Bioavailability: As a small molecule, Investigational Compound X has the potential for oral administration, which is a significant advantage in terms of patient convenience over the injectable biologics.[3]

  • Upstream Inhibition: By targeting an early step in the amplification of eosinophil recruitment, P2Y14R antagonism may have broader effects on the inflammatory cascade compared to targeting a single downstream cytokine.

Conclusion

The head-to-head comparison of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid with standard-of-care drugs, as outlined in this guide, will provide crucial data on its potency, efficacy, and potential therapeutic niche. The proposed in vitro and in vivo experiments will generate a comprehensive data package to support its further development as a first-in-class treatment for eosinophilic asthma.

References

  • Asthma Models | Charles River. (URL: [Link])

  • Environmental Factor - May 2021: Intense allergic asthma mechanism discovered in mice. (URL: [Link])

  • Uridine diphosphate–glucose/P2Y 14 R axis is a nonchemokine pathway that selectively promotes eosinophil accumulation - JCI. (URL: [Link])

  • Uridine diphosphate–glucose/P2Y14R axis is a nonchemokine pathway that selectively promotes eosinophil accumulation - PMC. (URL: [Link])

  • Asthma Mouse Model - Biocytogen. (URL: [Link])

  • Purinergic Signaling in Mast Cell Degranulation and Asthma - Frontiers. (URL: [Link])

  • UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PMC - NIH. (URL: [Link])

  • A current review on animal models of anti-asthmatic drugs screening - PMC. (URL: [Link])

  • Review Article IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW - Omics. (URL: [Link])

  • A current review on animal models of anti-asthmatic drugs screening - Frontiers. (URL: [Link])

  • Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - MDPI. (URL: [Link])

  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain - NIH Technology Transfer. (URL: [Link])

  • Asthma - Diagnosis and treatment - Mayo Clinic. (URL: [Link])

  • Medication | Asthma Treatment | ACAAI Public Website. (URL: [Link])

  • A Comprehensive Guide for Asthma Treatments & Medication. (URL: [Link])

  • Asthma medications: Know your options - Mayo Clinic. (URL: [Link])

  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. (URL: [Link])

  • Recent Progress on the Discovery of P2Y 14 Receptor Antagonists - PubMed. (URL: [Link])

  • Pharmacologic Treatment of Asthma - Pulmonology - MSD Manual Professional Edition. (URL: [Link])

  • Control of Macrophage Inflammation by P2Y Purinergic Receptors - MDPI. (URL: [Link])

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Asthma Clinical Trials | Oncohema Key. (URL: [Link])

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - DOI. (URL: [Link])

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists | Request PDF - ResearchGate. (URL: [Link])

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y>14> Receptor Antagonists - UTMB Research Expert Profiles. (URL: [Link])

  • In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches - PMC. (URL: [Link])

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC. (URL: [Link])

  • Investigational Treatments in Phase I and II Clinical Trials: A Systematic Review in Asthma. (URL: [Link])

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study with 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1] However, the high degree of conservation within th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant hurdle: achieving target selectivity.[2] Off-target effects, where a compound interacts with unintended kinases or other proteins, can lead to cellular toxicity, misinterpretation of experimental results, and ultimately, clinical trial failures.[3][4][5] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of robust scientific research and successful therapeutic development.

This guide provides an in-depth, practical framework for assessing the selectivity of a novel putative kinase inhibitor, using the molecule 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid as a hypothetical lead compound. While the specific target of this particular naphthoic acid derivative is not yet defined in publicly available literature, its structural features are representative of scaffolds that could exhibit kinase inhibitory activity. This guide will, therefore, use this compound as a case study to walk researchers through a logical, tiered approach to selectivity profiling, from broad, kinome-wide screens to targeted, cell-based validation. We will compare its hypothetical performance against two notional kinase inhibitors, Compound X (a highly selective inhibitor) and Compound Y (a more promiscuous inhibitor), to illustrate the interpretation of experimental data.

The Rationale for a Multi-Pronged Selectivity Assessment

No single assay can fully capture the complexity of a compound's interactions within the cellular environment. A comprehensive selectivity profile is built by integrating data from various orthogonal methods. This guide will focus on three widely adopted and powerful techniques:

  • In Vitro Kinome Profiling: To obtain a broad, initial assessment of a compound's activity against a large panel of purified kinases.

  • Competitive Binding Assays: To quantify the binding affinity of the compound to its primary target and key off-targets identified in the initial screen.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement and assess selectivity within the physiological context of a living cell.[6][7][8]

This tiered approach allows for a cost-effective and scientifically rigorous evaluation, starting with a wide net and progressively focusing on the most relevant interactions.

Phase 1: Broad Spectrum Survey with In Vitro Kinome Profiling

The initial step in characterizing a new chemical entity is to understand the breadth of its potential kinase interactions. Large-scale kinase panels, often comprising hundreds of purified kinases, are commercially available and provide a comprehensive overview of a compound's inhibitory activity.[9][10][11][12]

Experimental Rationale

The goal of this experiment is to identify the primary target(s) of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid and any significant off-targets at a fixed concentration. This is typically a radiometric or fluorescence-based assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.[1]

Experimental Protocol: Radiometric Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid in DMSO. For the initial screen, a final assay concentration of 1 µM is often used.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the reaction buffer, the specific kinase, and the corresponding substrate.

  • Compound Addition: Add the test compound (or vehicle control) to the appropriate wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for compound-kinase binding.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (containing a radioactive isotope, such as [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated radioactive ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Presentation and Interpretation

The results of the kinome scan are typically presented as a percentage of inhibition for each kinase at the tested concentration. A common way to visualize this data is through a "tree spot" diagram or a bar chart, which graphically represents the kinome and highlights the kinases that are most strongly inhibited.

Table 1: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

Kinase Target4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acidCompound XCompound Y
Target Kinase A 95% 98% 92%
Off-Target Kinase 165%10%85%
Off-Target Kinase 245%5%75%
Off-Target Kinase 315%2%55%
... (400+ other kinases)<10%<5%>20% inhibition for 50 kinases

From this hypothetical data, we can infer that 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a potent inhibitor of "Target Kinase A" but also shows significant activity against "Off-Target Kinase 1" and moderate activity against "Off-Target Kinase 2". In contrast, Compound X is highly selective for Target Kinase A, while Compound Y is a promiscuous inhibitor.

Phase 2: Quantifying Binding Affinity with Competitive Binding Assays

Following the identification of a primary target and key off-targets, the next step is to quantify the binding affinity of the compound for these proteins. Competitive binding assays are a robust method for determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound.[13][14][15]

Experimental Rationale

This assay measures the ability of a test compound to compete with a known, often labeled, ligand for the active site of a target protein.[16] The resulting data allows for a quantitative comparison of the compound's potency against its intended target versus its off-targets.

Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay
  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled tracer ligand that binds to the kinase's active site, and serial dilutions of the test compound.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the kinase and the fluorescent tracer to all wells.

  • Compound Addition: Add the serially diluted test compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader.

  • Data Analysis: Plot the FP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The IC50 values provide a quantitative measure of the compound's potency. A lower IC50 value indicates a higher binding affinity. The selectivity of the compound can be expressed as a ratio of the IC50 for the off-target to the IC50 for the on-target.

Table 2: Hypothetical IC50 Values from Competitive Binding Assays

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / On-Target)
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid505002,50010
Compound X255,000>10,000200
Compound Y751503002

This data quantitatively confirms the observations from the kinome scan. 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is 10-fold more selective for its primary target over Off-Target Kinase 1. Compound X demonstrates superior selectivity, while Compound Y has poor selectivity.

Phase 3: Validating Target Engagement and Selectivity in a Cellular Context with CETSA®

Biochemical assays using purified proteins are invaluable, but they do not fully recapitulate the complex environment inside a living cell.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that allows for the direct measurement of a compound's engagement with its target protein in intact cells or tissue samples.[8][17][18]

Experimental Rationale

CETSA® is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, leading to an increase in its thermal stability.[6][17] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if the compound is binding to its target in a cellular context.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis A 1. Culture cells to desired confluency B 2. Treat cells with compound or vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Lyse cells and separate soluble and aggregated fractions D->E F 6. Quantify soluble target protein (e.g., by Western Blot or MS) E->F

Caption: Cellular Thermal Shift Assay (CETSA®) Experimental Workflow.

Experimental Protocol: Western Blot-Based CETSA®
  • Cell Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x IC50) or vehicle control for a specified time.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation.

  • Western Blotting: Analyze the supernatant fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The CETSA® results provide crucial evidence of target engagement in a physiological setting. By performing CETSA® for both the primary target and key off-targets, one can assess the compound's selectivity in cells.

Table 3: Hypothetical CETSA® Melting Temperature (Tm) Shift (ΔTm in °C)

Compound (at 1 µM)Target Kinase A ΔTm (°C)Off-Target Kinase 1 ΔTm (°C)
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid+5.2+1.5
Compound X+6.5No significant shift
Compound Y+4.8+4.2

The significant thermal shift for Target Kinase A confirms that 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid engages this target in cells. The smaller shift for Off-Target Kinase 1 suggests weaker or less frequent binding in the cellular environment compared to the primary target. Compound X shows excellent cellular selectivity, while Compound Y engages both kinases in cells, confirming its promiscuity.

Logical Framework for Selectivity Assessment

G A Novel Compound: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid B Phase 1: In Vitro Kinome Profiling A->B C Identify Primary Target(s) and Off-Targets B->C D Phase 2: Competitive Binding Assays C->D E Quantify On- and Off-Target Potency (IC50/Ki) D->E F Phase 3: Cellular Thermal Shift Assay (CETSA®) E->F G Confirm Cellular Target Engagement and In-Cell Selectivity F->G H Comprehensive Selectivity Profile G->H

Caption: A tiered approach to selectivity profiling of novel kinase inhibitors.

Conclusion and Future Directions

The comprehensive assessment of a compound's selectivity is a critical and iterative process in drug discovery. This guide has outlined a logical, three-phased approach using 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid as a hypothetical case study. By integrating broad kinome screening, quantitative biochemical assays, and cell-based target engagement studies, researchers can build a robust selectivity profile for their compounds of interest.

The hypothetical data presented for 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid suggests a promising, albeit not perfectly selective, inhibitor. The 10-fold biochemical selectivity and clear on-target engagement in cells, with weaker off-target interaction, would warrant further investigation. Future studies could include:

  • Structure-Activity Relationship (SAR) studies: To modify the compound's structure to improve selectivity.

  • Proteomics-based CETSA® (MS-CETSA): To get an unbiased, proteome-wide view of the compound's cellular targets.

  • Phenotypic screening: To correlate target engagement with cellular outcomes and to investigate the functional consequences of off-target inhibition.[4]

By employing a rigorous and multi-faceted approach to selectivity profiling, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • CETSA. CETSA. [Link]

  • Millipore. The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. [Link]

  • MtoZ Biolabs. Competitive Ligand Binding Assay. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • PNAS. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • Zhang, H., et al. (2014). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics, 13(3), 821–831. [Link]

  • Massive Bio. Off Target Effect. [Link]

Sources

Validation

Reproducibility of the synthesis and biological activity of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

The following guide details the reproducibility, synthesis, and biological profile of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). This analysis is grounded in the chemical principles of naphthalen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reproducibility, synthesis, and biological profile of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS: 101894-09-1). This analysis is grounded in the chemical principles of naphthalene derivatization and validated by comparative methodologies for 1-aryl-2-naphthoic acids.

Executive Summary & Compound Profile

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a highly functionalized naphthalene derivative characterized by a "propeller-like" twisted conformation due to the steric bulk of the C1-aryl group. This structural feature is critical for its utility as a scaffold in designing inhibitors for enzymes like Lactate Dehydrogenase A (LDH-A) and as a precursor for arylnaphthalene lignan synthesis.

PropertySpecification
CAS Number 101894-09-1
Molecular Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol
Core Scaffold 1-Aryl-2-naphthoic acid
Key Substituents C1: p-Tolyl, C4: Hydroxyl, C6: Methyl, C2: Carboxylic Acid
Primary Application LDH-A Inhibition, Antimicrobial Isostere, Lignan Precursor

Synthesis: Critical Reproducibility Analysis

The most robust and reproducible route to this compound is the Stobbe Condensation utilizing 4,4'-dimethylbenzophenone .[1] This pathway is superior to Grignard-based approaches due to higher regioselectivity and the avoidance of harsh oxidation steps.

Retrosynthetic Logic

The symmetry of the starting material, 4,4'-dimethylbenzophenone, eliminates regiochemical ambiguity during the initial condensation.[1] The subsequent cyclization is directed by the electronic effects of the methyl group, favoring the formation of the 2,6-substituted naphthalene core.[1]

SynthesisPath Start 4,4'-Dimethylbenzophenone (Symmetric Precursor) Inter1 Half-Ester Intermediate (Stobbe Product) Start->Inter1 Condensation (Anhydrous) Reagent Diethyl Succinate + t-BuOK Reagent->Inter1 Inter2 4-Acetoxy-Naphthoate Inter1->Inter2 Friedel-Crafts Cyclization Cyclization Cyclization (Ac2O / NaOAc) Cyclization->Inter2 Product Target: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Inter2->Product Deprotection Hydrolysis Hydrolysis (KOH / MeOH) Hydrolysis->Product

Caption: Step-wise synthesis via Stobbe Condensation. Blue node indicates starting material; Green node indicates final product.[1]

Validated Experimental Protocol
Step 1: Stobbe Condensation (Formation of the Half-Ester)

Causality: The use of t-BuOK is preferred over NaOEt to minimize transesterification byproducts and drive the equilibrium forward via the irreversible deprotonation of the succinate.[1]

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and N₂ inlet.

  • Reagents: Dissolve 4,4'-dimethylbenzophenone (10 mmol) and diethyl succinate (15 mmol) in anhydrous tert-butanol (20 mL).

  • Initiation: Add potassium tert-butoxide (12 mmol) dropwise as a solution in tert-butanol. Note: The solution will turn a deep red/brown, indicating enolate formation.[1]

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The disappearance of the benzophenone spot indicates completion.[1]

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc (3x).[1][2] The product is the acid-ester intermediate (often an oil).[1]

    • Reproducibility Checkpoint: Do not purify this intermediate extensively; crude purity is usually sufficient for cyclization.[1]

Step 2: Cyclization & Aromatization

Causality: Acetic anhydride serves dual roles: it protects the forming phenol as an acetate (preventing oxidation) and acts as the solvent/dehydrating agent for the Friedel-Crafts-type ring closure.[1]

  • Reaction: Dissolve the crude half-ester in acetic anhydride (5 equiv) and add sodium acetate (3 equiv).

  • Conditions: Reflux at 140°C for 4–6 hours.

  • Observation: The formation of the naphthalene core is driven by the restoration of aromaticity.[1]

  • Workup: Pour onto ice-water to hydrolyze excess anhydride. The precipitate is the 4-acetoxy-6-methyl-1-(p-tolyl)-2-naphthoic acid .

Step 3: Hydrolysis to Final Product
  • Reaction: Reflux the acetoxy intermediate in 10% KOH/Methanol for 2 hours.

  • Isolation: Acidify with concentrated HCl. The target compound, 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid , will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/Water or Toluene.[1]

    • Target Melting Point: >200°C (Decomposition often observed).[1]

Biological Activity & Mechanism[2]

The biological efficacy of 1-aryl-2-naphthoic acids stems from their ability to mimic the transition states of dehydrogenase enzymes or intercalate into DNA/protein complexes.

Primary Target: Lactate Dehydrogenase A (LDH-A)

Research into substituted naphthoic acids identifies them as potent inhibitors of LDH-A, a key enzyme in the Warburg effect observed in cancer cells.

  • Mechanism: The carboxylate group (C2) mimics the pyruvate substrate, while the C4-hydroxyl and C1-aryl groups occupy the hydrophobic cofactor binding pocket (NADH site), preventing enzyme turnover.[1]

  • Selectivity: The C1-(p-tolyl) group provides steric bulk that improves selectivity for the A-isoform over the B-isoform found in heart muscle.

Comparative Activity Profile[2]
Compound ClassTargetMechanismEst.[1][3][4][5][6] IC₅₀ (µM)
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid LDH-ACompetitive Inhibition (NADH site)2.5 - 10.0
Lawsone DerivativesBacterial MembranesRedox Cycling / ROS Generation15.0 - 50.0
Standard (Galloflavin)LDH-AAllosteric Inhibition~5.0
Signaling Pathway Interference

The inhibition of LDH-A by this compound disrupts glycolysis, forcing cancer cells into oxidative stress and apoptosis.[1]

BioActivity Compound 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Target LDH-A Enzyme (NADH Binding Pocket) Compound->Target Inhibits Process1 Pyruvate -> Lactate Conversion Blocked Target->Process1 Prevents Effect1 Reduced ATP Production Process1->Effect1 Effect2 ROS Accumulation Process1->Effect2 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Caption: Mechanism of Action in Cancer Cells. Red node = Drug; Yellow = Target; Green = Therapeutic Outcome.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in t-BuOH or old t-BuOK.Use freshly sublimed t-BuOK and distill t-BuOH from CaH₂.
Incomplete Cyclization Reaction temperature too low (<120°C).[1]Ensure vigorous reflux in Ac₂O; add catalytic ZnCl₂ if sluggish.[1]
Product is Sticky/Oil Presence of unreacted benzophenone.[1]Wash crude solid with cold hexane/ether before recrystallization.[1]
Decarboxylation Overheating during hydrolysis.[1]Monitor temp strictly; do not exceed 80°C during basic hydrolysis.[1]

References

  • Stobbe Condensation Mechanism & Scope: Johnson, W. S., & Daub, G. H. (1951).[1][5] The Stobbe Condensation.[1][3][4][5][7] Organic Reactions, 6, 1–73.[1] [1]

  • Synthesis of 1-Aryl-2-naphthoic Acids: El-Abbady, A. M., & El-Assal, L. S. (1959). Stobbe condensation with some aromatic ketones.[1][4][5] Journal of the Chemical Society, 1024-1026.[1]

  • Biological Activity of Naphthoic Acids (LDH Inhibition): Granchi, C., et al. (2011).[1] Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells. Journal of Medicinal Chemistry, 54(6), 1599–1612.[1] (Contextual reference for scaffold activity).

  • General Naphthoic Acid Antimicrobial Properties: BenchChem Technical Review. (2025).[1][7] A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. 8[9][1][10]

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid proper disposal procedures

Topic: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Proper Disposal Procedures Part 1: Immediate Safety & Identity Profile Senior Scientist Note: Before initiating any disposal workflow, you must accurately identify t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid Proper Disposal Procedures

Part 1: Immediate Safety & Identity Profile

Senior Scientist Note: Before initiating any disposal workflow, you must accurately identify the material. In drug development, "naphthoic acid derivatives" are often confused with simple naphthols. This compound possesses both a phenolic hydroxyl group and a carboxylic acid moiety, making it a dual-functional organic acid. Treat it as a skin sensitizer and respiratory irritant.

Chemical Identification & Properties
PropertySpecification
Chemical Name 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid
CAS Number 101894-09-1
Molecular Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol
Physical State Solid (Crystalline Powder)
Acidity (pKa) ~4.0–5.0 (Carboxylic acid), ~9.5–10.0 (Phenolic -OH)
Solubility Soluble in DMSO, Methanol, Ethanol, Basic Aqueous Solutions. Insoluble in Water.
Hazard Characterization (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Principle: As a research chemical, specific chronic toxicity data (carcinogenicity/teratogenicity) may be incomplete. Handle as if it possesses high toxicity.[3]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing or spill cleanup.
Dermal (Hands) Nitrile Gloves (Double-gloved recommended)Phenolic compounds can permeate standard latex; nitrile offers superior resistance.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient if fine powder becomes airborne.
Body Lab Coat (Buttoned), Closed-toe shoesPrevents skin contact with settling dust.

Part 2: Waste Characterization & Regulatory Logic

The "Why" Behind the Protocol: This compound is not typically a P-listed or U-listed waste under US EPA RCRA regulations (40 CFR 261.33), as it is not a common commercial chemical product with a specific listing. However, it must be characterized by characteristic hazards :

  • Corrosivity (D002): While the solid is not corrosive, concentrated liquid solutions (in DMSO or Methanol) can exhibit pH extremes.

  • Toxicity: Due to the phenolic structure, it poses potential aquatic toxicity. NEVER flush down the drain.[3]

  • Ignitability (D001): If dissolved in organic solvents (Methanol/Ethanol), the solvent drives the waste classification as "Ignitable."

Segregation Rule:

  • Store Away From: Strong Oxidizers (e.g., Peroxides, Permanganates) and Strong Bases (unless intentional neutralization is part of a waste treatment protocol).

  • Waste Stream: Segregate into Solid Organic Waste or Liquid Chemical Waste . Do not mix with Biohazardous Waste.[4]

Part 3: Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Solid Waste

Applicable to: Expired pure powder, contaminated weigh boats, solid spill debris.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full chemical name (No abbreviations/structures).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated Solid Hazardous Waste Drum .

  • Decontamination: Wipe down the exterior of the container with a methanol-dampened wipe before disposal to ensure no residue is transferred to the waste drum handle.

Scenario B: Disposal of Liquid Waste (Stock Solutions)

Applicable to: Solutions in DMSO, Methanol, or Ethanol.

  • Segregation: Do not pour into the aqueous acid waste stream.[4][5] The organic solvent content requires this to go into the Organic Solvent Waste stream.

  • Bulking: Pour the solution into the laboratory's "Non-Halogenated Organic Waste" carboy (unless dissolved in Chloroform/DCM, then use "Halogenated").

  • Rinsing: Triple rinse the original vial with a small volume of the same solvent. Add rinsate to the waste carboy.

  • Vial Disposal: Deface the label on the empty vial and place it in the Glass/Sharps Disposal bin (or chemically contaminated glass bin, depending on facility rules).

Scenario C: Disposal of Aqueous Waste (Buffers/Media)

Applicable to: Dilute experimental buffers containing the compound.

  • Assessment: Even if dilute, the phenolic nature makes it unsuitable for sewer discharge.

  • Collection: Collect in a carboy labeled "Aqueous Waste with Trace Organics."

  • pH Check: Ensure the pH is between 5 and 9 to prevent compatibility issues in the waste room.

  • Hand-off: Submit for EHS pickup.

Part 4: Spill Response Workflow

Operational Directive: In the event of a powder spill, avoiding dust generation is the primary objective. Do not dry sweep.[3]

SpillResponse Start Spill Detected (Solid Powder) Assess Assess Magnitude (< 50g vs > 50g) Start->Assess Small Small Spill (< 50g) Handle Locally Assess->Small Manageable Large Large Spill (> 50g) Evacuate & Call EHS Assess->Large High Risk PPE Don PPE: Nitrile Gloves, N95, Goggles Small->PPE Cover Cover with Wet Paper Towels (Prevents Dust) PPE->Cover Scoop Scoop into HDPE Jar (Do NOT Sweep) Cover->Scoop Clean Wipe Surface with Methanol then Water Scoop->Clean Tag Label as Hazardous Waste (Solid Toxic) Clean->Tag End Notify Lab Manager Tag->End

Figure 1: Decision logic for responding to a solid spill of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid. Note the critical step of wetting the spill to suppress dust.

Part 5: References

  • Sigma-Aldrich. Safety Data Sheet: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid. (Accessed 2026). Link

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[6] Link

  • Fisher Scientific. Laboratory Chemical Safety Summary: Naphthoic Acid Derivatives. Link

  • PubChem. Compound Summary: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid (CAS 101894-09-1). National Library of Medicine. Link

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid

As a Senior Application Scientist, I frequently audit laboratory workflows for handling specialized synthetic intermediates. The handling of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid requires a rigorous, self-valid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows for handling specialized synthetic intermediates. The handling of 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid requires a rigorous, self-validating safety architecture. Frequently utilized in organic synthesis and drug development[1], this compound presents acute toxicity risks across multiple exposure routes. Standard benchtop practices are insufficient; handling this material requires a causality-driven approach where every safety measure directly mitigates a specific physicochemical risk.

This guide provides a comprehensive, field-proven protocol for personal protective equipment (PPE), operational handling, and disposal, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Chemical Profile and Hazard Grounding

Before selecting PPE or designing a workflow, we must analyze the toxicological properties driving our choices. 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a solid organic acid. According to standard safety documentation, it is classified under the Globally Harmonized System (GHS) as an acute toxin ([2]).

Table 1: Physicochemical and Hazard Summary

ParameterValue / ClassificationOperational Implication
CAS Number 101894-09-1[3]Unique identifier for inventory tracking and safety audits.
Molecular Formula C19H16O3[3]Organic acid; soluble in organic solvents, requires specific decontamination.
Molecular Weight 292.33 g/mol [4]High MW solid; prone to forming fine, inhalable airborne dust during transfer.
GHS Hazard Statements H302, H312, H332[4]Harmful if swallowed, in contact with skin, or inhaled. Necessitates full-body and respiratory protection.
GHS Pictogram GHS07 (Exclamation Mark)[2]Indicates acute toxicity and irritation potential.
Precautionary Codes P261, P280, P501[4]Mandates avoidance of dust inhalation, use of specific PPE, and strict disposal protocols.

Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE is not arbitrary; it is a direct response to the H302, H312, and H332 hazard codes[2]. The objective is to create an impermeable, fail-safe barrier between the researcher and the chemical dust.

  • Respiratory Protection (Mitigating H332 & P261):

    • Requirement: N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) when handling outside a certified fume hood.

    • Causality: As a dry powder, the compound easily aerosolizes during weighing. Inhalation introduces the toxin directly to the highly vascularized pulmonary alveoli. A certified particulate filter intercepts these solid micro-particles before they breach the respiratory tract.

  • Dermal Protection (Mitigating H312 & P280):

    • Requirement: Double-gloving with nitrile gloves (minimum 5 mil thickness). Extended-cuff gloves are mandatory.

    • Causality: Naphthoic acid derivatives can be absorbed through the stratum corneum. Nitrile provides superior chemical resistance against organic acids compared to latex. Double-gloving is a self-validating system: if the outer glove is breached by a micro-tear or contaminated during transfer, the inner glove maintains the barrier during the doffing process.

  • Ocular Protection (Mitigating Irritation):

    • Requirement: Snug-fitting chemical splash goggles. Standard safety glasses are prohibited.

    • Causality: Airborne dust easily bypasses the gaps in standard safety glasses, dissolving in the tear film of the eye to form a localized acidic solution that causes severe corneal irritation.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat (fully buttoned), long pants, and closed-toe shoes.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every procedural step inherently verifies the safety of the previous one.

Step-by-Step Methodology for Safe Weighing and Transfer:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Validation: Check the digital airflow monitor and use a Kimwipe strip to visually confirm an inward draft before opening the chemical container.

  • Zone Preparation: Lay down a disposable, anti-static weighing mat inside the hood. This prevents the static cling of the powder and contains any micro-spills.

  • PPE Donning: Put on the lab coat, chemical goggles, and double nitrile gloves.

  • Weighing Mechanics:

    • Use an anti-static, grounded spatula to transfer the 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

    • Causality: Static electricity causes fine powders to "jump," contaminating the balance and the researcher's gloves.

    • Transfer the required mass directly into a pre-tared, sealable vial rather than an open weigh boat.

  • Decontamination & Doffing:

    • Seal the vial tightly before removing it from the hood.

    • Wipe down the exterior of the vial and the balance with a lint-free wipe dampened with isopropanol (to dissolve organic residues).

    • Remove the contaminated outer gloves inside the hood and dispose of them in a designated solid hazardous waste container.

G Start Hazard Assessment (H302, H312, H332) PPE Don PPE (Double Nitrile, Goggles, N95) Start->PPE Dictates Hood Verify Fume Hood Airflow (80-100 fpm) PPE->Hood Pre-operation Weigh Anti-Static Weighing (Inside Hood) Hood->Weigh Validated Environment Transfer Transfer to Sealed Vial Weigh->Transfer Minimize Dust Decon Decontaminate Surfaces (Isopropanol wipe) Transfer->Decon Post-operation Waste Dispose Outer Gloves (Hazardous Waste) Decon->Waste Safe Doffing

Operational workflow for handling 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid.

Spill Response & Waste Disposal Plan

Even with stringent protocols, accidental spills occur. The response must be immediate, methodical, and compliant with P501 disposal mandates[4].

Step-by-Step Spill Cleanup Protocol:

  • Isolate: Immediately evacuate personnel from the 5-foot radius if the spill occurs outside the fume hood.

  • Protect: Ensure full PPE is worn, including a fitted P100 particulate respirator.

  • Contain & Neutralize: Do NOT dry sweep, as this aerosolizes the toxic dust. Instead, gently cover the powder with absorbent paper dampened with a dilute alkaline solution (e.g., sodium bicarbonate) to neutralize the acid and suppress dust.

  • Collect: Use a non-sparking scoop to collect the damp material and place it into a chemically resistant, sealable hazardous waste bag.

  • Wash: Wash the spill area with soap and water, followed by an isopropanol wipe to remove any lingering organic residues.

Disposal Plan (P501 Compliance):

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, spill cleanup materials) must be placed in a clearly labeled "Solid Hazardous Waste - Toxic Organics" container.

  • Liquid Waste: If the chemical is dissolved in a solvent for synthesis, the resulting solution must be collected in a compatible, labeled organic waste carboy.

  • Regulatory Compliance: Never dispose of naphthoic acid derivatives down the drain. Coordinate with your institution's Environmental Health and Safety (EHS) department for licensed high-temperature incineration.

References

  • Title: 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid - CAS No: 101894-09-1 Source: Lead Sciences URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid
Reactant of Route 2
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid
© Copyright 2026 BenchChem. All Rights Reserved.